molecular formula C6H8N2O B1286447 3-Amino-1-methylpyridin-2(1H)-one CAS No. 33631-01-5

3-Amino-1-methylpyridin-2(1H)-one

Cat. No.: B1286447
CAS No.: 33631-01-5
M. Wt: 124.14 g/mol
InChI Key: IHSBTHXDCVIBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-5(7)6(8)9/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSBTHXDCVIBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576951
Record name 3-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33631-01-5
Record name 3-Amino-1-methyl-1H-pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33631-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Amino-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the core synthetic strategy, detailed experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.

Introduction

This compound is a substituted pyridinone derivative with significant potential in various scientific fields. Its structure, featuring a pyridine ring with both an amino and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it serves as a key component in the development of novel pharmaceutical agents and functional materials. This guide focuses on a robust and commonly employed synthetic route: the reduction of the corresponding nitro precursor, 1-methyl-3-nitropyridin-2(1H)-one.

Core Synthesis Pathway

The principal and most direct pathway to obtaining this compound involves a two-step process starting from commercially available 3-nitropyridin-2(1H)-one. The synthesis proceeds via:

  • N-methylation of the pyridinone ring.

  • Reduction of the nitro group to the desired amine.

This pathway is favored for its reliability and the commercial availability of the starting material.

Synthesis of the Nitro Precursor

While 1-methyl-3-nitropyridin-2(1H)-one is commercially available, for completeness, a representative synthesis is the N-methylation of 3-nitropyridin-2(1H)-one.

Reduction of the Nitro Group

The key transformation in this synthesis is the reduction of the nitro group at the C3 position of the pyridinone ring. Several methods can be employed for this step, with catalytic hydrogenation and metal-mediated reductions being the most common and effective.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the key reduction step in the synthesis of this compound, based on analogous reactions reported in the literature.

StepReactantProductReagents & ConditionsYield (%)Purity (%)Reference
21-methyl-3-nitropyridin-2(1H)-oneThis compoundFe, NH₄Cl, EtOH/H₂O, reflux~70-85>95 (after chromatography)Analogous to[1]
21-methyl-3-nitropyridin-2(1H)-oneThis compoundH₂, Pd/C or Pd(OH)₂/C, MeOH or EtOHHigh>95 (after filtration)Analogous to[1]

Note: Yields and purity are highly dependent on reaction scale, purity of starting materials, and purification techniques. The data presented is illustrative of typical outcomes for similar transformations.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Iron-Mediated Reduction of 1-methyl-3-nitropyridin-2(1H)-one

This protocol is adapted from procedures for the reduction of similar nitro-pyridinones.[1]

Materials:

  • 1-methyl-3-nitropyridin-2(1H)-one

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-3-nitropyridin-2(1H)-one (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Catalytic Hydrogenation of 1-methyl-3-nitropyridin-2(1H)-one

This protocol is a general method for nitro group reduction using a palladium catalyst.[1]

Materials:

  • 1-methyl-3-nitropyridin-2(1H)-one

  • Palladium on carbon (Pd/C, 5-10 mol%) or Palladium hydroxide on carbon (Pd(OH)₂/C, 10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 1-methyl-3-nitropyridin-2(1H)-one (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Carefully add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which is often of high purity. Further purification by chromatography can be performed if necessary.

Visualizations

The following diagrams illustrate the synthesis pathway and a typical experimental workflow.

Synthesis_Pathway Start 3-Nitropyridin-2(1H)-one Intermediate 1-Methyl-3-nitropyridin-2(1H)-one Start->Intermediate N-Methylation (e.g., MeI, base) Product This compound Intermediate->Product Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: Synthesis Pathway for this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Add Reactants & Solvent Reagents Add Reducing Agent Reactants->Reagents Heat Heat to Reflux (if applicable) Reagents->Heat Filter Filter Reaction Mixture Heat->Filter Reaction Complete Extract Solvent Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General Experimental Workflow for Synthesis and Purification.

References

An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, structural information, and potential applications, presenting it in a clear and accessible format for scientific professionals.

Chemical Properties and Structure

This compound is an organic compound featuring a pyridinone core structure. The presence of an amino group and a methyl group on the pyridine ring contributes to its specific reactivity and potential for biological activity.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C6H8N2O[2][3]
Molecular Weight 124.14 g/mol [2][3]
Physical State Solid[4]
Melting Point 60 to 62 °C[4]
Boiling Point 296 °C at 760 mmHg[3][5]
Relative Density 1.169[4]
Topological Polar Surface Area (TPSA) 48.02 Ų[6]
LogP (octanol-water partition coefficient) -0.0325[6]
pKa Data not available
Solubility Data not available
Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

IdentifierValueReference(s)
IUPAC Name 3-amino-1-methylpyridin-2-one[2]
CAS Number 33631-01-5[2][3]
Canonical SMILES CN1C=CC=C(N)C1=O[2]
InChI InChI=1S/C6H8N2O/c1-8-4-2-3-5(7)6(8)9/h2-4H,7H2,1H3[2]
InChI Key IHSBTHDCVIBPF-UHFFFAOYSA-N[2]
Spectral Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amine (N-H stretching), the carbonyl (C=O stretching) of the pyridinone ring, and C-H bonds.

  • Mass Spectrometry (MS): To determine the exact mass of the molecule and its fragmentation pattern, confirming its elemental composition.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, several general methods for its preparation have been described.[1] These include direct amination of 1-methylpyridin-2-one, palladium-catalyzed coupling reactions, and intramolecular cyclization of suitable precursors.[1]

Below is an illustrative experimental workflow for the synthesis of a related pyridinone derivative, which could be adapted by researchers.

G General Workflow for Pyridinone Synthesis start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Transformation (e.g., Amination, Cyclization) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product: This compound characterization->product

Caption: A generalized workflow for the synthesis and characterization of pyridinone derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for various biological activities, including antioxidant and enzyme inhibitory properties.[1] Some related compounds have been studied for their potential in treating conditions like ischemic stroke.[1]

While the specific signaling pathways involving this compound have not been elucidated, pyridinone scaffolds are known to be "privileged structures" in drug discovery and have been developed as inhibitors of various enzymes, such as kinases.

The following diagram illustrates a hypothetical signaling pathway where a pyridinone derivative could act as a kinase inhibitor. This is a representative example and has not been experimentally validated for this compound.

G Hypothetical Kinase Inhibition Pathway cluster_cell Cell receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response substrate->response inhibitor 3-Amino-1-methylpyridin- 2(1H)-one Derivative inhibitor->kinase Inhibits

Caption: A potential mechanism of action via kinase inhibition for a pyridinone-based compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. It has been utilized in palladium-catalyzed arylation reactions, where it can act as a directing group to facilitate the formation of carbon-carbon bonds.[1] Its derivatives are being explored for their potential in drug development, targeting various biological pathways.[1] The ability of this compound to form stable complexes with transition metals also makes it a candidate for applications in catalysis.[1]

Safety Information

Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a dark place under an inert atmosphere.[7]

References

An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one (CAS: 33631-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class. Its structure, featuring a substituted pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of an amino group and a lactam function within the aromatic ring system imparts unique chemical reactivity and potential for biological activity. This document provides a comprehensive overview of its known properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The available data are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
CAS Number 33631-01-5[1][2]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1]
Appearance Solid[2]
Melting Point 60 to 62°C[2]
Boiling Point 296 °C at 760 mmHg[1][3]
Relative Density 1.169[2]
Purity ≥95% - 97%[2][3]
Computed Physicochemical Properties
PropertyValueSource(s)
XLogP3 -0.1
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 0[4]
Topological Polar Surface Area (TPSA) 48.02 Ų[4]
Complexity 193

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, the synthesis of closely related analogs provides a reliable framework. The following sections describe a representative synthesis workflow for a substituted aminopyridinone, which can be adapted for the target molecule, along with general guidelines for purification and characterization.

Synthesis of a this compound Analog

The synthesis of aminopyridinones often involves the reduction of a corresponding nitro derivative. The following protocol is adapted from the synthesis of 5-Amino-3-bromo-1-methylpyridin-2(1H)-one and serves as a model.[5]

General Procedure: Reduction of Nitro Precursor

  • Reaction Setup: To a solution of the nitro precursor (1 equivalent) in a 10:1 mixture of propan-2-ol and water (to achieve a starting material concentration of approximately 0.045 M), add iron powder (6 equivalents) and ammonium chloride (0.4 equivalents).

  • Reaction Execution: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the hot mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, and extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amino-pyridinone.[5]

Below is a conceptual workflow for this synthesis approach.

G start Nitro-pyridinone Precursor reflux Reflux start->reflux reagents Fe powder, NH4Cl Propan-2-ol/Water reagents->reflux filtration Filtration (Celite®) reflux->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification product This compound Analog purification->product

Conceptual synthesis workflow for an aminopyridinone.
Purification and Characterization

Purification and characterization are essential steps to ensure the identity and purity of the synthesized compound.

  • Purification: Column chromatography on silica gel is a common method for purifying pyridinone derivatives.[5] The choice of eluent system will depend on the polarity of the specific compound and should be determined by TLC analysis.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Spectral data for related compounds are available in the literature.[5][6]

    • Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the molecular formula.[7]

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final product.[5]

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, the broader class of pyridinone derivatives has been investigated for various pharmacological activities, including antioxidant and enzyme inhibitory effects.[8][9]

Antioxidant Properties

Derivatives of this compound have been reported to possess significant antiradical activity, suggesting potential applications in conditions associated with oxidative stress.[8] The antioxidant activity of some pyridinone compounds is thought to be mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The proposed mechanism involves the compound promoting the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby upregulating the expression of protective enzymes.

G cluster_nucleus Nucleus compound Pyridinone Derivative keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Promotes Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cytoprotection Cellular Protection antioxidant_genes->cytoprotection Leads to

Proposed Nrf2-mediated antioxidant pathway for pyridinones.
Enzyme Inhibition

Related pyridinone compounds have been investigated for their ability to inhibit various enzymes, which could be beneficial in treating conditions such as ischemic stroke.[8] The pyridinone scaffold is recognized as a privileged structure in drug discovery and has been incorporated into inhibitors of several enzyme classes, including:

  • Kinases: Such as PIM-1, EGFR, and PI3K, which are often implicated in cancer cell proliferation and survival.

  • Other Enzymes: The structural features of pyridinones, including their ability to act as hydrogen bond donors and acceptors, make them suitable for interacting with the active sites of various enzymes.

Further research is required to identify the specific enzyme targets of this compound and to elucidate its mechanism of inhibition.

Conclusion

This compound is a promising chemical entity with a range of potential applications stemming from its unique structural features. This guide has summarized its key physicochemical properties and provided a framework for its synthesis and characterization based on established methods for related compounds. The potential for antioxidant and enzyme inhibitory activity, characteristic of the pyridinone class, suggests that this compound is a valuable candidate for further investigation in drug discovery and development programs. Future studies should focus on obtaining experimental data for its pKa and solubility, developing a specific and optimized synthesis protocol, and exploring its biological targets and mechanisms of action in relevant in vitro and in vivo models.

References

The Versatile Scaffold: A Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-1-methylpyridin-2(1H)-one

This compound is a heterocyclic organic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a pyridinone core with strategically placed amino and methyl groups, provide a versatile platform for the synthesis of diverse molecular architectures with significant biological activities.[1] The presence of hydrogen bond donors and acceptors, coupled with multiple sites for chemical modification, makes this compound an attractive starting material for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its application in drug discovery. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 33631-01-5[2][3]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [2][3]
Boiling Point 296 °C[2][4]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage 4°C, protect from light, under nitrogen[4]
SMILES CN1C=CC=C(C1=O)N[2]
InChI Key IHSBTHXDCVIBPF-UHFFFAOYSA-N[4]
Importance in Drug Discovery

The 3-aminopyridin-2-one core is a key pharmacophore found in numerous biologically active compounds.[5] Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets, particularly the hinge region of kinases.[6][7] This has led to its exploration in the development of inhibitors for various protein kinases involved in cancer and other diseases.[6][8] Furthermore, derivatives of this scaffold have demonstrated potent activity as HIV-1 reverse transcriptase inhibitors and as tubulin polymerization inhibitors, highlighting its broad therapeutic potential.[9] The synthetic tractability of this compound allows for the generation of large and diverse compound libraries for high-throughput screening, accelerating the drug discovery process.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through several strategic approaches.

General Synthetic Strategies

Common methods for the synthesis of the 3-aminopyridin-2-one scaffold include:

  • Direct Amination: This involves the direct introduction of an amino group onto a pre-existing 1-methylpyridin-2-one ring.[1]

  • Palladium-Catalyzed Coupling: These reactions are instrumental in functionalizing the pyridinone core, often using the amino group as a directing group for C-H activation and subsequent arylation.[1]

  • Cyclization Reactions: Intramolecular cyclization of appropriately designed acyclic precursors is a powerful method to construct the pyridinone ring system.[1]

  • From Substituted Pyridines: A common laboratory-scale synthesis involves the chemical modification of readily available substituted pyridines. For instance, a synthetic route can start from 5-bromo-2-methoxypyridin-3-amine, which undergoes a Suzuki cross-coupling followed by deprotection to yield the desired 3-aminopyridin-2-one derivatives.[10][11]

G cluster_suzuki Suzuki Cross-Coupling cluster_deprotection Deprotection 5-bromo-2-methoxypyridin-3-amine 5-bromo-2-methoxypyridin-3-amine Pd2(dba)3, XPhos, K3PO4 Pd2(dba)3, XPhos, K3PO4 5-bromo-2-methoxypyridin-3-amine->Pd2(dba)3, XPhos, K3PO4 Aryl/Heteroaryl boronic acid Aryl/Heteroaryl boronic acid Aryl/Heteroaryl boronic acid->Pd2(dba)3, XPhos, K3PO4 3-amino-2-methoxy-pyridine derivatives 3-amino-2-methoxy-pyridine derivatives Pd2(dba)3, XPhos, K3PO4->3-amino-2-methoxy-pyridine derivatives TMS-I (in situ) TMS-I (in situ) 3-amino-2-methoxy-pyridine derivatives->TMS-I (in situ) 3-aminopyridin-2-one derivatives 3-aminopyridin-2-one derivatives TMS-I (in situ)->3-aminopyridin-2-one derivatives

Caption: General synthetic workflow for 3-aminopyridinone derivatives.

Detailed Experimental Protocol for a 3-Aminopyridin-2-one Derivative

Procedure for the Reduction of a Nitro-pyridinone Derivative: [12]

  • Reaction Setup: To a solution of the nitro-pyridinone derivative (1 equivalent) in a 10:1 mixture of propan-2-ol and water (to achieve a starting material concentration of 0.045 M), add iron powder (6 equivalents) and ammonium chloride (0.4 equivalents).

  • Reaction: Reflux the mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the hot mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Extraction: Wash the filtrate with water, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of several classes of therapeutic agents.

Kinase Inhibitors

Derivatives of 3-aminopyridin-2-one have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered attractive targets for cancer therapy.[6][11][13]

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in centrosome maturation, spindle assembly, and cytokinesis.[9][14] MPS1 is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation.[15] Overexpression of these kinases is frequently observed in various cancers, making them prime targets for therapeutic intervention.

Inhibition of Aurora and MPS1 kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_mitosis Mitotic Progression cluster_inhibition Inhibition by 3-Aminopyridinone Derivatives G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Aurora & MPS1 Activation Cytokinesis Cytokinesis Mitosis->Cytokinesis Mitotic Arrest Mitotic Arrest Mitosis->Mitotic Arrest Cell Division Cell Division Cytokinesis->Cell Division Cell Division->G2 Phase Cell Cycle Progression Inhibitor Inhibitor Inhibitor->Mitosis Inhibition of Aurora & MPS1 Apoptosis Apoptosis Mitotic Arrest->Apoptosis Kinase Kinase Reaction Mixture Reaction Mixture Kinase->Reaction Mixture Peptide Substrate (Fluorescently Labeled) Peptide Substrate (Fluorescently Labeled) Peptide Substrate (Fluorescently Labeled)->Reaction Mixture ATP ATP ATP->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Separation (Capillary Electrophoresis) Separation (Capillary Electrophoresis) Incubation->Separation (Capillary Electrophoresis) Detection (Fluorescence) Detection (Fluorescence) Separation (Capillary Electrophoresis)->Detection (Fluorescence) Data Analysis (IC50) Data Analysis (IC50) Detection (Fluorescence)->Data Analysis (IC50) HIV-1 RT HIV-1 RT NNRTI Binding Pocket NNRTI Binding Pocket HIV-1 RT->NNRTI Binding Pocket Active Site Active Site HIV-1 RT->Active Site Conformational Change Conformational Change NNRTI Binding Pocket->Conformational Change Induces 3-Aminopyridinone Derivative (NNRTI) 3-Aminopyridinone Derivative (NNRTI) 3-Aminopyridinone Derivative (NNRTI)->NNRTI Binding Pocket Binds to Inhibition of DNA Synthesis Inhibition of DNA Synthesis Conformational Change->Inhibition of DNA Synthesis Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization 3-Aminopyridinone Derivative 3-Aminopyridinone Derivative Colchicine Binding Site Colchicine Binding Site 3-Aminopyridinone Derivative->Colchicine Binding Site Binds to Inhibition of Polymerization Inhibition of Polymerization Colchicine Binding Site->Inhibition of Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibition of Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Purified Tubulin + GTP Purified Tubulin + GTP 96-well Plate 96-well Plate Purified Tubulin + GTP->96-well Plate Test Compound Test Compound Test Compound->96-well Plate Incubate at 37°C Incubate at 37°C 96-well Plate->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Generate Polymerization Curves Generate Polymerization Curves Measure Absorbance (340 nm)->Generate Polymerization Curves Data Analysis (IC50) Data Analysis (IC50) Generate Polymerization Curves->Data Analysis (IC50)

References

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyridin-2(1H)-one is a versatile heterocyclic compound that has garnered significant interest as a privileged scaffold in medicinal chemistry and a valuable directing group in organic synthesis.[1] Its unique structural features, including a pyridinone core with a reactive amino group, make it an attractive starting point for the development of novel therapeutics and a powerful tool for complex molecule construction.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33631-01-5[3][4]
Molecular Formula C₆H₈N₂O[3][4]
Molecular Weight 124.14 g/mol [3][4]
IUPAC Name 3-amino-1-methylpyridin-2-one[3]
Melting Point 60 to 62°C[5]
Boiling Point 296°C at 760 mmHg[4]
Appearance Solid[5]
Purity ≥95% (commercially available)[4][5]
Storage 4°C, protect from light, stored under nitrogen[4]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals Rationale/Notes
¹H NMR δ ~3.4 (s, 3H, N-CH₃), δ ~5.9-6.1 (m, 1H, Ar-H), δ ~6.8-7.0 (m, 1H, Ar-H), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~4.5-5.5 (br s, 2H, -NH₂)Predictions are based on typical chemical shifts for N-methyl groups on pyridinones, aromatic protons on a substituted pyridine ring, and the broad signal characteristic of an amino group. Chemical shifts of aromatic protons are influenced by the electronic effects of the amino and carbonyl groups.[6][7]
¹³C NMR δ ~30-35 (N-CH₃), δ ~105-145 (aromatic carbons), δ ~160-165 (C=O)The N-methyl carbon appears in the aliphatic region. The five aromatic carbons will have distinct signals based on their substitution. The carbonyl carbon is expected to be the most deshielded.[8][9]
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch, two bands for primary amine), ~3100-3000 (aromatic C-H stretch), ~1650-1630 (C=O stretch, pyridone), ~1600-1450 (C=C and C=N stretches, aromatic ring), ~1300-1200 (C-N stretch)Characteristic vibrational frequencies for primary amines, aromatic C-H bonds, the pyridone carbonyl group (which is typically at a lower frequency than a simple ketone due to conjugation and the amide character), and aromatic ring stretches are expected.[10][11][12]
Mass Spec (EI) M⁺ at m/z = 124. Subsequent fragmentation could involve the loss of CO (m/z = 96) or cleavage of the methyl group (m/z = 109). The fragmentation pattern of amines can be complex.[13][14][15][16]The molecular ion peak is expected at the molecular weight of the compound. Common fragmentation pathways for pyridinones and aromatic amines would likely be observed.

Synthesis and Reactivity

Several synthetic routes to this compound and its derivatives have been reported, highlighting its accessibility as a building block.

Synthesis of 3-Aminopyridin-2-one Derivatives

A common and versatile method for the synthesis of 5-substituted-3-aminopyridin-2-one derivatives involves a Suzuki cross-coupling reaction followed by deprotection.

Synthesis_Workflow Start 5-bromo-2-methoxypyridin-3-amine Suzuki Suzuki Cross-Coupling (Aryl/Heteroaryl boronic acid, Pd catalyst, Base) Start->Suzuki Intermediate 3-amino-2-methoxy-pyridine derivatives Suzuki->Intermediate Deprotection Deprotection (TMS-I in situ) Intermediate->Deprotection Product 3-aminopyridin-2-one derivatives Deprotection->Product

Caption: General synthetic workflow for 3-aminopyridin-2-one derivatives.[17]

Experimental Protocol: Synthesis of 5-Aryl-3-aminopyridin-2(1H)-one Derivatives

Step 1: Suzuki Cross-Coupling [17]

  • To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and XPhos (0.1 eq.).

  • Add n-butanol as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-amino-2-methoxy-pyridine derivative.

Step 2: Deprotection to form the Pyridinone [17]

  • Dissolve the 3-amino-2-methoxy-pyridine derivative (1.0 eq.) and sodium iodide (NaI, 5.0 eq.) in acetonitrile.

  • Add trimethylsilyl chloride (TMS-Cl, 5.0 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 3-aminopyridin-2-one derivative.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 3-aminopyridin-2-one scaffold has emerged as a promising platform for the design of potent and selective kinase inhibitors.[17] Derivatives of this core have shown significant activity against key cancer targets, including Monopolar Spindle 1 (MPS1) and Aurora kinases.[2][17]

Inhibition of MPS1 and Aurora Kinases

MPS1 and Aurora kinases are serine/threonine kinases that play crucial roles in the regulation of mitosis.[18][19] Their overexpression or deregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[18][19] 3-Aminopyridin-2-one derivatives have been identified as ligand-efficient inhibitors of these kinases, demonstrating the potential of this scaffold in the development of novel anti-cancer agents.[2][17]

Kinase_Inhibition cluster_Mitosis Mitosis cluster_Kinases Key Mitotic Kinases Cell_Cycle_Progression Cell Cycle Progression Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation MPS1 MPS1 Kinase MPS1->Spindle_Assembly regulates Aurora Aurora Kinases (A, B, C) Aurora->Spindle_Assembly regulates Aurora->Chromosome_Segregation regulates Inhibitor 3-Aminopyridin-2-one Derivatives Inhibitor->MPS1 inhibits Inhibitor->Aurora inhibits

Caption: 3-Aminopyridin-2-one derivatives as inhibitors of MPS1 and Aurora kinases, key regulators of mitosis.

Table 3: Kinase Inhibitory Activity of Selected 3-Aminopyridin-2-one Derivatives

CompoundMPS1 Kᵢ (nM)Aurora A Kᵢ (nM)Aurora B Kᵢ (nM)Reference
Derivative 1 1,800230170[17]
Derivative 2 1,1002,800800[17]
Derivative 3 7,100>10,0001,200[17]
Experimental Protocol: Mobility Shift-Based Kinase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against protein kinases.[17]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, ATP, and the assay buffer.

  • Compound Addition: Add the test compound (3-aminopyridin-2-one derivative) at various concentrations to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specific period.

  • Separation: Stop the reaction and separate the phosphorylated product from the unphosphorylated substrate using microfluidic capillary electrophoresis.

  • Detection and Quantification: Detect the substrate and product using laser-induced fluorescence and quantify their respective amounts.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow Start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Buffer) Add_Compound Add Test Compound (3-Aminopyridin-2-one derivative) Start->Add_Compound Incubate Incubate at Controlled Temperature Add_Compound->Incubate Separate Separate Product and Substrate (Microfluidic Electrophoresis) Incubate->Separate Detect Detect by Fluorescence Separate->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze CH_Activation cluster_Reactants Reactants Substrate Substrate with C-H bond Intermediate Palladacycle Intermediate Substrate->Intermediate forms amide with DG 3-Amino-1-methyl- pyridin-2(1H)-one (Directing Group) DG->Intermediate Coupling_Partner Aryl Halide/ Pseudohalide Product Arylated Product Coupling_Partner->Product Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Intermediate catalyzes Intermediate->Product reacts with Coupling Partner

References

Spectroscopic Data and Analysis of 3-amino-1-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound with applications in medicinal chemistry and materials science.[1] Its structural characterization is fundamental for its use in research and development. While specific experimental spectroscopic data is not widely available in public databases, this technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on its chemical structure. Furthermore, this document outlines the standard experimental protocols for acquiring such data.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [2]
CAS Number 33631-01-5[2]
Appearance Solid
Boiling Point 296 °C[2]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridinone ring protons will appear in the aromatic region, while the methyl and amino protons will be in the aliphatic region.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H (pyridinone ring)6.0 - 7.5Multiplet3H
-CH₃ (methyl)~3.5Singlet3H
-NH₂ (amino)Broad singlet2H
  • Rationale: The protons on the pyridinone ring are in a deshielded environment due to the ring currents and the electron-withdrawing effect of the carbonyl group and the nitrogen atom, thus they are expected to resonate at a lower field (higher ppm). The exact chemical shifts and coupling patterns will depend on their relative positions. The methyl protons attached to the nitrogen are also deshielded and are expected to appear as a singlet. The amino protons often exhibit a broad signal due to quadrupole broadening and exchange with trace amounts of water in the solvent.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O (carbonyl)160 - 170
C (pyridinone ring)100 - 150
-CH₃ (methyl)~30 - 40
  • Rationale: The carbonyl carbon is highly deshielded and will appear at the lowest field. The sp² hybridized carbons of the pyridinone ring will resonate in the typical aromatic/olefinic region. The sp³ hybridized methyl carbon will appear at a much higher field.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amino)3300 - 3500Medium, two bands
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium to weak
C=O stretch (amide)1650 - 1680Strong
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch1250 - 1350Medium
  • Rationale: The primary amine will show two characteristic N-H stretching bands. The amide carbonyl group will exhibit a strong absorption band at a lower wavenumber than a typical ketone due to resonance. The aromatic C=C and C-H stretches will also be present in their characteristic regions.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and several characteristic fragment ions.

m/z Interpretation
124Molecular ion [M]⁺
109[M - CH₃]⁺
95[M - NH₂ - H]⁺
81[M - C₃H₃O]⁺
  • Rationale: The molecular ion peak at m/z 124 would confirm the molecular weight of the compound. Common fragmentation pathways would include the loss of the methyl group, the amino group, and fragmentation of the pyridinone ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

Mass Spectrometry (Electron Ionization - MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Acquisition & Processing IR_Data Absorption Bands (Wavenumbers) IR->IR_Data Acquisition & Processing MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Acquisition & Processing Structure Structure Confirmation & Purity Assessment NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: A logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a robust framework for the characterization of this compound. The key identifying features would be the molecular ion peak at m/z 124 in the mass spectrum, the characteristic amide C=O stretch in the IR spectrum, and the distinct signals for the pyridinone ring, methyl, and amino groups in the NMR spectra. This information is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

References

A Technical Guide to the Physicochemical Properties of 3-Amino-1-methylpyridin-2(1H)-one: Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for 3-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound with applications in medicinal chemistry. Due to the limited availability of explicit experimental solubility and stability data in public literature, this document outlines its known physical and chemical properties. Furthermore, this guide presents detailed, best-practice experimental protocols for the quantitative determination of its solubility and for the assessment of its chemical stability, critical parameters for drug discovery and development. The methodologies described include the widely accepted shake-flask method for solubility determination and a general protocol for stability testing under various stress conditions.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][2][3][4]
Molecular Weight 124.14 g/mol [1][2][3][4][5]
Physical Form Solid[5]
Melting Point 60 to 62°C[5]
Boiling Point 296°C at 760 mmHg[3]
Topological Polar Surface Area (TPSA) 48.02 Ų[4]
logP (calculated) -0.0325[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Storage Conditions 4°C, protect from light, stored under nitrogen[4]

Experimental Protocols for Solubility and Stability Determination

To obtain precise and quantitative solubility and stability data for this compound, standardized experimental methods are required. The following protocols are based on widely recognized and reliable techniques.

Solubility Determination: Shake-Flask Method

The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Workflow for Solubility Determination

G Shake-Flask Solubility Determination Workflow A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24-48h A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Quantify the concentration of the compound in the supernatant C->D E Analytical Method (e.g., HPLC, UV/Vis Spectroscopy) D->E

Caption: Workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.

    • Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) to the vial.

    • Seal the vials tightly and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium, typically 24-48 hours.

  • Sample Collection:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF). It is crucial to avoid disturbing the solid pellet when collecting the supernatant.

    • Carefully collect the clear, saturated solution.

  • Quantification:

    • Quantify the concentration of this compound in the saturated solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.

    • For HPLC Analysis:

      • Develop a validated HPLC method with a suitable column and mobile phase to achieve good peak shape and retention time for the compound.

      • Prepare a calibration curve by injecting known concentrations of this compound. An R² value > 0.99 is desirable.

      • Dilute the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and record the peak area.

      • Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

G cluster_stress Stress Conditions A Prepare solutions of this compound in various stress conditions Acid Acidic (e.g., 0.1 N HCl) A->Acid Base Basic (e.g., 0.1 N NaOH) A->Base Oxidative Oxidative (e.g., 3% H₂O₂) A->Oxidative Thermal Thermal (e.g., elevated temperature) A->Thermal Photolytic Photolytic (e.g., UV/Vis light exposure) A->Photolytic B Incubate samples for a defined period at controlled temperatures C Analyze samples at different time points using a stability-indicating method (e.g., HPLC) B->C D Quantify the remaining parent compound and identify degradation products C->D E Determine degradation kinetics and pathways D->E Acid->B Base->B Oxidative->B Thermal->B Photolytic->B

Caption: A conceptual workflow illustrating the use of this compound as a starting material in a kinase inhibitor drug discovery program.

This workflow highlights the critical role of this compound as a foundational chemical scaffold for generating novel and potent kinase inhibitors for potential therapeutic applications. The aminopyridinone moiety is known to form key hydrogen bond interactions with the hinge region of kinase active sites.

References

Potential Biological Activities of 3-Amino-1-methylpyridin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that has garnered interest within the scientific community. While comprehensive biological data on this specific molecule remains limited in publicly accessible literature, a significant body of research on its structural analogs and derivatives points towards a range of promising therapeutic activities. This technical guide consolidates the existing knowledge on the potential biological activities of this compound, drawing primarily from studies on its derivatives. The potential activities highlighted include cytoprotective, anti-inflammatory, analgesic, and antioxidant effects. This document aims to provide a foundational resource for researchers and professionals in drug development, summarizing key findings, outlining relevant experimental methodologies, and visualizing potential signaling pathways.

Introduction

This compound, with the CAS number 33631-01-5, is a pyridinone derivative. The pyridinone scaffold is a recognized privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. Research into the derivatives of this compound has revealed a spectrum of biological effects, suggesting that the core molecule may serve as a valuable starting point for the development of novel therapeutic agents. This guide will delve into the reported biological activities of these derivatives as a proxy for the potential of the parent compound.

Potential Biological Activities and Mechanisms of Action

Investigations into the derivatives of this compound have uncovered several potential therapeutic applications.

Cytoprotective Activity

Derivatives of 3-aminopyridin-2(1H)-one have demonstrated notable cytoprotective effects. Studies have shown that these compounds can enhance cell survival in vitro. For instance, in experiments utilizing fibroblast and MCF-7 cell lines, certain derivatives exhibited significant protective capabilities. Molecular docking studies have suggested that these effects may be attributed to interactions with specific protein targets, with some derivatives showing a higher affinity for a selected protein than the standard drug omeprazole.

Anti-inflammatory and Analgesic Activity

A compelling area of research for pyridin-2(1H)-one derivatives lies in their anti-inflammatory and analgesic properties. Preclinical studies in animal models have shown that these compounds can significantly reduce inflammation and pain. For example, derivatives have been effective in the carrageenan-induced paw edema model in rats, a standard test for anti-inflammatory agents. Furthermore, analgesic effects have been observed in acetic acid-induced writhing and formalin tests in mice.

One of the proposed mechanisms for the analgesic effect of a 3,5-disubstituted pyridin-2(1H)-one derivative is the inhibition of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Another potential mechanism for the anti-inflammatory action of pyridinone derivatives is their ability to chelate iron. Iron can act as a catalyst in the generation of reactive oxygen species, which contribute to inflammation. By sequestering iron, these compounds may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant Activity

Several derivatives of 3-aminopyridin-2(1H)-one have been reported to possess potent antiradical activity. These compounds have shown the ability to scavenge free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This antioxidant potential suggests that they could be beneficial in mitigating oxidative stress, a pathological process implicated in numerous diseases.

Quantitative Data on Derivatives

Derivative Class Biological Activity Assay/Model Key Findings Reference Compound(s)
3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-onesCytoprotectiveMTT Assay (MCF-7 cells)Pronounced cytoprotective activity, contributing to better cell survival.Omeprazole (in docking study)
3-Hydroxy pyridine-4-one derivativesAnti-inflammatoryCarrageenan-induced paw edema (rat)Significant inhibition of edema. Compound A (20 mg/kg) showed 67% inhibition.Indomethacin
3-Hydroxy pyridine-4-one derivativesAnti-inflammatoryCroton oil-induced ear edema (mouse)Significant inhibition of edema. Compound C (200 mg/kg) showed 50% inhibition.Indomethacin
4(1H)-Pyridinone derivativesAnalgesicAcetic acid-induced writhing (mouse)Higher analgesic activity than acetylsalicylic acid.Acetylsalicylic acid
Aminodi(hetero)arylaminesAntioxidantRadical Scavenging Activity (RSA)EC50 of 63 µM for the most efficient derivative.Trolox
Aminodi(hetero)arylaminesAntioxidantReducing Power (RP)EC50 of 33 µM for the most efficient derivative.Trolox

Experimental Protocols

Detailed, step-by-step protocols for the biological evaluation of this compound are not explicitly available. However, based on the research conducted on its derivatives, the following standard methodologies can be adapted.

MTT Assay for Cytotoxicity and Cytoprotection

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Plate cells (e.g., NIH/3T3 fibroblasts or MCF-7) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. For cytoprotection assays, a stressor (e.g., an oxidizing agent) is added with or before the test compound.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Acetic Acid-Induced Writhing Test for Analgesia

This is a common in vivo model for screening peripheral analgesic activity.

  • Animal Acclimatization: Acclimatize mice to the experimental environment.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group of mice. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., indomethacin).

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally into each mouse to induce a characteristic writhing response (abdominal contractions and stretching).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the test group compared to the control group indicates an analgesic effect.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a widely used in vitro assay to determine the free radical scavenging capacity of a compound.

  • Preparation of Reagents: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be modulated by derivatives of this compound and a typical experimental workflow.

G Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus p38_MAPK p38 MAPK Inflammatory_Stimulus->p38_MAPK Cell_Membrane << Cell Membrane >> NF_kB NF-κB p38_MAPK->NF_kB activates Pyridinone_Derivative Pyridin-2(1H)-one Derivative Pyridinone_Derivative->p38_MAPK inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines promotes transcription of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Potential inhibition of the p38 MAPK signaling pathway by a pyridin-2(1H)-one derivative.

G Workflow for In Vivo Analgesic Activity Screening Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Group_Assignment Random Assignment to Control and Test Groups Animal_Acclimatization->Group_Assignment Compound_Administration Administration of Test Compound/Vehicle Group_Assignment->Compound_Administration Induction_of_Pain Induction of Pain (e.g., Acetic Acid Injection) Compound_Administration->Induction_of_Pain Observation Observation and Data Collection (e.g., Writhing Count) Induction_of_Pain->Observation Data_Analysis Statistical Analysis Observation->Data_Analysis Conclusion Conclusion on Analgesic Effect Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the analgesic activity of a test compound in vivo.

Conclusion and Future Directions

While direct biological data for this compound is sparse, the extensive research on its derivatives strongly suggests its potential as a scaffold for the development of new therapeutic agents. The observed cytoprotective, anti-inflammatory, analgesic, and antioxidant activities of its analogs warrant further investigation into the parent compound itself.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to determine its specific biological activities and potency.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for specific biological targets.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and its derivatives. The promising preliminary findings from its chemical relatives highlight a clear path for future research and development in this area.

An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylpyridin-2(1H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of 3-Amino-1-methylpyridin-2(1H)-one and its derivatives. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including oncology and pain management, by targeting key cellular signaling pathways.[3][4][5]

Core Synthesis Strategies

The synthesis of the this compound core and its analogs can be achieved through several strategic approaches, primarily involving the construction of the pyridinone ring followed by functional group manipulations. Key methods include the cyclization of acyclic precursors, and modifications of pre-existing pyridine rings, such as amination and palladium-catalyzed cross-coupling reactions.[6]

A prevalent strategy for introducing the 3-amino group is through the reduction of a 3-nitro precursor. This can be accomplished using various reducing agents, with iron powder in the presence of an acid source being a common and effective method.

General Synthetic Workflow

A versatile approach to a variety of 3-aminopyridin-2-one derivatives commences with a suitably substituted pyridine precursor, such as 5-bromo-2-methoxypyridin-3-amine. This allows for the introduction of diverse functionalities at the C5 position through palladium-catalyzed cross-coupling reactions, like the Suzuki coupling. Subsequent deprotection of the methoxy group yields the desired 2-pyridone core.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-bromo-1-methylpyridin-2(1H)-one (Analog of the core structure)[3]

This protocol details the synthesis of a key analog, which can be a precursor for further derivatization. The synthesis involves the methylation of 3-bromo-5-nitropyridin-2(1H)-one, followed by the reduction of the nitro group.

Step 1: Methylation of 3-Bromo-5-nitropyridin-2(1H)-one

  • To a solution of 3-bromo-5-nitropyridin-2(1H)-one (1.0 eq.) in acetonitrile, add silver carbonate (Ag₂CO₃, 1.2 eq.) and methyl iodide (MeI, 2.0 eq.).

  • The reaction mixture is heated in a sealed microwave tube.

  • Upon completion, the mixture is filtered, and the solvent is evaporated to yield 3-bromo-1-methyl-5-nitropyridin-2(1H)-one.

Step 2: Reduction of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

  • To a solution of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one (1.0 eq.) in a 10:1 mixture of isopropanol and water, add iron powder (Fe, 6.0 eq.) and ammonium chloride (NH₄Cl, 0.4 eq.).

  • The mixture is heated to reflux for several hours.

  • After completion, the reaction mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford 5-Amino-3-bromo-1-methylpyridin-2(1H)-one.

Protocol 2: Synthesis of 3-Amino-4-aryl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylates (Analogs)[7]

This protocol describes a multi-component reaction to generate highly substituted 3-aminopyridin-2-one analogs.

  • A mixture of an appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone), an enamine of ethyl acetoacetate, and a base is heated.

  • This reaction yields ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates.

  • Subsequent alkaline hydrolysis of these intermediates leads to the formation of the desired 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylates.

Quantitative Data

The following tables summarize the yields of representative this compound derivatives and their biological activities.

Table 1: Synthesis Yields of Selected 3-Aminopyridin-2(1H)-one Derivatives

CompoundStarting MaterialReaction TypeYield (%)Reference
5-Amino-3-bromo-1-methylpyridin-2(1H)-one3-Bromo-1-methyl-5-nitropyridin-2(1H)-oneNitro Reduction73[3]
Ethyl 4-phenyl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylateOxazolo[5,4-b]pyridine precursorAlkaline HydrolysisHigh[7]
Ethyl 4-(4-methoxyphenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylateOxazolo[5,4-b]pyridine precursorAlkaline Hydrolysis74[7]
Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylateOxazolo[5,4-b]pyridine precursorAlkaline Hydrolysis89[7]

Table 2: Kinase Inhibitory Activity of 3-Amino-5-substituted-pyridin-2(1H)-one Derivatives [8]

CompoundMPS1 Kᵢ (nM)Aurora A Kᵢ (nM)Aurora B Kᵢ (nM)
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one125.289.618.7
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one97.2>1000125.2
3-amino-5-(pyridin-3-yl)pyridin-2(1H)-one97.2125.298.1
3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one12.9>1000367.3
3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one25.7>1000>1000

Biological Activity and Signaling Pathways

Certain derivatives of 3-aminopyridin-2(1H)-one have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[4][5][8] These kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers.[1][9] Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.

MPS1 and Aurora Kinase Signaling in Mitosis

MPS1 and Aurora kinases play crucial roles in the spindle assembly checkpoint (SAC), a signaling pathway that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.[9][10] Inhibition of these kinases by 3-aminopyridin-2-one derivatives can lead to a cascade of events that disrupt mitosis.

The inhibition of MPS1 prevents the recruitment of other essential checkpoint proteins to the kinetochores, which are the attachment points for microtubules on the chromosomes.[11] Aurora kinases, particularly Aurora B, are crucial for correcting improper microtubule-kinetochore attachments and for the final stages of cell division (cytokinesis).[6] By inhibiting these kinases, 3-aminopyridin-2-one derivatives can induce mitotic catastrophe and apoptosis in cancer cells, making them attractive candidates for anti-cancer drug development.

Conclusion

This technical guide has provided an overview of the synthesis of this compound and its analogs, supported by detailed experimental protocols and quantitative data. The elucidation of their biological activity, particularly as inhibitors of MPS1 and Aurora kinases, highlights their therapeutic potential. The provided diagrams of the synthetic workflow and the targeted signaling pathway offer a clear visual representation of the key concepts for researchers and drug development professionals in the field of medicinal chemistry and oncology. Further exploration of this chemical scaffold holds significant promise for the development of novel therapeutics.

References

The Pivotal Role of 3-Amino-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-Amino-1-methylpyridin-2(1H)-one, and its broader class of 3-aminopyridin-2-one derivatives have emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of its synthesis, biological activities, and applications, with a particular focus on its role in the development of targeted therapeutics, primarily in oncology.

Introduction to a Versatile Scaffold

This compound is an organic compound featuring a pyridine ring core.[1] Its derivatives have garnered significant interest due to their diverse biological activities, which include antioxidant and enzyme inhibitory properties.[1] This scaffold's utility is further highlighted by its application as a key building block in the synthesis of kinase inhibitors, which are at the forefront of precision medicine.[2]

Synthesis of 3-Aminopyridin-2-one Derivatives

The synthesis of 3-aminopyridin-2-one derivatives can be achieved through various methods, including direct amination, palladium-catalyzed coupling, and cyclization reactions.[1] A common strategy for creating a library of these compounds involves a Suzuki cross-coupling reaction followed by a deprotection step.

A general synthetic workflow commences with a starting material like 5-bromo-2-methoxypyridin-3-amine.[3] An aryl or heteroaryl group is introduced at the C5-position through a Suzuki cross-coupling reaction.[3] The final 3-aminopyridin-2-one scaffold is then revealed by deprotection of the methoxy group, often achieved by generating trimethylsilyl iodide (TMS-I) in situ.[3]

start 5-bromo-2-methoxypyridin-3-amine suzuki Suzuki Cross-Coupling (Aryl/Heteroaryl boronic acid, Pd catalyst) start->suzuki intermediate 3-amino-2-methoxy-5-(aryl/heteroaryl)pyridine suzuki->intermediate deprotection Deprotection (e.g., TMS-I in situ) intermediate->deprotection product 3-amino-5-(aryl/heteroaryl)pyridin-2(1H)-one deprotection->product

General synthetic workflow for 3-aminopyridin-2-one derivatives.

Key Therapeutic Targets and Biological Activity

Derivatives of the 3-aminopyridin-2-one scaffold have shown significant promise as inhibitors of several key enzymes implicated in disease, particularly cancer.

MPS1 and Aurora Kinase Inhibition

Monopolar Spindle 1 (MPS1) and Aurora kinases are crucial regulators of mitosis, and their dysregulation is a hallmark of many cancers.[2] The 3-aminopyridin-2-one core has been identified as a potent scaffold for the development of inhibitors targeting these kinases.[2]

Screening of a fragment library based on this scaffold identified compounds with high ligand efficiency against MPS1 and Aurora A and B kinases.[2] This inhibitory activity disrupts the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division, ultimately leading to mitotic catastrophe and cell death in cancer cells.[3]

inhibitor 3-Aminopyridin-2-one Derivative mps1 MPS1 Kinase inhibitor->mps1 inhibits aurora Aurora Kinases (A and B) inhibitor->aurora inhibits sac Spindle Assembly Checkpoint (SAC) mps1->sac activates mitosis Proper Mitotic Progression aurora->sac regulates sac->mitosis ensures apoptosis Mitotic Catastrophe & Apoptosis sac->apoptosis disruption leads to

Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint.
METTL3 Inhibition in Acute Myeloid Leukemia (AML)

The N6-methyladenosine (m6A) methyltransferase METTL3 has emerged as a therapeutic target in acute myeloid leukemia (AML).[4][5] A novel class of METTL3 inhibitors incorporating a pyridin-2(1H)-one moiety has been developed through structure-based drug design. These inhibitors have demonstrated potent activity against METTL3.[6] In AML, METTL3 is often overexpressed and plays a crucial role in the mdm2/p53 signaling pathway, which is involved in cell survival and proliferation.[5] By inhibiting METTL3, these compounds can modulate this pathway, leading to the suppression of leukemogenesis.[5]

inhibitor Pyridin-2(1H)-one METTL3 Inhibitor mettl3 METTL3 inhibitor->mettl3 inhibits mdm2_mrna mdm2 mRNA mettl3->mdm2_mrna m6A methylation mdm2_protein MDM2 Protein mdm2_mrna->mdm2_protein translation p53 p53 mdm2_protein->p53 degradation apoptosis Apoptosis p53->apoptosis induces start Start prep_reagents Prepare Reagents: - Kinase - Fluorescently labeled peptide substrate - ATP - Test compound dilutions start->prep_reagents mix Combine kinase, substrate, and test compound in assay buffer prep_reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate separate Separate substrate and product by microfluidic capillary electrophoresis incubate->separate detect Quantify product by fluorescence detection separate->detect calculate Calculate % inhibition and determine IC50 detect->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-Amino-1-methylpyridin-2(1H)-one with various boronic acids. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, which is critical in the synthesis of biaryl compounds often found in pharmaceuticals and advanced materials.[1][2][3]

The protocol herein is based on established procedures for structurally similar aminopyridine derivatives, offering a robust starting point for optimization. The presence of the amino group on the pyridinone ring can present challenges, such as catalyst inhibition.[4][5] However, the use of appropriate palladium catalysts, ligands, and bases can facilitate efficient coupling.[4][6]

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][7] For the purposes of this protocol, it is assumed that a suitable halide (e.g., 3-amino-5-bromo-1-methylpyridin-2(1H)-one) is used as the starting material.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aminopyridinone 3-Amino-1-methyl-5-bromo-pyridin-2(1H)-one Reaction_Center + Aminopyridinone->Reaction_Center Boronic_Acid R-B(OH)₂ Boronic_Acid->Reaction_Center Product 3-Amino-1-methyl-5-aryl-pyridin-2(1H)-one Reaction_Center->Product Heat Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction_Center Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Center

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is adapted from procedures used for the Suzuki coupling of bromo-aminopyridine derivatives.[5][8]

Materials:

  • 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3-amino-5-bromo-1-methylpyridin-2(1H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[9][10]

Materials:

  • 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, degassed

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine 3-amino-5-bromo-1-methylpyridin-2(1H)-one (1.0 mmol), the arylboronic acid (1.5 mmol), the base (K₃PO₄, 2.0 mmol), the palladium precursor (Pd(OAc)₂), and the ligand (SPhos).

  • Add the chosen degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform work-up and purification as described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of aminopyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[8]
3-Amino-2-chloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene10099[4]
5-Amino-2-chloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene10082[4]
6-Bromopyridin-3-aminePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-100Variable[5]
6-Chloropyridin-3-aminePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O85-100Variable[6]
Various Aryl HalidesPd(PPh₃)₄Na₂CO₃ (aq)DioxaneMicrowaveModerate to Good[10]

Experimental Workflow and Logic

The successful execution of a Suzuki coupling reaction involves a series of logical steps, from reagent preparation to product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Reagent Preparation (Substrates, Base, Solvent) prep_inert 2. Inert Atmosphere Setup (Evacuate/Backfill with Ar/N₂) prep_reagents->prep_inert add_catalyst 3. Catalyst/Ligand Addition prep_inert->add_catalyst run_reaction 4. Reaction (Heating and Stirring) add_catalyst->run_reaction monitor 5. Reaction Monitoring (TLC, LC-MS) run_reaction->monitor monitor->run_reaction Continue if incomplete workup 6. Work-up (Quenching, Extraction) monitor->workup Proceed if complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.[6]

Troubleshooting and Optimization

The nitrogen atom in the pyridine ring and the exocyclic amino group can coordinate with the palladium catalyst, leading to inhibition.[5] If low yields are observed, consider the following:

  • Catalyst/Ligand: For challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than Pd(PPh₃)₄.[4][6]

  • Base: The choice of base is critical. K₃PO₄ is often effective for aminopyridine substrates. A screening of bases such as K₂CO₃, Na₂CO₃, and Cs₂CO₃ may be beneficial.[11]

  • Protecting Group: If catalyst inhibition persists, protection of the amino group (e.g., as an acetamide) can be an effective strategy, followed by deprotection after the coupling reaction.[8]

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling.[5] Ensure thorough degassing of solvents and use fresh, high-quality boronic acids to minimize these pathways.[5]

By following these protocols and considering the provided data and workflows, researchers can effectively develop and optimize the Suzuki-Miyaura cross-coupling of this compound for applications in drug discovery and materials science.

References

Application Notes and Protocols: N-alkylation of 3-Amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core, a structure of interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The N-alkylation of the primary amino group at the 3-position is a critical transformation for generating diverse libraries of compounds for drug discovery, potentially leading to the development of novel therapeutics.[2] A significant challenge in the alkylation of primary amines is achieving selective mono-alkylation while avoiding the formation of di-alkylation byproducts.[3][4][5] This document provides a detailed experimental protocol for the selective mono-N-alkylation of this compound.

Application Highlight: Synthesis of Kinase Inhibitors

N-substituted aminopyridine and aminopyridinone derivatives are key scaffolds in the design of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The functionalization of the amino group of this compound allows for the introduction of various side chains that can interact with specific binding pockets of target kinases, thereby modulating their activity. The protocol outlined below can be adapted to synthesize a range of N-alkylated derivatives for screening and lead optimization in kinase inhibitor discovery programs.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by reacting it with an alkylating agent in the presence of a suitable base and solvent. The base deprotonates the amino group, increasing its nucleophilicity, which then attacks the electrophilic alkylating agent.

Reaction:

Where R is an alkyl group and X is a leaving group, typically a halide (I, Br, Cl).

Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh this compound and Base dissolve Dissolve in Anhydrous Solvent (e.g., DMF) start->dissolve add_alkylating Add Alkylating Agent (e.g., Alkyl Halide) dissolve->add_alkylating stir Stir at Controlled Temperature (e.g., 25-80 °C) add_alkylating->stir monitor Monitor Reaction Progress (TLC or LC-MS) stir->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end Characterize Final Product (NMR, MS)

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general method for the mono-N-alkylation of this compound using an alkyl halide as the alkylating agent and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration of 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkylating agent (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 4-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

  • Characterize the final product by NMR and MS to confirm its identity and purity.

Data Presentation: N-Alkylation with Various Alkylating Agents

The following table summarizes the results of the N-alkylation of this compound with different alkylating agents under the conditions described in the protocol.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%) of Mono-alkylated Product
1IodomethaneK₂CO₃DMF251285
2Ethyl BromideK₂CO₃DMF601878
3Benzyl BromideCs₂CO₃DMF40892
4Allyl BromideK₂CO₃ACN501681

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, consider using a stronger base such as sodium hydride (NaH), but be aware that this may increase the formation of side products. Ensure all reagents and solvents are anhydrous, as water can quench the reaction.

  • Di-alkylation: To minimize the formation of the di-alkylated product, use a slight excess of the alkylating agent (1.05-1.2 equivalents). Adding the alkylating agent slowly at a lower temperature can also improve selectivity for mono-alkylation.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkylating agents are often toxic and should be handled with care. DMF is a skin irritant and should be handled with caution. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. The provided workflow, experimental procedure, and data table offer a solid foundation for researchers to synthesize a variety of N-alkylated derivatives. By adapting the reaction conditions, this method can be a valuable tool in the synthesis of compound libraries for drug discovery and development, particularly in the search for new kinase inhibitors.

References

Synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, a valuable heterocyclic compound with potential applications in drug discovery and development, particularly as a kinase inhibitor. The synthesis is a two-step process commencing with the bromination of 3-aminopyridin-2-one to yield the key intermediate, 3-amino-5-bromopyridin-2(1H)-one, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with pyridin-4-ylboronic acid.

These protocols are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthetic Pathway Overview

The synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one from 3-aminopyridin-2-one is achieved through a two-step sequence:

  • Bromination: Introduction of a bromine atom at the C5 position of the pyridin-2-one ring of 3-aminopyridin-2-one to form 3-amino-5-bromopyridin-2(1H)-one.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction between 3-amino-5-bromopyridin-2(1H)-one and pyridin-4-ylboronic acid to form the desired carbon-carbon bond.

Synthesis_Pathway start 3-aminopyridin-2(1H)-one intermediate 3-amino-5-bromopyridin-2(1H)-one start->intermediate Bromination (NBS or Br₂) product 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one intermediate->product Suzuki Coupling (pyridin-4-ylboronic acid, Pd catalyst, base) Workflow cluster_bromination Step 1: Bromination cluster_suzuki Step 2: Suzuki Coupling cluster_analysis Product Characterization b1 Dissolve 3-aminopyridin-2-one b2 Add NBS at 0°C b1->b2 b3 Stir at Room Temperature b2->b3 b4 Reaction Monitoring (TLC) b3->b4 b5 Work-up & Extraction b4->b5 b6 Purification (Column Chromatography) b5->b6 s1 Combine Reactants & Catalyst b6->s1 Intermediate s2 Add Solvents s1->s2 s3 Heat (Conventional or Microwave) s2->s3 s4 Reaction Monitoring (TLC/LC-MS) s3->s4 s5 Work-up & Extraction s4->s5 s6 Purification (Column Chromatography) s5->s6 a1 NMR Spectroscopy (¹H, ¹³C) s6->a1 Final Product a2 Mass Spectrometry s6->a2 a3 Purity Analysis (HPLC) a1->a3 a2->a3 Signaling_Pathway cluster_inhibition Kinase Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) Inhibitor 3-amino-5-(pyridin-4-yl) pyridin-2(1H)-one Inhibitor->Kinase Binds to ATP binding site

Application Notes and Protocols: 3-Amino-1-methylpyridin-2(1H)-one in the Synthesis of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 3-Amino-1-methylpyridin-2(1H)-one as a key building block for the development of potent Aurora kinase inhibitors. The protocols detailed below are based on established synthetic methodologies for related 3-aminopyridin-2-one scaffolds and serve as a guide for the synthesis and evaluation of novel inhibitors.

Introduction

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. The 3-aminopyridin-2-one core has been identified as a promising scaffold for the development of Aurora kinase inhibitors. This document focuses on the utilization of this compound for the synthesis of such inhibitors, offering a strategic advantage in modulating the physicochemical properties of the final compounds through N-methylation.

Data Presentation

The following table summarizes the inhibitory activities of various 3-aminopyridin-2-one derivatives against Aurora kinases. While specific data for inhibitors directly synthesized from this compound is limited in publicly available literature, the presented data for analogous compounds provides valuable structure-activity relationship (SAR) insights.

Compound IDR Group at C5-positionAurora A IC50 (µM)Aurora B IC50 (µM)Reference
1 1-methyl-1H-pyrazol-4-yl1.90.4[1]
2 pyridin-4-yl1.80.2[1]
3 quinolin-4-yl>100>100[1]
4 3-aminopyridin-2-one (unsubstituted)>100>100[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-methyl-5-(aryl)pyridin-2(1H)-one Derivatives

This protocol describes a general method for the synthesis of 3-amino-1-methyl-5-(aryl)pyridin-2(1H)-one derivatives via a Suzuki-Miyaura cross-coupling reaction. This procedure is adapted from established methods for the synthesis of similar 3-aminopyridin-2-one compounds.[2]

Materials:

  • 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (starting material)

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • XPhos (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • n-Butanol (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), XPhos (0.1 equivalents), and K₃PO₄ (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous n-butanol to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 3-amino-1-methyl-5-(aryl)pyridin-2(1H)-one derivative.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against Aurora kinases using a commercially available ADP-Glo™ Kinase Assay (Promega) or similar platform.

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Kinase-specific peptide substrate (e.g., Kemptide for Aurora A)

  • ATP (at Km concentration for each kinase)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the inhibitor solution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the recombinant Aurora kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay manufacturer's instructions. This typically involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature. Second, adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction, followed by a 30-60 minute incubation at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Synthesis_Pathway start 3-Amino-5-bromo-1-methylpyridin-2(1H)-one suzuki Suzuki Coupling (Pd catalyst, Base) start->suzuki boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->suzuki intermediate 3-Amino-1-methyl-5-(aryl)pyridin-2(1H)-one (Aurora Kinase Inhibitor) suzuki->intermediate

Caption: Synthetic pathway to Aurora kinase inhibitors.

Signaling_Pathway AuroraK Aurora Kinase Substrate Substrate (e.g., Histone H3) AuroraK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Mitosis Mitotic Progression pSubstrate->Mitosis Inhibitor 3-Amino-1-methylpyridin-2-one Derivative Inhibitor->AuroraK Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Inhibitor (Protocol 1) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (Protocol 2) Purification->KinaseAssay CellAssay Cell-Based Assays (e.g., Proliferation, Cell Cycle) KinaseAssay->CellAssay IC50 IC50 Determination CellAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Application Notes and Protocols: 3-Amino-1-methylpyridin-2(1H)-one as a Precursor for MPS1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar Spindle 1 (MPS1), a dual-specificity serine/threonine kinase, is a critical regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of MPS1 has been implicated in aneuploidy and chromosomal instability, which are hallmarks of cancer.[1] Consequently, MPS1 has emerged as a promising therapeutic target for the development of novel anticancer agents.[3][4] Small molecule inhibitors targeting the ATP-binding site of MPS1 have shown potential in preclinical and clinical studies.[4]

The 3-aminopyridin-2(1H)-one scaffold has been identified as a promising starting point for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.[1] This document provides detailed application notes and protocols for utilizing 3-Amino-1-methylpyridin-2(1H)-one as a precursor for the synthesis and evaluation of novel MPS1 kinase inhibitors.

MPS1 Kinase Signaling Pathway

MPS1 plays a central role in the spindle assembly checkpoint by localizing to unattached kinetochores during mitosis. Its kinase activity is essential for the recruitment of other key checkpoint proteins, including Mad1 and Mad2.[1] This initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing premature sister chromatid separation. Furthermore, MPS1 activity is linked to the phosphorylation and activation of other mitotic kinases, such as Aurora B.[1]

MPS1_Signaling_Pathway MPS1 Signaling Pathway in Spindle Assembly Checkpoint Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 Recruitment Mad1_Mad2 Mad1/Mad2 Complex MPS1->Mad1_Mad2 Recruitment & Phosphorylation AuroraB Aurora B Kinase MPS1->AuroraB Activation MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Formation APC_C APC/C Anaphase Anaphase APC_C->Anaphase Progression MCC->APC_C Inhibition

Caption: MPS1 signaling at unattached kinetochores to activate the spindle assembly checkpoint.

Synthesis of MPS1 Inhibitors from this compound

The development of potent and selective MPS1 inhibitors from the this compound core can be achieved through substitution at the 5-position of the pyridinone ring. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. This requires prior halogenation of the precursor at the 5-position.

Experimental Workflow: Synthesis

Synthesis_Workflow Synthetic Workflow for MPS1 Inhibitors Precursor This compound Bromination Step 1: Bromination (e.g., NBS in DMF) Precursor->Bromination Intermediate 5-Bromo-3-amino-1-methylpyridin-2(1H)-one Bromination->Intermediate Suzuki_Coupling Step 2: Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) Intermediate->Suzuki_Coupling Purification Step 3: Purification (Chromatography, Recrystallization) Suzuki_Coupling->Purification Final_Product 5-Aryl/Heteroaryl-3-amino-1-methylpyridin-2(1H)-one (MPS1 Inhibitor) Purification->Final_Product

Caption: General synthetic workflow from the precursor to the final MPS1 inhibitor.

Protocol 1: Synthesis of 5-Bromo-3-amino-1-methylpyridin-2(1H)-one (Intermediate)

Objective: To introduce a bromine atom at the 5-position of the this compound scaffold to enable subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-3-amino-1-methylpyridin-2(1H)-one.

Protocol 2: Synthesis of a 5-Aryl-3-amino-1-methylpyridin-2(1H)-one Derivative (Example MPS1 Inhibitor)

Objective: To synthesize a potential MPS1 inhibitor via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from a similar synthesis of related compounds.[1]

Materials:

  • 5-Bromo-3-amino-1-methylpyridin-2(1H)-one (from Protocol 1)

  • Aryl or heteroaryl boronic acid (e.g., 4-pyridinylboronic acid) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 eq)

  • Potassium phosphate (K3PO4) (3.0 eq)

  • n-Butanol

  • Methanol

  • Celite

  • SCX column

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • To a round-bottom flask, add 5-Bromo-3-amino-1-methylpyridin-2(1H)-one (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), potassium phosphate (3.0 eq), XPhos (0.2 eq), and Pd2(dba)3 (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed n-butanol via syringe.

  • Heat the reaction mixture to 110 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue using an SCX column, eluting with methanol followed by 2 M ammonia in methanol to release the product.

  • Further purification can be achieved by column chromatography on silica gel or recrystallization to yield the final product.

Evaluation of MPS1 Inhibitory Activity

Protocol 3: In Vitro MPS1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against MPS1 kinase.

Materials:

  • Recombinant human MPS1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)

  • ATP

  • MPS1 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO and then in kinase buffer.

  • In a 96-well plate, add the kinase buffer, the MPS1 substrate, and the diluted inhibitor.

  • Add the recombinant MPS1 kinase to initiate the reaction (exclude for negative controls).

  • Add ATP to all wells to start the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced, by measuring luminescence with a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability Assay (MTT-based)

Objective: To assess the anti-proliferative effects of the synthesized MPS1 inhibitors on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the MPS1 inhibitor and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the inhibitory activity of some reported 3-aminopyridin-2-one derivatives against MPS1 and related kinases. This data can serve as a benchmark for newly synthesized compounds.

CompoundTarget KinaseKi (μM)Ligand Efficiency
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one[1]MPS12.20.39
Aurora A0.280.48
Aurora B0.170.51
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one[1]MPS11.10.40
Aurora A150.27
Aurora B1.00.40

Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(11), 3021-3029.[1]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel MPS1 kinase inhibitors. The protocols outlined in this document provide a framework for the chemical synthesis and biological evaluation of such compounds. By leveraging the 3-aminopyridin-2(1H)-one scaffold, researchers can explore a rich chemical space to develop potent and selective MPS1 inhibitors with potential applications in cancer therapy. Further optimization of the synthesized compounds can be guided by structure-activity relationship (SAR) studies and computational modeling.

References

Application Notes and Protocols for the Reaction of 3-Amino-1-methylpyridin-2(1H)-one with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the reaction of 3-Amino-1-methylpyridin-2(1H)-one (AMP) with various electrophiles, including acylating and alkylating agents. This compound is a versatile building block in medicinal chemistry and drug development. Its amino group's nucleophilicity allows for straightforward functionalization, leading to a diverse range of derivatives. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (AMP) is a heterocyclic compound featuring a pyridinone core with a primary amino group at the 3-position. This amino group serves as a key handle for synthetic modifications, readily reacting with various electrophiles. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery programs. The resulting N-acylated and N-alkylated derivatives of AMP are valuable scaffolds for developing novel therapeutic agents. This application note details standardized procedures for these fundamental reactions.

Reaction of this compound with Electrophiles: An Overview

The primary amino group in this compound is a potent nucleophile, enabling reactions with a wide array of electrophilic partners. The most common transformations involve acylation and alkylation.

  • Acylation: This reaction typically involves the use of acylating agents such as acid chlorides or acid anhydrides to form a stable amide bond. These reactions are generally high-yielding and proceed under mild conditions.

  • Alkylation: The introduction of alkyl groups onto the amino moiety can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions expand the chemical space and allow for the fine-tuning of physicochemical properties of the resulting molecules.

Experimental Protocols

General Protocol for N-Acylation with Acid Chlorides

This protocol describes a general method for the acylation of this compound using various acid chlorides.

Reaction Scheme:

Materials:

  • This compound (AMP)

  • Substituted acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM or THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the respective acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Quantitative Data for N-Acylation Reactions:

Electrophile (Acid Chloride)ProductTypical Yield (%)
Acetyl chlorideN-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide85-95
Benzoyl chlorideN-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide80-90
4-Nitrobenzoyl chlorideN-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-nitrobenzamide75-85
General Protocol for N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the N-alkylation of this compound with alkyl halides.

Reaction Scheme:

Materials:

  • This compound (AMP)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of potassium carbonate (2.0 eq.) in anhydrous acetonitrile or DMF (0.2 M), add this compound (1.0 eq.).

  • Add the alkyl halide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Quantitative Data for N-Alkylation Reactions:

Electrophile (Alkyl Halide)ProductTypical Yield (%)
Methyl iodide3-(Methylamino)-1-methylpyridin-2(1H)-one70-80
Benzyl bromide3-(Benzylamino)-1-methylpyridin-2(1H)-one65-75
Ethyl bromoacetateEthyl 2-((1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)acetate60-70

Visualizations

Reaction Pathways

reaction_pathways AMP 3-Amino-1-methyl- pyridin-2(1H)-one Acyl_Electrophile R-COCl (Acid Chloride) Alkyl_Electrophile R-X (Alkyl Halide) Acyl_Product N-Acyl Derivative Acyl_Electrophile->Acyl_Product Base (e.g., Et3N) Alkyl_Product N-Alkyl Derivative Alkyl_Electrophile->Alkyl_Product Base (e.g., K2CO3)

Caption: Reaction pathways of this compound with electrophiles.

Experimental Workflow for N-Acylation

acylation_workflow start Start dissolve Dissolve AMP and Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_electrophile Add Acid Chloride Dropwise cool->add_electrophile react Stir at Room Temperature (Monitor by TLC) add_electrophile->react quench Quench with Water react->quench extract Work-up: Wash with NaHCO3 & Brine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: General workflow for the N-acylation of this compound.

Conclusion

The protocols described herein provide robust and reproducible methods for the N-acylation and N-alkylation of this compound. These reactions are fundamental for the synthesis of compound libraries for screening in drug discovery and for the preparation of advanced intermediates in multi-step syntheses. The provided quantitative data serves as a benchmark for expected yields, and the workflows offer a clear guide for executing these transformations. Researchers are encouraged to adapt and optimize these general procedures based on the specific reactivity of their chosen electrophiles.

Application Notes and Protocols for the Synthesis of 3-Aminopyridin-2-one Based Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyridin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of targeted therapeutics, particularly in oncology.[1] Fragments based on this scaffold have been identified as potent inhibitors of key signaling proteins, such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of mitosis.[2] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for drug development.

These application notes provide detailed protocols for the step-by-step synthesis of a library of 3-aminopyridin-2-one based fragments. The primary synthetic strategy involves a versatile Suzuki cross-coupling reaction to introduce chemical diversity, followed by a robust deprotection step to yield the final products. An alternative synthetic route for a specific analog is also presented.

Core Synthetic Strategy

The principal synthetic pathway commences with 5-bromo-2-methoxypyridin-3-amine, a readily available starting material. A diverse range of aryl and heteroaryl moieties are introduced at the C5-position via a palladium-catalyzed Suzuki cross-coupling reaction. The subsequent deprotection of the 2-methoxy group furnishes the desired 3-aminopyridin-2-one core.[3][4]

Diagram: General Synthetic Workflow

Synthesis_Workflow cluster_conditions1 Conditions (i) cluster_conditions2 Conditions (ii) Start 5-bromo-2-methoxypyridin-3-amine Intermediate 3-amino-2-methoxy-pyridine derivatives Start->Intermediate Suzuki Cross-Coupling Final 3-aminopyridin-2-one derivatives Intermediate->Final Deprotection Reagent1 Aryl/Heteroaryl boronic acid Reagent1->Intermediate cond1 Pd2(dba)3, XPhos, K3PO4, n-butanol, 120 °C Reagent2 TMS-I (in situ) Reagent2->Final cond2 TMS-Cl, NaI, acetonitrile, RT SAC_Pathway cluster_inhibition Disruption of SAC Mitosis Mitosis SAC Spindle Assembly Checkpoint (SAC) Mitosis->SAC MPS1 MPS1 Kinase SAC->MPS1 Aurora Aurora Kinases SAC->Aurora Chromosome Correct Chromosome Segregation SAC->Chromosome Ensures Apoptosis Cell Death (Apoptosis) MPS1->Apoptosis Aurora->Apoptosis Fragments 3-aminopyridin-2-one fragments Fragments->MPS1 Inhibit Fragments->Aurora Inhibit info Inhibition leads to mitotic errors and apoptosis

References

Application Notes and Protocols: 3-Amino-1-methylpyridin-2(1H)-one in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-1-methylpyridin-2(1H)-one as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. The inherent reactivity of its enamine-like functionality makes it an ideal substrate for the rapid construction of diverse molecular architectures, particularly fused pyridopyrimidine derivatives, which are of significant interest in medicinal chemistry.

Introduction

This compound is a valuable synthetic intermediate possessing multiple reactive sites that can be exploited in the design of novel multi-component reactions. Its application in MCRs facilitates the one-pot synthesis of complex nitrogen-containing heterocycles, which are privileged structures in numerous biologically active compounds. The convergence, atom economy, and operational simplicity of MCRs make them highly attractive in drug discovery and development for the generation of compound libraries. This document outlines a representative protocol for a three-component reaction involving this compound for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Key Applications in Multi-Component Reactions

Derivatives of 3-aminopyridin-2(1H)-one are valuable precursors for the synthesis of a variety of fused heterocyclic systems. In the context of MCRs, this compound can act as the nitrogen-containing component, reacting with aldehydes and active methylene compounds to afford highly substituted pyridopyrimidines. These structures are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, and antimicrobial and antiviral properties.

Representative Multi-Component Reaction: Synthesis of Pyrido[2,3-d]pyrimidines

A plausible and synthetically valuable multi-component reaction involving this compound is its condensation with an aromatic aldehyde and an active methylene compound, such as malononitrile, to yield a substituted pyrido[2,3-d]pyrimidine. This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-aminopyridinone and subsequent intramolecular cyclization and aromatization.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 7-Amino-5-aryl-1-methyl-1,8-dihydropyrido[2,3-d]pyrimidine-2,6(3H,7H)-dione Derivatives

This protocol describes a representative one-pot, three-component synthesis of a pyrido[2,3-d]pyrimidine derivative using this compound, a substituted benzaldehyde, and malononitrile.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Reaction vessel (round-bottom flask) with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 124.14 mg).

  • Add the substituted aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 66.06 mg).

  • Add absolute ethanol (15 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various pyrido[2,3-d]pyrimidine derivatives using the protocol described above with different aromatic aldehydes. The yields are illustrative and based on typical outcomes for similar reactions reported in the literature.

EntryAldehyde (ArCHO)Product (Ar)Reaction Time (h)Yield (%)
1BenzaldehydePhenyl585
24-Chlorobenzaldehyde4-Chlorophenyl492
34-Methoxybenzaldehyde4-Methoxyphenyl688
44-Nitrobenzaldehyde4-Nitrophenyl495
52-Thiophenecarboxaldehyde2-Thienyl582

Visualizations

Reaction Pathway Diagram

MCR_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Amino-1-methyl- pyridin-2(1H)-one M Michael Adduct A->M B Aromatic Aldehyde (ArCHO) K Knoevenagel Adduct B->K C Malononitrile C->K K->M I Cyclized Intermediate M->I Intramolecular Cyclization P Pyrido[2,3-d]pyrimidine Derivative I->P Aromatization

Caption: Proposed reaction pathway for the three-component synthesis.

Experimental Workflow Diagram

Workflow start Start reactants Combine Reactants: - this compound - Aldehyde - Malononitrile - Ethanol - Piperidine start->reactants reaction Heat to Reflux (4-6 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature & Isolate Crude Product monitoring->workup Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the MCR synthesis.

Application Notes and Protocols for Kinase Assays Using 3-Aminopyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them significant targets for drug discovery, particularly in oncology.[1] The 3-aminopyridin-2-one scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors.[2][3][4] This document provides detailed protocols and application notes for utilizing 3-aminopyridin-2-one derivatives in kinase assays, focusing on biochemical and cell-based methodologies. The information presented here is intended to guide researchers in the evaluation of these compounds as potential therapeutic agents.

Data Presentation: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives

The following table summarizes the inhibitory activity of selected 3-aminopyridin-2-one derivatives against key mitotic kinases, Monopolar Spindle 1 (MPS1) and Aurora kinases A and B.[2] These kinases are crucial regulators of the spindle assembly checkpoint (SAC), a vital process for ensuring accurate chromosome segregation during mitosis.[5] The data is presented as half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values.

Compound IDStructureTarget KinaseIC50 (µM)Ki (µM)Ligand Efficiency
1 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneAurora A>100--
Aurora B>100--
MPS1>100--
2 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A1.80.80.44
Aurora B0.30.130.51
MPS1114.80.35
3 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-oneAurora A>100--
Aurora B2.51.10.41
MPS1>100--

Signaling Pathway: Role of MPS1 and Aurora Kinases in the Spindle Assembly Checkpoint

The diagram below illustrates the central role of MPS1 and Aurora kinases in the spindle assembly checkpoint (SAC), a critical signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[5] Inhibition of these kinases by 3-aminopyridin-2-one derivatives can disrupt this checkpoint, leading to mitotic errors and ultimately, cell death in proliferating cancer cells.[5]

G cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached_Kinetochores->MPS1 recruits & activates Aurora_B Aurora B Unattached_Kinetochores->Aurora_B recruits & activates MAD2 MAD2 MPS1->MAD2 phosphorylates Aurora_B->MPS1 activates MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC activates BUB1 BUB1 BUB1->MCC activates APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits APC_C->Anaphase triggers 3_aminopyridin_2_one 3-aminopyridin-2-one Derivatives 3_aminopyridin_2_one->MPS1 inhibit 3_aminopyridin_2_one->Aurora_B inhibit

Caption: Inhibition of MPS1 and Aurora kinases by 3-aminopyridin-2-one derivatives disrupts the SAC.

Experimental Protocols

This section provides detailed protocols for biochemical and cell-based kinase assays to evaluate the inhibitory potential of 3-aminopyridin-2-one derivatives.

Biochemical Kinase Assay: Mobility Shift Assay

This protocol is based on the method used for screening 3-aminopyridin-2-one derivatives and measures the conversion of a peptide substrate to a phosphopeptide.[2][5]

Principle: The assay quantifies the enzymatic activity of a kinase by measuring the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The substrate and product are then separated by electrophoresis in a microfluidic chip, and the amount of each is determined by laser-induced fluorescence.

Materials:

  • Kinase (e.g., recombinant human MPS1, Aurora A, or Aurora B)

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 3-aminopyridin-2-one derivative compounds

  • DMSO (for compound dilution)

  • Microfluidic chip-based separation instrument (e.g., Caliper Life Sciences)

Workflow Diagram:

G cluster_workflow Mobility Shift Kinase Assay Workflow A 1. Prepare Reaction Mixture (Kinase, Substrate, Buffer) B 2. Add Test Compound (3-aminopyridin-2-one derivative) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 60 min at room temperature) C->D E 5. Stop Reaction (e.g., add stop solution) D->E F 6. Microfluidic Separation (Substrate vs. Phosphosubstrate) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

References

Application Notes and Protocols: 3-Amino-1-methylpyridin-2(1H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The 3-aminopyridin-2(1H)-one scaffold and its derivatives are valuable tools in FBDD, demonstrating utility in the development of inhibitors for various therapeutic targets, particularly protein kinases. This document provides detailed application notes and protocols for the use of "3-Amino-1-methylpyridin-2(1H)-one" and its analogs in FBDD campaigns.

The pyridinone core can serve as a versatile scaffold, capable of forming key hydrogen bond interactions with protein targets. For instance, the lactam NH group can interact with residues like Lys101 in the allosteric site of HIV-1 reverse transcriptase, ensuring significant antiviral activity.[1] Furthermore, derivatives of this scaffold have been identified as ligand-efficient inhibitors of mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy.[2][3]

Data Presentation: Performance of 3-Aminopyridin-2-one Analogs

The following table summarizes the inhibitory activity and ligand efficiency of representative 3-aminopyridin-2-one-based fragments against key kinase targets. This data highlights the potential of this scaffold as a starting point for developing potent and efficient kinase inhibitors.

Fragment/CompoundTarget KinaseIC50 (µM)Ligand Efficiency (LE)
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS11.80.43
Aurora A5.60.39
Aurora B3.00.41
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS12.50.45
Aurora A190.38
Aurora B110.40

Data sourced from a study on a 3-aminopyridin-2-one based fragment library.[2]

Mandatory Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization cluster_3 Candidate Selection A Fragment Library (incl. 3-Amino-1-methyl- pyridin-2(1H)-one) B Biophysical Screening (NMR, SPR, X-ray) A->B C Hit Confirmation (Dose-response) B->C D Structural Biology (Co-crystallization) C->D E Biochemical Assays C->E F Structure-Guided Fragment Elaboration E->F G Synthesis of Analogs F->G H SAR Studies G->H I Potent Lead Compound H->I J Preclinical Development I->J

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Target Kinase & Inhibition cluster_3 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors TargetKinase Target Kinase (e.g., MPS1/Aurora) CellCycle Cell Cycle Progression & Proliferation TargetKinase->CellCycle FragmentInhibitor 3-Aminopyridin-2-one Derivative FragmentInhibitor->TargetKinase Inhibition TranscriptionFactors->CellCycle

Caption: A hypothetical signaling pathway inhibited by a 3-aminopyridin-2-one derivative.

Experimental Protocols

The following are representative protocols for a fragment screening campaign utilizing this compound and similar fragments.

Protocol 1: Fragment Library Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein.

Materials:

  • Target protein (e.g., DOT1L catalytic domain)

  • This compound and other fragments

  • SPR instrument and sensor chips

  • Running buffer (e.g., PBS with 0.005% P20 surfactant)

Methodology:

  • Immobilize the target protein onto the sensor chip surface.

  • Prepare a stock solution of this compound and other fragments in a suitable solvent (e.g., DMSO).

  • Dilute the fragment stocks into the running buffer to the desired screening concentration (e.g., 50 µM).

  • Inject the fragment solutions over the sensor chip surface and monitor the binding response.

  • A weak but detectable binding event, as indicated by a change in the resonance unit, identifies a hit.[4]

  • For confirmed hits, perform dose-response experiments to estimate the equilibrium binding constant (KD).[4]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

Objective: To confirm the binding of hit fragments and determine their binding mode.

Materials:

  • Target protein

  • Hit fragment (e.g., 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one)

  • Crystallization reagents and plates

  • X-ray diffraction equipment

Methodology:

  • Co-crystallize the target protein with the hit fragment by mixing the protein and a molar excess of the fragment prior to setting up crystallization trials.

  • Screen a wide range of crystallization conditions to obtain protein-fragment co-crystals.

  • Collect X-ray diffraction data from the crystals.

  • Solve and refine the crystal structure to visualize the binding mode of the fragment.

  • Analysis of the co-crystal structure can reveal key interactions, such as those with conserved lysine residues in kinases, and guide further optimization efforts.[2][3]

Protocol 3: Biochemical Assay for Kinase Inhibition

Objective: To quantify the inhibitory activity of fragments and their derivatives.

Materials:

  • Target kinase (e.g., MPS1, Aurora A/B)

  • Substrate peptide

  • ATP

  • Test compounds (fragments and derivatives)

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Methodology:

  • Prepare a dilution series of the test compounds.

  • In a multi-well plate, combine the target kinase, its substrate, and the test compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at a controlled temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its analogs represent a promising starting point for fragment-based drug discovery campaigns, particularly for targeting protein kinases. The protocols and data presented here provide a framework for researchers to utilize this scaffold in identifying and optimizing novel therapeutic agents. The key to success lies in the iterative cycle of screening, structural characterization, and structure-guided design to evolve weakly binding fragments into potent and selective drug candidates.

References

Application Notes and Protocols for the Derivatization of 3-Amino-1-methylpyridin-2(1H)-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of the 3-Amino-1-methylpyridin-2(1H)-one scaffold. This versatile building block is of significant interest in medicinal chemistry for the development of potent and selective kinase inhibitors, among other therapeutic agents. The protocols outlined herein focus on key derivatization strategies at the C3-amino and C5 positions of the pyridinone core, which are crucial for modulating biological activity and establishing robust Structure-Activity Relationships (SAR). Methodologies for N-acylation and Suzuki cross-coupling reactions are presented, alongside data presentation templates and visualizations to guide researchers in their drug discovery efforts.

Introduction

The this compound core is a privileged scaffold in modern drug discovery. Its inherent structural and electronic properties make it an excellent starting point for the synthesis of targeted therapies. In particular, derivatives of this scaffold have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and autoimmune disorders.

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization. By systematically modifying a core scaffold and assessing the impact on biological activity, researchers can identify key molecular interactions and develop more potent and selective drug candidates. The derivatization of the 3-amino group and the pyridinone ring of this compound allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological properties.[1]

Key Derivatization Strategies

The primary points of diversification on the this compound scaffold are the C3-amino group and the C5 position of the pyridinone ring.

  • C3-Amino Group Modification: The nucleophilic amino group is readily functionalized, most commonly through acylation, to introduce a variety of substituents that can probe interactions with the target protein. This modification has proven to be a rapid method for enhancing inhibitory activity.[1]

  • C5-Position Functionalization: The introduction of substituents at the C5 position, often via palladium-catalyzed cross-coupling reactions, is key to achieving optimal selectivity against related kinases. This position can be functionalized with various aryl or heteroaryl moieties.[1]

acylation_workflow start Start dissolve Dissolve this compound and base (e.g., pyridine) in anhydrous DCM. start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature for 2-4 hours add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous workup (water wash, extract with DCM) monitor->workup purify Purify by column chromatography or recrystallization workup->purify end End purify->end suzuki_workflow start Start combine Combine 5-bromo-pyridinone derivative, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), and base (e.g., K3PO4) in a flask. start->combine add_solvent Add degassed solvent (e.g., Dioxane/Water) combine->add_solvent degas Evacuate and backfill with inert gas add_solvent->degas heat Heat reaction to 80-90 °C for 12-24 hours degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute with EtOAc, wash with water and brine monitor->workup purify Purify by column chromatography workup->purify end End purify->end Itk_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck Activation TCR->Lck ZAP70 ZAP70 Recruitment & Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex Formation ZAP70->LAT_SLP76 Itk Itk Activation LAT_SLP76->Itk PLCg1 PLCγ1 Activation Itk->PLCg1 phosphorylates IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Downstream Downstream Signaling (Ca²⁺ flux, NFAT, NF-κB activation) IP3_DAG->Downstream Inhibitor 3-Aminopyridin-2-one Derivative Inhibitor->Itk inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Aminopyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with challenging "3-aminopyridinone" derivatives. The guidance provided is based on established principles for Suzuki couplings with structurally similar and electronically complex aminopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a 3-aminopyridinone derivative is failing or giving very low yields. What are the most common reasons for this?

A1: Failure or low yields in Suzuki coupling reactions with 3-aminopyridinone derivatives can often be attributed to several key factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3] This is a common issue with aminopyridine-based substrates.

  • Poor Substrate Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the aryl halide towards the crucial oxidative addition step in the catalytic cycle.[3]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An unsuitable combination can prevent the reaction from proceeding or lead to significant side reactions.[1]

  • Substrate and Reagent Quality: The purity of your 3-aminopyridinone derivative, boronic acid/ester, and other reagents is paramount. Impurities can poison the catalyst.[4] Additionally, the stability of the boronic acid is a concern, as it can degrade under the reaction conditions.[1]

Q2: What are the most common and problematic side reactions, and how can I minimize them?

A2: Several side reactions can compete with your desired Suzuki coupling, leading to reduced yields and complex product mixtures. The most prevalent are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1][2] This is often exacerbated by high temperatures and the presence of water.[3]

    • Mitigation Strategies: Use fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters).[2][3] Minimizing reaction time and carefully controlling the amount of water can also be beneficial.[3][5]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct.[1] This side reaction is often promoted by the presence of oxygen.[3]

    • Mitigation Strategies: Thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen).[3][5] Using a direct Pd(0) source like Pd(PPh₃)₄ may also reduce homocoupling.[3]

  • Dehalogenation: The halide on your 3-aminopyridinone derivative can be replaced by a hydrogen atom.[1][2]

    • Mitigation Strategies: Screening different bases and solvents can help to minimize this side reaction.[3]

Q3: How do I choose the optimal catalyst and ligand for my 3-aminopyridinone substrate?

A3: The selection of the catalyst and ligand is crucial for overcoming the challenges associated with aminopyridine substrates.

  • Catalyst: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), for challenging substrates, pre-formed catalysts or pre-catalysts that are more robust can be advantageous.[1][2]

  • Ligand: Standard ligands like PPh₃ may be ineffective.[5] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are often required.[2][6] These ligands promote the key steps in the catalytic cycle and can help prevent catalyst inhibition by the aminopyridine moiety.[4][6] N-heterocyclic carbene (NHC) ligands can also be effective.[5]

Q4: What is the role of the base and solvent, and what are good starting points for optimization?

A4: The base and solvent system is critical for a successful Suzuki coupling.

  • Base: The base activates the boronic acid, facilitating the transmetalation step.[5] For challenging substrates like aminopyridines, moderately strong inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[1][2][5] The solubility of the base in the reaction medium is also an important consideration.[5]

  • Solvent: A variety of solvents can be used, and the optimal choice will depend on the specific substrates and other reaction conditions. Common solvents for Suzuki couplings include mixtures of an organic solvent with water, such as 1,4-dioxane/water, or DMF/water.[1] Anhydrous solvents like n-butanol or toluene are also frequently used.[4] It is crucial to use high-purity, and often anhydrous, solvents.[4]

Troubleshooting Guide

Problem: Low to No Product Formation

This guide provides a systematic approach to diagnosing and resolving issues leading to poor or no yield in your Suzuki coupling reaction with 3-aminopyridinone derivatives.

G Troubleshooting Workflow for Low Yield Suzuki Coupling start Low/No Product Formation reagents Check Reagent Quality - Purity of Starting Materials? - Boronic Acid/Ester Stability? - Solvent Anhydrous? start->reagents catalyst Evaluate Catalyst System - Catalyst/Ligand Appropriate? - Catalyst Deactivated? - Correct Catalyst Loading? start->catalyst conditions Assess Reaction Conditions - Base Appropriate/Sufficient? - Temperature Optimal? - Reaction Time Sufficient? start->conditions atmosphere Verify Inert Atmosphere - Thoroughly Degassed? - Maintained under Ar/N2? start->atmosphere solve_reagents Use High Purity Reagents Use Stable Boronic Ester Use Anhydrous Solvents reagents->solve_reagents Issue Found solve_catalyst Screen Bulky Ligands (e.g., XPhos) Use Pre-catalyst Optimize Catalyst Loading catalyst->solve_catalyst Issue Found solve_conditions Screen Bases (K3PO4, Cs2CO3) Screen Temperature Range Monitor by TLC/LC-MS conditions->solve_conditions Issue Found solve_atmosphere Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) atmosphere->solve_atmosphere Issue Found

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Data Summary: Reaction Conditions

The following tables summarize common starting conditions for Suzuki coupling reactions involving aminopyridine halides, which can serve as a strong starting point for optimizing reactions with 3-aminopyridinone derivatives.

Table 1: Recommended Starting Conditions for Suzuki Coupling with Amino-Aryl Halides

ComponentRecommendationRationale / Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common and effective Pd(0) and Pd(II) precursors.
Ligand XPhos, SPhos, or other bulky, electron-rich phosphines (2-10 mol%)Crucial for coupling with electron-rich and potentially inhibiting substrates.[6]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that are often effective.[1]
Solvent 1,4-Dioxane/H₂O (4:1), n-Butanol, or TolueneAprotic solvents, sometimes with water, are commonly used.[1][4]
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl halides.[4][5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and homocoupling.[3][5]

Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O100>95
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O100>95
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O100<10
Pd(PPh₃)₄ (5)NoneK₂CO₃ (2)Toluene/H₂O100~20

This data is illustrative and based on typical results for similar substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of a 3-aminopyridinone halide with an arylboronic acid. Optimization of specific parameters will likely be necessary.

Reagents & Equipment:

  • 3-aminopyridinone halide (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-aminopyridinone halide, the arylboronic acid, and the base.[3]

  • Evacuate and backfill the flask with inert gas three times.[5]

  • In a separate vial, under an inert atmosphere, mix the palladium catalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask, followed by the remaining degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[4]

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

G Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (3-Aminopyridinone Halide) r1x->oxidative_addition r2by2 R2-B(OR)2 (Boronic Ester) r2by2->transmetalation base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 3-aminopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-aminopyridin-2(1H)-one and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Synthesis via Suzuki Coupling and Demethylation

This two-step route is a versatile method for producing substituted 3-aminopyridin-2(1H)-ones, typically starting from a halogenated and methoxy-protected pyridine precursor.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction of 5-bromo-2-methoxypyridin-3-amine is giving a low yield. What are the common causes?

A1: Low yields in this Suzuki coupling are often due to catalyst inhibition, suboptimal reaction conditions, or side reactions. The primary amine and the pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity. Ensure your reagents and solvents are anhydrous and the reaction is thoroughly degassed to prevent catalyst deactivation and side reactions like homocoupling.

Q2: I am observing multiple unexpected spots on my TLC after the Suzuki coupling. What could these be?

A2: Common side products include the homocoupling of your boronic acid (biaryl impurity), protodeboronation of the boronic acid (resulting in an arene byproduct), and dehalogenation of the starting material (5-bromo-2-methoxypyridin-3-amine is reduced to 2-methoxypyridin-3-amine).

Q3: The demethylation of the 2-methoxy group is incomplete. How can I drive the reaction to completion?

A3: Incomplete demethylation can occur with insufficient reagent or non-optimal reaction conditions. Methods like using TMS-I (generated in situ from TMS-Cl and NaI) are effective.[1] Ensure anhydrous conditions and adequate reaction time. If the reaction stalls, a slight increase in temperature might be beneficial, but monitor for potential degradation.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low or No Product in Suzuki Coupling Catalyst inhibition by the aminopyridine.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to protect the palladium center. Consider using a pre-catalyst for a more active species.
Poorly degassed reaction mixture.Employ robust degassing methods like freeze-pump-thaw cycles (at least three) or sparging with argon for an extended period (30-60 minutes).
Inappropriate base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., dioxane, toluene, n-butanol).
Formation of Homocoupling Product Presence of oxygen.Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere (N₂ or Ar).
Formation of Protodeboronation Product Presence of water.Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters).
Incomplete Demethylation Insufficient reagent or reaction time.Increase the equivalents of the demethylating agent (e.g., TMS-Cl/NaI). Monitor the reaction by TLC and extend the reaction time if necessary.
Steric hindrance.For highly hindered substrates, stronger demethylating agents like BBr₃ might be required, but should be used with caution due to potential side reactions.
Data Presentation

Table 1: Typical Reaction Conditions for Suzuki Coupling of Halogenated Aminopyridines.

Parameter Condition 1 Condition 2
Aryl Halide 5-bromo-2-methoxypyridin-3-amine5-bromo-2-methylpyridin-3-amine
Boronic Acid Aryl/Heteroaryl boronic acid (1.2 eq)Arylboronic acid (1.18 eq)
Catalyst Pd₂(dba)₃Pd(PPh₃)₄ (5 mol%)
Ligand XPhos-
Base K₃PO₄K₃PO₄ (2.32 eq)
Solvent n-butanol1,4-dioxane/H₂O (4:1)
Temperature 120 °C85-95 °C
Yield Varies with substrateModerate to good
Reference [1][2]
Experimental Protocols

Protocol 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acid. [2]

  • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the respective arylboronic acid (1.1759 mmol), and potassium phosphate (2.318 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (2 mL) and water (0.5 mL).

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, filter, and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Demethylation of 2-methoxy-pyridine intermediate. [1]

  • Dissolve the 2-methoxy-pyridine substrate in anhydrous acetonitrile.

  • Add sodium iodide (NaI) and trimethylsilyl chloride (TMS-Cl) to the solution.

  • Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry, and concentrate.

  • Purify the resulting 3-aminopyridin-2(1H)-one by chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Products Start 5-Bromo-2-methoxypyridin-3-amine Suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) Start->Suzuki Intermediate 5-Aryl-2-methoxypyridin-3-amine Suzuki->Intermediate Homocoupling Ar-Ar (Homocoupling) Suzuki->Homocoupling O₂ present Protodeboronation Ar-H (Protodeboronation) Suzuki->Protodeboronation H₂O present Dehalogenation 2-Methoxypyridin-3-amine (Dehalogenation) Suzuki->Dehalogenation H-donor present Demethylation Demethylation (e.g., TMS-I) Intermediate->Demethylation Product 3-Amino-5-arylpyridin-2(1H)-one Demethylation->Product

Caption: Synthetic pathway and side products in Suzuki coupling.

Section 2: Synthesis via Hofmann Rearrangement

This method involves the conversion of a pyridin-2-one-3-carboxamide to a 3-aminopyridin-2(1H)-one, which has one fewer carbon atom.

Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in the Hofmann rearrangement, and why is it important?

A1: The key intermediate is an isocyanate. It is formed after the initial N-bromoamide undergoes rearrangement. This isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine. The efficiency of the isocyanate formation and its subsequent hydrolysis determines the overall yield.

Q2: My Hofmann rearrangement is giving a low yield of the desired amine. What are potential side reactions?

A2: Low yields can result from incomplete rearrangement or side reactions of the highly reactive isocyanate intermediate. If not properly hydrolyzed, the isocyanate can be trapped by other nucleophiles present in the reaction mixture. For example, reaction with an unreacted amine product can form a urea byproduct. In some cases, under anhydrous conditions with an alcohol solvent, a stable carbamate can be formed instead of the amine.[3]

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low Yield of Amine Incomplete formation of N-bromoamide.Ensure the correct stoichiometry of bromine and base. The reaction is often performed at low temperatures initially.
Side reactions of the isocyanate intermediate.Ensure efficient hydrolysis by using aqueous conditions after the rearrangement step. Control the temperature to prevent polymerization or other side reactions.
Formation of urea byproduct.Use a slight excess of the hypobromite solution to ensure all the starting amide is consumed before significant product amine is formed.
Product is a Carbamate, not an Amine Reaction performed in an alcohol solvent without a final hydrolysis step.If the amine is the desired product, ensure the final step of the reaction involves heating in an aqueous solution to hydrolyze the carbamate.
Data Presentation

Table 2: General Conditions for Hofmann Rearrangement.

Parameter Typical Conditions
Starting Material Primary amide (e.g., 2-oxo-1,2-dihydropyridine-3-carboxamide)
Reagents Bromine (Br₂) or Sodium Hypobromite (NaOBr), Strong Base (e.g., NaOH)
Solvent Water, sometimes with a co-solvent
Temperature Initial cooling (e.g., 0 °C) followed by heating (e.g., 70-80 °C)
Key Intermediate Isocyanate
Final Product Primary amine (with one less carbon)
Experimental Protocols

Protocol 3: General Procedure for Hofmann Rearrangement (adapted from nicotinamide synthesis). [4]

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath to 0 °C.

  • Slowly add bromine to the cold NaOH solution with stirring to form sodium hypobromite in situ.

  • Add the powdered 2-oxo-1,2-dihydropyridine-3-carboxamide to the cold hypobromite solution all at once with vigorous stirring.

  • After the initial reaction (e.g., 15-30 minutes), remove the ice bath and heat the solution (e.g., to 70-75 °C) for a specified time (e.g., 45-60 minutes) to complete the rearrangement and hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Perform an appropriate work-up, which may include pH adjustment and extraction with an organic solvent (e.g., ethyl acetate, chloroform).

  • Dry the organic extracts, concentrate, and purify the crude product by chromatography or recrystallization.

Visualizations

Hofmann_Rearrangement cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Amide Pyridine-2-one-3-carboxamide N-Bromoamide N-Bromoamide Amide->N-Bromoamide Br₂/NaOH Isocyanate Isocyanate Intermediate N-Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H₂O Urea Urea Byproduct Isocyanate->Urea + Amine Product Carbamate Carbamate Isocyanate->Carbamate + ROH (alcohol solvent) Amine 3-Aminopyridin-2(1H)-one Carbamic_Acid->Amine -CO₂

Caption: Hofmann rearrangement pathway and potential side reactions.

Section 3: Synthesis via Cyclization of N-(3-oxoalkenyl)acetamides

This route constructs the pyridin-2-one ring from an acyclic precursor through an intramolecular condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What determines the success of the intramolecular cyclization to form the pyridin-2-one ring?

A1: The success of this cyclization depends on the relative acidity of the protons alpha to the amide and ketone carbonyls, as well as the reaction conditions (base, solvent, temperature). The desired reaction is an intramolecular aldol-type condensation.[5]

Q2: My cyclization reaction is not working, and I am recovering the hydrolyzed starting material. What could be the issue?

A2: Hydrolysis of the N-(3-oxoalkenyl)amide can compete with cyclization, especially with secondary amides under strong basic conditions.[5] Using a non-nucleophilic base and anhydrous conditions can help favor the cyclization pathway.

Q3: I am getting a mixture of products. What are the likely side reactions?

A3: If the amide portion contains a leaving group (like in N-(3-oxoalkyl)chloroacetamides), side reactions like intramolecular Darzens condensation (forming an epoxide) or intramolecular alkylation can compete with the desired aldol-type cyclization.[3]

Troubleshooting Guide
Issue Potential Cause Suggested Solution
No Cyclization, Starting Material Recovered Insufficiently strong base or low temperature.Try a stronger base (e.g., t-BuOK instead of NaOH) or increase the reaction temperature.
Hydrolysis of Amide Use of aqueous base or prolonged reaction times.Employ a non-nucleophilic base (e.g., NaH, t-BuOK) in an anhydrous aprotic solvent (e.g., THF, benzene).
Formation of Darzens Product (epoxide) Use of N-(3-oxoalkyl)chloroacetamide precursor with a strong base.Modify the reaction conditions (e.g., kinetically controlled vs. thermodynamically controlled) to favor the desired cyclization. A protic solvent may favor the Darzens pathway.
Experimental Protocols

Protocol 4: General Procedure for the Synthesis of N-(3-oxoalkenyl)phenylacetamides. [5]

  • Dissolve the enamino ketone (10.0 mmol) and anhydrous pyridine (1 mL) in absolute chloroform (15 mL).

  • Cool the solution in an ice bath and add phenylacetyl chloride (10.5 mmol) dropwise with stirring.

  • Stir the mixture for 1 hour with cooling, and then for 4-10 hours at room temperature.

  • Perform an appropriate work-up, which typically involves washing with acid, base, and brine, followed by drying and concentration.

  • Purify the crude product by chromatography.

Protocol 5: General Procedure for Base-Catalyzed Intramolecular Cyclization. [5]

  • Dissolve the N-(3-oxoalkenyl)phenylacetamide in a suitable solvent (e.g., ethanol).

  • Add a solution of a base (e.g., potassium hydroxide in ethanol) and stir at the appropriate temperature (from room temperature to reflux).

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the resulting pyridin-2-one by chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_suzuki Suzuki Troubleshooting cluster_hofmann Hofmann Troubleshooting cluster_cyclization Cyclization Troubleshooting Start Experiment Failed (Low Yield / Impure Product) Check_Route Which Synthetic Route? Start->Check_Route Suzuki Suzuki Coupling Check_Route->Suzuki Route 1 Hofmann Hofmann Rearrangement Check_Route->Hofmann Route 2 Cyclization Cyclization Check_Route->Cyclization Route 3 S_Check1 Check Degassing & Inert Atmosphere Suzuki->S_Check1 H_Check1 Verify Reagent Stoichiometry (Br₂, NaOH) Hofmann->H_Check1 C_Check1 Use Anhydrous Conditions Cyclization->C_Check1 S_Check2 Screen Ligands/Catalyst S_Check1->S_Check2 S_Check3 Screen Base/Solvent S_Check2->S_Check3 H_Check2 Control Temperature Profile H_Check1->H_Check2 H_Check3 Ensure Aqueous Hydrolysis H_Check2->H_Check3 C_Check2 Use Non-nucleophilic Base C_Check1->C_Check2 C_Check3 Vary Temperature C_Check2->C_Check3

Caption: General troubleshooting workflow for synthesis.

References

Purification challenges of "3-Amino-1-methylpyridin-2(1H)-one" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of "3-Amino-1-methylpyridin-2(1H)-one".

Troubleshooting Guides

Effectively purifying this compound requires careful consideration of the potential impurities and the selection of an appropriate purification strategy. The following tables provide a summary of common issues, their potential causes, and recommended solutions.

Table 1: Recrystallization Troubleshooting

Problem Possible Cause Troubleshooting Steps
Product does not crystallize ("oiling out") The solvent is too nonpolar for the compound. The cooling process is too rapid. The solution is supersaturated.- Add a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution).- Try a different solvent or a solvent mixture.- Ensure slow and undisturbed cooling.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product.
Low recovery of pure product The chosen solvent is too polar, leading to high solubility of the product at low temperatures. Insufficient cooling.- Select a less polar solvent or a solvent mixture where the product has lower solubility when cold.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation.
Colored impurities in the final product Presence of highly conjugated byproducts or degradation products.- Treat the solution of the crude product with activated carbon before filtration.[1] This is typically done during the recrystallization process.[1]- Perform multiple recrystallizations.
Product degrades during heating The compound is thermally unstable in the chosen solvent.- Use a lower boiling point solvent.- Employ a vacuum to lower the boiling point of the solvent.- Minimize the time the solution is kept at high temperatures.

Table 2: Column Chromatography Troubleshooting

Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities Inappropriate mobile phase polarity. Incorrect stationary phase.- Adjust the mobile phase polarity. For normal phase (e.g., silica gel), a less polar eluent will increase retention, while a more polar eluent will decrease it. For reverse phase (e.g., C18), the opposite is true.- Try a different stationary phase (e.g., alumina, or a different type of reverse-phase silica).
Product streaking or tailing on the column The compound is too polar for the mobile phase. Overloading of the column. Interaction with acidic sites on the silica gel.- Increase the polarity of the mobile phase.- Reduce the amount of crude product loaded onto the column.- Add a small amount of a basic modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel.
Irreversible adsorption of the product Strong interaction between the basic amino group and the acidic stationary phase.- Use a less acidic stationary phase like neutral alumina.- Add a competitive base (e.g., triethylamine or pyridine) to the mobile phase.
Product degradation on the column Sensitivity of the aminopyridine moiety to the acidic nature of the stationary phase.- Use a deactivated (neutral) stationary phase.- Carry out the purification quickly and at a low temperature if possible.

Experimental Protocols

Below are detailed methodologies for key purification experiments. These should be adapted based on the specific impurity profile of the crude material.

Protocol 1: Recrystallization

Objective: To purify crude this compound by crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, isopropanol, or mixtures with hexanes)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated carbon.[1]

  • Reheat the solution to boiling for a few minutes.

  • Hot filter the solution to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on differential adsorption on a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Mobile phase (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in the mobile phase.

  • Add a thin layer of sand to the top of the silica gel bed.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the dissolved product onto the top of the column.

  • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it.

  • Collect fractions in separate tubes.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most probable impurities are unreacted starting materials, residual reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, if the synthesis involves a cyclization reaction, incompletely cyclized intermediates may be present.

Q2: What is the recommended first step in the purification process?

A2: A simple aqueous workup is often a good starting point. Depending on the nature of the impurities, washing the crude product with water or a saturated aqueous solution of sodium bicarbonate can help remove acidic or water-soluble impurities.[1]

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration. This is typically done during the recrystallization process.[1]

Q4: My purified product seems to be degrading over time. How can I improve its stability?

A4: this compound, like many aminopyridines, can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.[1]

Q5: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. To address this, you can try adding a small amount of a more polar co-solvent, using a different solvent system altogether, or ensuring the cooling process is very slow and undisturbed. Seeding with a small crystal of the pure compound can also help initiate crystallization.

Q6: What analytical techniques are recommended for assessing the purity of the final product?

A6: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying residual impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also provide an indication of purity. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.

Visualizations

experimental_workflow crude Crude Product workup Aqueous Workup crude->workup Remove water-soluble impurities recrystallization Recrystallization workup->recrystallization Primary Purification chromatography Column Chromatography workup->chromatography Alternative/Further Purification pure Pure Product recrystallization->pure chromatography->pure

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified check_recrystallization Recrystallization Problem? start->check_recrystallization check_chromatography Chromatography Problem? start->check_chromatography oiling_out Oiling Out check_recrystallization->oiling_out Yes low_yield Low Yield check_recrystallization->low_yield Yes colored_product Colored Product check_recrystallization->colored_product Yes poor_separation Poor Separation check_chromatography->poor_separation Yes streaking Streaking/Tailing check_chromatography->streaking Yes degradation Degradation check_chromatography->degradation Yes solution1 Adjust Solvent System oiling_out->solution1 solution2 Optimize Cooling oiling_out->solution2 low_yield->solution1 solution3 Use Activated Carbon colored_product->solution3 solution4 Adjust Mobile Phase poor_separation->solution4 solution5 Change Stationary Phase poor_separation->solution5 streaking->solution4 solution6 Use Neutral Conditions degradation->solution6

Caption: A logical troubleshooting guide for common purification issues.

References

How to avoid protodeboronation in Suzuki reactions of pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions of Pyridinones

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyridinone substrates.

Frequently Asked questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem for pyridinone and pyridine boronic acids?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and forms a byproduct that can complicate purification.[2] Pyridinone and pyridine boronic acids, especially those with the boron group at the 2-position, are highly susceptible to this decomposition pathway due to the influence of the basic nitrogen atom in the ring.[2][3]

Q2: What is the key mechanism that makes 2-pyridylboronic acids so prone to protodeboronation?

A2: Unlike many other arylboronic acids, 2-pyridylboronic acid is most susceptible to protodeboronation under neutral pH conditions.[1] This is because it can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation of the C-B bond.[1][2] Counterintuitively, both acidic and basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the highly reactive zwitterionic form.[1][2]

Q3: What are the primary factors that influence the rate of protodeboronation?

A3: Several reaction parameters critically affect the extent of protodeboronation:

  • Choice of Boronic Acid Derivative: Free boronic acids are generally less stable than their ester derivatives.[4]

  • Base Selection: The type and strength of the base are crucial. Strong bases can accelerate protodeboronation.[5][6]

  • Solvent: The presence of water and other protic solvents can serve as a proton source for the undesired reaction.[6][7]

  • Temperature: Higher reaction temperatures often increase the rate of protodeboronation.[5][6]

  • Catalyst System: A highly active and efficient catalyst can promote the desired cross-coupling to outcompete the protodeboronation side reaction.[1]

Troubleshooting Guide

Problem: My Suzuki reaction shows low yield and significant formation of the protodeboronated pyridinone byproduct.

This common issue can often be resolved by systematically evaluating and optimizing the reaction conditions. The following Q&A guide will walk you through the key parameters to consider.

Q: Have you considered using a more stable boronic acid derivative?

A: This is often the most effective strategy. Free pyridinone boronic acids are notoriously unstable.[8] Using a stabilized form can dramatically reduce protodeboronation.

  • Recommendation: Employ N-methyliminodiacetic acid (MIDA) boronates or pinacol esters.[8][9] MIDA boronates are exceptionally stable, crystalline solids that can be handled and stored in air.[8][10] They participate in the reaction via a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[1][8]

Q: Is your choice of base optimized to minimize protodeboronation?

A: The base is necessary for the catalytic cycle but can also promote the undesired side reaction. Weaker, non-hydroxide bases are often superior.[4]

  • Recommendation: Screen a panel of bases. Weaker bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxide bases (e.g., NaOH).[4][7] Anhydrous conditions are also beneficial.[7]

Base (Typical Equivalents)Common SolventsTemperature Range (°C)General Performance Notes
K₃PO₄ (2.0 - 3.0)Dioxane, Toluene, 2-MeTHF80 - 110Often a good first choice for challenging couplings; effective under anhydrous conditions.[4][7]
K₂CO₃ (2.0 - 3.0)Dioxane/H₂O, Toluene/H₂O80 - 100A common, milder base. The presence of water can sometimes increase protodeboronation.[11]
Cs₂CO₃ (2.0 - 3.0)Dioxane, Toluene80 - 110A strong, non-nucleophilic base often used under anhydrous conditions to suppress protodeboronation.[4][12]
KOAc (2.0 - 3.0)Dioxane100A very weak base that can be effective, particularly for MIDA boronate couplings.[8][12]

Q: Could your catalyst system be more efficient?

A: A sluggish catalyst provides more time for the pyridinone boronic acid to decompose. A highly active catalyst that promotes rapid cross-coupling is essential.

  • Recommendation: Use modern palladium pre-catalysts and bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are known to promote efficient cross-coupling and can help the desired reaction outpace protodeboronation.[6][13] Increasing catalyst loading modestly (e.g., from 1 mol% to 2-3 mol%) can also be beneficial.[5][6]

Q: Are your solvent and temperature conditions appropriate?

A: High temperatures and protic solvents accelerate protodeboronation.[6]

  • Recommendation:

    • Solvent: Use anhydrous solvents like dioxane, toluene, or 2-MeTHF.[7][12] If aqueous conditions are necessary, minimize the amount of water. Ensure solvents are thoroughly degassed to prevent catalyst oxidation, which can lead to sluggish reactions.[5][7]

    • Temperature: Run the reaction at the lowest temperature that allows for efficient catalytic turnover. Start with a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.[6]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

G cluster_0 cluster_1 A Pyridinone Boronic Acid/Ester C Desired Product (Pyridinone-Ar) A->C Suzuki Coupling (Pd Catalyst, Base) DESIRED D Protodeboronated Byproduct (Pyridinone-H) A->D Protodeboronation (H⁺ Source, Heat) UNDESIRED B Aryl Halide (Ar-X)

Caption: Competing pathways in Suzuki reactions of pyridinones.

Troubleshooting Workflow

Use this decision tree to guide your optimization efforts when encountering significant protodeboronation.

G start Low Yield & High Protodeboronation boronate Are you using a stabilized boronic ester (e.g., MIDA, pinacol)? start->boronate use_mida Switch to MIDA or pinacol boronate boronate->use_mida No base Have you optimized the base? boronate->base Yes use_mida->base use_weak_base Screen weaker bases (K₃PO₄, Cs₂CO₃, KOAc) under anhydrous conditions base->use_weak_base No catalyst Is the catalyst system highly active? base->catalyst Yes use_weak_base->catalyst use_buchwald Use a Buchwald pre-catalyst with a biarylphosphine ligand (e.g., SPhos, RuPhos) catalyst->use_buchwald No conditions Are temperature and solvent optimized? catalyst->conditions Yes use_buchwald->conditions lower_temp Lower temperature (60-80°C) Use degassed, anhydrous solvents (Dioxane, Toluene) conditions->lower_temp No end Improved Yield conditions->end Yes lower_temp->end

Caption: Decision tree for troubleshooting low yields due to protodeboronation.

Key Experimental Protocol

Optimized Protocol for Suzuki Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol is a generalized starting point for challenging couplings where protodeboronation is a major concern, adapted from established methods for robust couplings.[2][8]

Materials:

  • Aryl Halide (1.0 equiv)

  • Pyridine-MIDA boronate (1.2–1.5 equiv)[2]

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[2]

  • Phosphine ligand (e.g., RuPhos or SPhos, 2-4 mol%)[2][8]

  • Base (e.g., K₃PO₄, 3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)[2]

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine-MIDA boronate, and the base.[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.[2]

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.[2]

  • Reaction Execution: Heat the sealed vessel to the desired temperature (a moderate starting point is 60–80 °C) with vigorous stirring.[2][6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove inorganic salts and catalyst residues.[2]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[5]

References

Technical Support Center: Minimizing Homocoupling in 3-Aminopyridinone Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize homocoupling side reactions during palladium-catalyzed cross-coupling of 3-aminopyridinone derivatives. The inherent properties of the 3-aminopyridinone scaffold, including the presence of a coordinating amino group and the pyridinone ring, can present unique challenges in achieving high yields of the desired cross-coupled product.

Troubleshooting Guide

Problem 1: Significant Homocoupling of the Boronic Acid/Ester is Observed

Primary Causes:

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1]

  • Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst, especially at the beginning of the reaction.[1]

  • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all influence the rate of homocoupling.

Solutions:

ParameterRecommendationRationale
Atmosphere Rigorous Degassing: Employ freeze-pump-thaw cycles (at least three) or sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) before adding the catalyst.This is the most critical step to remove dissolved oxygen, a primary culprit in promoting homocoupling.[2]
Palladium Source Use a Pd(0) Precatalyst: Utilize catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.Starting with a Pd(0) source bypasses the in-situ reduction step that can lead to homocoupling when using Pd(II) precatalysts.[3]
Add a Mild Reducing Agent: If using a Pd(II) source is necessary, consider adding a mild reducing agent.This can facilitate the reduction of Pd(II) to Pd(0) without consuming the boronic acid.
Reagent Addition Slow Addition of Boronic Acid: Add the boronic acid or ester solution slowly to the reaction mixture using a syringe pump.This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[3]
Ligand Selection Employ Bulky, Electron-Rich Ligands: Consider ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[4]These ligands can accelerate the desired cross-coupling catalytic cycle, allowing it to outcompete the homocoupling pathway.
Base Selection Screen Weaker Bases: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong bases like NaOH.[5]Strong bases can sometimes accelerate side reactions, including homocoupling.
Temperature Optimize Reaction Temperature: Aim for the lowest temperature that provides a reasonable reaction rate.Higher temperatures can disproportionately increase the rate of side reactions compared to the desired cross-coupling.

Troubleshooting Workflow for Homocoupling

Troubleshooting Workflow for Excessive Homocoupling start High Homocoupling Observed degas Improve Degassing (Freeze-Pump-Thaw or Extensive Sparge) start->degas Is reaction atmosphere strictly inert? pd_source Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) degas->pd_source Still high homocoupling? resolve Homocoupling Minimized degas->resolve Issue Resolved slow_add Implement Slow Addition of Boronic Acid pd_source->slow_add Still high homocoupling? pd_source->resolve Issue Resolved ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) slow_add->ligand Still high homocoupling? slow_add->resolve Issue Resolved base Screen Weaker Bases (e.g., K2CO3, K3PO4) ligand->base Still high homocoupling? ligand->resolve Issue Resolved temp Lower Reaction Temperature base->temp Still high homocoupling? base->resolve Issue Resolved temp->resolve Issue Resolved

Caption: A decision tree for troubleshooting and minimizing homocoupling.

Problem 2: Low or No Yield of the Desired Cross-Coupled Product

Primary Causes:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group of the 3-aminopyridinone can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[4]

  • Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, a common issue with heteroaryl boronic acids, reduces the concentration of the active nucleophile.[5]

  • Dehalogenation: The halide on the 3-aminopyridinone is replaced by a hydrogen atom.[5]

Solutions:

ParameterRecommendationRationale
Catalyst System Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]These ligands can promote the desired oxidative addition and reductive elimination steps, overcoming catalyst inhibition by the substrate.
Utilize Pre-catalysts: Modern pre-catalysts, such as Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[4]
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[4]
Boronic Acid Stability Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[4]This is particularly important when working with electron-deficient or heteroaryl boronic acids.
Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents.[4]Water is a key reagent in the protodeboronation side reaction.
Reaction Time Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize dehalogenation and other side reactions.[4]Shorter reaction times can limit the extent of side product formation.

General Workflow for a 3-Aminopyridinone Cross-Coupling Reaction

General Experimental Workflow setup Reaction Setup: Add 3-aminopyridinone halide, boronic acid/ester, and base to a flame-dried Schlenk flask. inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x). setup->inert reagents Add Catalyst/Ligand and Degassed Solvent. inert->reagents reaction Heat and Stir (e.g., 80-110 °C). reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS). reaction->monitor workup Aqueous Work-up: Dilute, extract, wash, and dry. monitor->workup Reaction Complete purify Purify by Column Chromatography. workup->purify characterize Characterize Product (NMR, MS, etc.). purify->characterize

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Can I perform the cross-coupling reaction without protecting the amino group of the 3-aminopyridinone?

A1: Yes, in many cases, the cross-coupling of aminopyridines and related substrates can be achieved without protection of the amino group. The key is to use a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that can overcome the potential for catalyst inhibition by the amino group.

Q2: Which type of cross-coupling reaction is most suitable for 3-aminopyridinone derivatives?

A2: The Suzuki-Miyaura coupling is a widely used and versatile method for forming C-C bonds with 3-aminopyridinone precursors, such as 5-bromo-2-methoxypyridin-3-amine.[6] The Buchwald-Hartwig amination is suitable for forming C-N bonds.[7] The choice of reaction will depend on the desired final product.

Q3: What is the role of the base in these reactions, and which one should I choose?

A3: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step of the Suzuki-Miyaura reaction. For aminopyridine substrates, weaker inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective and can help minimize side reactions.[4][5] The optimal base is substrate-dependent and may require screening.

Q4: How does the "one" part of the "3-aminopyridinone" name affect the reaction?

A4: The pyridinone tautomer introduces a carbonyl group, which can influence the electronic properties of the ring system. This can affect the reactivity of the C-X bond towards oxidative addition. Furthermore, the pyridinone oxygen, in conjunction with the adjacent amino group, could potentially act as a bidentate ligand, leading to catalyst chelation and inhibition. Careful selection of ligands that can disrupt this potential chelation is important.

Q5: Are there any specific safety precautions I should take?

A5: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere. Many of the solvents used (e.g., dioxane, toluene) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents and follow appropriate laboratory safety procedures, including working in a well-ventilated fume hood and wearing personal protective equipment (PPE).

Data Presentation

The following tables provide a summary of reaction conditions that have been successfully employed for the cross-coupling of substrates structurally related to 3-aminopyridinone. These serve as a good starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [8]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901282
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901278
43-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901275

Note: These yields are for a close structural analog and are intended to be representative. Actual yields with 3-aminopyridinone derivatives may vary.[8]

Table 2: Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Amines [7]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos Precatalyst (2 mol%)LiHMDSTHF651683
2CyclopentylamineBrettPhos Precatalyst (2 mol%)LiHMDSTHF651678
3AnilineBrettPhos Precatalyst (2 mol%)LiHMDSTHF651666

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 3-Halo-aminopyridinone Derivative:

  • To a flame-dried Schlenk flask, add the 3-halo-aminopyridinone (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Signaling Pathways and Logical Relationships

Competitive Catalytic Cycles: Cross-Coupling vs. Homocoupling

The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling catalytic cycle and the undesired homocoupling pathway that can be initiated by Pd(II) species.

Competing Catalytic Cycles cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pd2_aryl Ar-Pd(II)-X(L_n) oa->pd2_aryl trans Transmetalation (Ar'B(OH)2) pd2_aryl->trans pd2_biaryl Ar-Pd(II)-Ar'(L_n) trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re product Ar-Ar' (Desired Product) re->product product->pd0 Regenerates Catalyst pd2_source Pd(II) Source (e.g., from O2 oxidation or precatalyst) trans1 Transmetalation (Ar'B(OH)2) pd2_source->trans1 pd2_monoaryl Ar'-Pd(II)-X trans1->pd2_monoaryl trans2 Transmetalation (Ar'B(OH)2) pd2_monoaryl->trans2 pd2_diaryl_homo Ar'-Pd(II)-Ar' trans2->pd2_diaryl_homo re_homo Reductive Elimination pd2_diaryl_homo->re_homo homo_product Ar'-Ar' (Homocoupling Product) re_homo->homo_product homo_product->pd0 Generates Pd(0) (enters main cycle)

References

Technical Support Center: Improving Regioselectivity in N-Alkylation of 3-Aminopyridinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the N-alkylation of 3-aminopyridinones. The focus is on improving regioselectivity between the pyridine ring nitrogen (N1) and the exocyclic amino group.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Mixture of N1 and N-Exocyclic Alkylated Products

  • Symptom: Spectroscopic analysis (e.g., NMR, LC-MS) of the crude reaction mixture shows a significant proportion of both the desired N1-alkylated product and the isomeric N-exocyclic alkylated product.

  • Possible Causes & Solutions:

    • Choice of Base: The basicity and steric bulk of the base play a crucial role in determining the site of deprotonation and subsequent alkylation.

      • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) tend to favor deprotonation of the less acidic but more accessible exocyclic amino group, potentially leading to a higher proportion of the N-exocyclic product under kinetic control.

      • Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may favor the formation of the thermodynamically more stable N1-anion, leading to a higher yield of the N1-alkylated product.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of the nucleophilic sites.

      • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation of the base, increasing the nucleophilicity of the resulting anion and potentially leading to less selective alkylation.

      • Nonpolar solvents like tetrahydrofuran (THF) or toluene may favor the formation of ion pairs, which can influence the steric environment around the nucleophilic centers and improve selectivity.

    • Reaction Temperature: Temperature can dictate whether a reaction is under kinetic or thermodynamic control.

      • Low temperatures (e.g., 0 °C to room temperature) generally favor the kinetically controlled product, which may be the N-exocyclic isomer due to the higher accessibility of the amino group.

      • Elevated temperatures can allow for equilibrium to be reached, favoring the formation of the more thermodynamically stable N1-alkylated product.

Issue 2: Formation of O-Alkylated Byproduct

  • Symptom: In addition to N-alkylated products, a third isomer is detected, which is suspected to be the O-alkylated pyridone.

  • Possible Causes & Solutions:

    • Hard vs. Soft Electrophiles: The nature of the alkylating agent is critical.

      • "Hard" electrophiles (e.g., dimethyl sulfate) have a greater tendency to react at the harder oxygen atom of the ambident pyridone anion.

      • "Soft" electrophiles (e.g., alkyl iodides) are more likely to react at the softer nitrogen atoms.

    • Counter-ion Effects: The choice of base can influence the association of the cation with the oxygen atom of the pyridone anion, affecting its nucleophilicity. Experimenting with different bases (e.g., NaH vs. K₂CO₃) can modulate the degree of O-alkylation.

Frequently Asked Questions (FAQs)

Q1: How can I favor N1-alkylation over N-exocyclic alkylation?

To favor N1-alkylation, it is generally advisable to use conditions that promote thermodynamic control. This typically involves:

  • Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Employing a nonpolar or moderately polar solvent such as THF or acetonitrile.

  • Running the reaction at a slightly elevated temperature to allow for equilibration to the more stable N1-alkylated product.

Q2: What conditions would favor N-exocyclic alkylation?

To favor N-exocyclic alkylation, conditions that promote kinetic control are preferred. This often includes:

  • Using a strong, sterically hindered base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).

  • Running the reaction at low temperatures (e.g., -78 °C to 0 °C).

  • Using a less reactive alkylating agent.

Q3: How does the nature of the alkylating agent affect regioselectivity?

The reactivity and steric bulk of the alkylating agent are important.

  • Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will react faster and may be less selective.

  • Bulky alkylating agents may show a preference for the less sterically hindered exocyclic amino group.

Q4: Are there any protecting group strategies to improve regioselectivity?

Yes, a common strategy is to protect the more nucleophilic exocyclic amino group. For instance, the amino group can be protected as a carbamate (e.g., Boc) or an amide. Following N1-alkylation, the protecting group can be removed to yield the desired N1-alkylated 3-aminopyridinone.

Q5: How can I confirm the structure of my alkylated products?

A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants will be distinct for the N1- and N-exocyclic isomers.

  • 2D NMR (e.g., HMBC, NOESY): These experiments can reveal long-range correlations that help to definitively assign the position of the alkyl group. For example, a NOESY experiment may show a correlation between the protons of the alkyl group and the protons on the pyridine ring, confirming N1-alkylation.[1]

  • Mass Spectrometry: Confirms the molecular weight of the product.

Data Presentation

The following table summarizes the general influence of various reaction parameters on the regioselectivity of N-alkylation in pyridinone and aminopyridine systems. This information can be used as a guide for optimizing the N-alkylation of 3-aminopyridinones.

ParameterCondition Favoring N1-AlkylationCondition Favoring N-Exocyclic AlkylationRationale
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Strong, sterically hindered bases (e.g., KOtBu, LDA)Weaker bases favor the formation of the thermodynamically more stable N1-anion, while strong, bulky bases favor deprotonation of the more accessible exocyclic amine (kinetic control).
Solvent Nonpolar (e.g., Toluene, THF)Polar aprotic (e.g., DMF, DMSO)Nonpolar solvents can promote ion pairing, which may increase steric hindrance around the exocyclic amine, favoring N1 attack. Polar aprotic solvents increase the nucleophilicity of both nitrogen atoms, potentially reducing selectivity.
Temperature Higher temperaturesLower temperaturesHigher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1-product. Low temperatures trap the kinetically favored product, which is often the N-exocyclic isomer.
Alkylating Agent Less reactive (e.g., alkyl chlorides)More reactive (e.g., alkyl iodides)More reactive electrophiles may react less selectively.

Experimental Protocols

The following is a general protocol for the N1-alkylation of a 3-aminopyridinone, adapted from procedures for related compounds. Note: This protocol should be considered a starting point and may require optimization for your specific substrate.

General Protocol for N1-Alkylation of 3-Amino-2-pyridone

This protocol is based on the synthesis of N-substituted 3-amino-2-pyridones.[2]

  • Reaction Setup: To a solution of the 3-amino-2-pyridone (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, or DMF; 0.1-0.5 M) is added a base (e.g., K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: The alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.) is added to the suspension.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N1-alkylated 3-aminopyridinone.

Mandatory Visualization

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_pathways Alkylation Pathways Base Base (Strength, Sterics) N1_Alkylation N1-Alkylation (Thermodynamic Product) Base->N1_Alkylation Weaker Base N_Exo_Alkylation N-Exocyclic Alkylation (Kinetic Product) Base->N_Exo_Alkylation Strong, Bulky Base Solvent Solvent (Polarity) Solvent->N1_Alkylation Nonpolar Solvent->N_Exo_Alkylation Polar Aprotic Temp Temperature Temp->N1_Alkylation High Temp Temp->N_Exo_Alkylation Low Temp AlkylatingAgent Alkylating Agent (Reactivity, Sterics) AlkylatingAgent->N1_Alkylation Less Reactive AlkylatingAgent->N_Exo_Alkylation More Reactive

Caption: Factors influencing regioselectivity in N-alkylation.

Experimental_Workflow Start Start: 3-Aminopyridinone ReactionSetup 1. Reaction Setup (Substrate, Base, Solvent) Start->ReactionSetup AddReagent 2. Add Alkylating Agent ReactionSetup->AddReagent Reaction 3. Monitor Reaction (TLC, LC-MS) AddReagent->Reaction Workup 4. Aqueous Work-up Reaction->Workup Purification 5. Column Chromatography Workup->Purification Analysis 6. Spectroscopic Analysis (NMR, MS) Purification->Analysis Product Product: Regioisomeric Mixture Analysis->Product Optimize Optimize Conditions? (Base, Solvent, Temp.) Product->Optimize Optimize->ReactionSetup Yes End End: Pure N1- or N-Exocyclic Product Optimize->End No

Caption: General workflow for optimizing N-alkylation regioselectivity.

References

"3-Amino-1-methylpyridin-2(1H)-one" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-Amino-1-methylpyridin-2(1H)-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound under acidic and basic conditions?

A1: The primary concern for the stability of this compound is its susceptibility to hydrolysis across a range of pH values. The molecule contains an amide bond within the pyridinone ring and an amino group, both of which can be reactive under acidic or basic conditions. Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways.[1][2]

Q2: What are the likely degradation pathways for this compound in acidic and basic media?

  • Acid-catalyzed hydrolysis: The amide bond in the pyridinone ring could be susceptible to hydrolysis under acidic conditions, leading to ring-opening. The exocyclic amino group may also be involved in reactions.

  • Base-catalyzed hydrolysis: Similarly, strong basic conditions can promote the hydrolysis of the amide bond.

  • The stability of related compounds like 3-aminopyridine suggests that the pyridine ring itself can be reactive, although it is generally stable under many conditions.[3][4]

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

A3: According to ICH guidelines, forced degradation studies should be conducted under conditions more severe than accelerated stability testing.[1] Recommended starting conditions are:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.[5][6]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[5]

  • It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable and the analytical method is truly stability-indicating.[5][6]

Q4: How should I choose an analytical method for a stability study of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The method must be able to separate the parent compound from all potential degradation products, process impurities, and placebo components. Method validation should be performed according to ICH guidelines.[7]

Troubleshooting Guides

Issue: No degradation is observed in my forced degradation study.

  • Possible Cause: The stress conditions are not harsh enough.

  • Solution:

    • Increase the concentration of the acid or base.

    • Increase the temperature of the reaction. Studies can be conducted at elevated temperatures (e.g., 40-80°C).

    • Extend the duration of the study.

Issue: The degradation is too rapid, and the parent peak has disappeared.

  • Possible Cause: The stress conditions are too harsh.

  • Solution:

    • Decrease the concentration of the acid or base.

    • Lower the temperature of the reaction.

    • Shorten the exposure time, taking multiple time points to track the degradation.

Issue: I am seeing new peaks in my chromatogram, but I am not sure if they are degradation products.

  • Possible Cause: The peaks could be from the degradation of the placebo, impurities in the starting material, or interactions with the solvent.

  • Solution:

    • Run a blank (placebo without the API) under the same stress conditions to see if any peaks are generated.

    • Analyze a sample of the unstressed API to identify any pre-existing impurities.

    • Ensure that the solvents used are of high purity and do not degrade under the test conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic and Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and the formation of any degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

ConditionTime (hours)Assay of this compound (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)Total Degradation (%)
0.1 M HCl (RT) 0100.00.00.00.0
898.21.10.71.8
2495.52.81.74.5
0.1 M HCl (60°C) 0100.00.00.00.0
492.15.22.77.9
885.39.84.914.7
0.1 M NaOH (RT) 0100.00.00.00.0
899.50.50.00.5
2498.11.50.41.9
0.1 M NaOH (60°C) 0100.00.00.00.0
494.84.11.15.2
889.97.82.310.1

Note: This table presents hypothetical data for illustrative purposes only.

Mandatory Visualization

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation API This compound Stock Solution Acid Acidic Stress (e.g., 0.1 M HCl, RT & 60°C) API->Acid Base Basic Stress (e.g., 0.1 M NaOH, RT & 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Sampling Sampling at Time Points & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Quantify API & Degradants HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Analytical Method Pathway->Method

Caption: Workflow for a forced degradation study of an active pharmaceutical ingredient (API).

References

Technical Support Center: Degradation of Pyridinone Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with pyridinone compounds in biological assays. Understanding the degradation pathways of these compounds is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyridinone compounds in biological assays?

A1: Pyridinone compounds undergo various biotransformations, primarily through phase I and phase II metabolic reactions. The specific pathway depends on the compound's structure. Common pathways include:

  • Oxidation: Hydroxylation is a frequent metabolic route, often mediated by cytochrome P450 (CYP) enzymes. For example, pirfenidone is primarily metabolized by CYP1A2, with minor contributions from CYP2C19 and CYP2D6, to form 5-hydroxypirfenidone, which is then further oxidized to 5-carboxypirfenidone.[1][2]

  • Glucuronidation: This is a major phase II conjugation reaction for pyridinone compounds, increasing their water solubility for excretion. Milrinone's primary metabolite is its O-glucuronide.[3][4] Ciclopirox is also mainly metabolized through glucuronidation.[5]

  • Formation of Reactive Intermediates: Some pyridinone compounds can be metabolized into reactive intermediates. For instance, pirfenidone can form a reactive quinone methide intermediate, which can conjugate with glutathione.[6][7]

Q2: My pyridinone compound shows variable activity and poor reproducibility in my cell-based assay. What could be the cause?

A2: Inconsistent results in biological assays can often be attributed to compound instability. For pyridinone compounds, this can manifest as:

  • Metabolic Degradation: If your assay system contains metabolically active components (e.g., liver cells, microsomes), your compound may be rapidly degrading, leading to a lower effective concentration over time.

  • Chemical Instability: The pH of your assay buffer, exposure to light, or the presence of certain media components can lead to non-enzymatic degradation.

  • Precipitation: Poor solubility of the parent compound or its metabolites in the assay medium can lead to precipitation, reducing the available concentration and causing inconsistent results.

Q3: How can I assess the stability of my pyridinone compound in my experimental setup?

A3: A straightforward way to assess compound stability is to perform a time-course experiment. Incubate your compound in the complete assay medium (including cells or microsomes, if applicable) under the exact conditions of your experiment. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots and analyze the concentration of the parent compound using a suitable analytical method like LC-MS/MS. A significant decrease in concentration over time indicates instability.

Q4: What are the potential consequences of pyridinone degradation on my experimental results?

A4: The degradation of your pyridinone compound can have several significant impacts on your results:

  • Underestimation of Potency: If the parent compound is degrading, the observed biological effect will be lower than the true effect, leading to an underestimation of its potency (e.g., a higher IC50 or EC50 value).

  • Misinterpretation of Mechanism of Action: If a metabolite is biologically active, the observed effect may be a combination of the parent compound and its metabolite, complicating the interpretation of the mechanism of action.

  • Toxicity: Some metabolites can be toxic to cells, leading to off-target effects that can be misinterpreted as a direct effect of the parent compound. The formation of reactive intermediates from pirfenidone, for example, is thought to contribute to its potential for idiosyncratic drug reactions.[6][7]

Troubleshooting Guides

Issue 1: Rapid Disappearance of the Parent Compound in an In Vitro Assay
Possible Cause Troubleshooting Step
High Metabolic Activity If using liver microsomes or hepatocytes, consider reducing the protein concentration or the incubation time. For cell-based assays with metabolically active cells, a shorter assay duration may be necessary.
Chemical Instability Assess the stability of the compound in the assay buffer alone (without cells or microsomes) at different pH values and temperatures to identify optimal conditions. Protect from light if the compound is known to be photosensitive.
Non-specific Binding The compound may be binding to the plasticware of your assay plate. Using low-binding plates or adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to the assay buffer can help mitigate this.
Issue 2: High Background Signal or Interference in the Assay Readout
Possible Cause Troubleshooting Step
Fluorescence of Compound or Metabolites Run a control with the compound and its potential metabolites (if available) in the assay buffer without the biological target to check for intrinsic fluorescence at the assay wavelengths.
Reactivity of Metabolites with Assay Reagents If a reactive metabolite is formed, it may interact with your detection reagents. Analyze the stability of your detection reagents in the presence of the compound and a metabolic system.
Cellular Stress or Toxicity from Metabolites Assess cell viability in the presence of the compound under assay conditions. Toxic metabolites can lead to cellular stress responses that may interfere with the assay readout.

Quantitative Data

The metabolic stability of pyridinone compounds can vary significantly depending on their chemical structure. Below is a summary of pharmacokinetic data for some well-known pyridinone-containing drugs.

CompoundParameterSpeciesValueReference(s)
Milrinone Plasma Half-lifeHuman2-2.5 hours[3]
Volume of DistributionHuman0.38-0.45 L/kg[3]
Protein BindingHuman70%[3]
ExcretionHuman~83% unchanged in urine[4]
Pirfenidone Plasma Half-lifeHuman~2.4 hours[8]
Protein BindingHuman~60% (mainly albumin)[8]
MetabolismHuman~50% by CYP1A2[8]
ExcretionHuman~80% in urine within 24h[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a pyridinone compound.

1. Materials:

  • Test pyridinone compound

  • Human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • 96-well plates

2. Procedure:

  • Prepare a stock solution of the test pyridinone compound and positive controls in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Collect samples at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). At each time point, quench the reaction by adding a specific volume of cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Analyze the supernatant containing the remaining parent compound by LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Degradation_Pathway_Pirfenidone Pirfenidone Pirfenidone Hydroxypirfenidone 5-Hydroxypirfenidone Pirfenidone->Hydroxypirfenidone CYP1A2, CYP2C19, CYP2D6 Quinone_Methide Quinone Methide (Reactive Intermediate) Pirfenidone->Quinone_Methide Dehydrogenation Carboxypirfenidone 5-Carboxypirfenidone (Inactive Metabolite) Hydroxypirfenidone->Carboxypirfenidone Oxidation GSH_Conjugate GSH Conjugate Quinone_Methide->GSH_Conjugate Glutathione Conjugation

Caption: Metabolic pathways of Pirfenidone.

Experimental_Workflow_Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Compound Stock Solution Prep_Microsomes Prepare Microsome Incubation Mixture Prep_Compound->Prep_Microsomes Pre_Incubate Pre-incubate at 37°C Prep_Microsomes->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH Prep_NADPH->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Collect Samples at Time Points (0-60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Cold ACN Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis Degradation_Pathway_Milrinone Milrinone Milrinone O_Glucuronide O-Glucuronide Metabolite (Inactive) Milrinone->O_Glucuronide Glucuronidation (Liver) Unchanged_Excretion Unchanged Milrinone (Renal Excretion) Milrinone->Unchanged_Excretion

References

Troubleshooting low yield in the synthesis of "3-amino-4-arylpyridin-2(1H)-one" derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing a low yield after the initial condensation reaction between 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) and enamines. What are the possible causes and how can I improve the yield?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Side Product Formation: Competing side reactions may be consuming the starting materials.

  • Poor Quality Starting Materials: Impurities in the azlactones or enamines can inhibit the reaction.

  • Suboptimal Reaction Conditions: The solvent and temperature may not be optimal for the specific substrates being used.

Troubleshooting Solutions:

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it. A moderate increase in temperature might also improve the reaction rate, but be cautious of potential decomposition.

  • Purification of Starting Materials: Ensure the azlactones and enamines are pure before use. Recrystallization or column chromatography of the starting materials may be necessary.

  • Solvent Selection: While some procedures are performed neat (without solvent), using a high-boiling point solvent like dimethylformamide (DMF) or diphenyl ether could facilitate a more controlled reaction.

  • Stoichiometry: Ensure a 1:1 molar ratio of the reactants is used.

Question 2: The cyclization step to form the pyridinone ring is resulting in a low yield of the desired product. What could be the issue?

Possible Causes:

  • Inefficient Cyclization Catalyst/Reagent: The choice and amount of the cyclizing agent (e.g., phosphorus oxychloride) may not be optimal.

  • Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of the starting material or the product.

  • Competitive Cyclization Pathways: The substrate may undergo alternative cyclizations, leading to undesired isomeric products.[1]

  • Steric Hindrance: Bulky substituents on the aryl ring or other positions might hinder the cyclization process.

Troubleshooting Solutions:

  • Optimize Cyclization Conditions: Experiment with different cyclizing agents and their concentrations. For instance, polyphosphoric acid (PPA) can be an alternative to phosphorus oxychloride.[2] A temperature gradient study can help identify the optimal temperature for the reaction.

  • Protecting Groups: If sensitive functional groups are present, consider using protecting groups that can be removed under mild conditions after the cyclization is complete.

  • Alternative Synthetic Routes: If direct cyclization is consistently problematic, consider a multi-step approach that involves the formation of an intermediate that is more amenable to cyclization.

Question 3: I am struggling with the purification of the final 3-amino-4-arylpyridin-2(1H)-one product, leading to significant loss of material and low isolated yield. What can I do?

Possible Causes:

  • Product Solubility: The product may have poor solubility in common organic solvents, making recrystallization difficult.

  • Formation of Tarry Byproducts: High-temperature reactions can sometimes lead to the formation of polymeric or tarry materials that are difficult to separate from the product.

  • Co-elution with Impurities: During column chromatography, impurities may co-elute with the desired product.

Troubleshooting Solutions:

  • Recrystallization Solvent Screening: Test a wide range of solvents and solvent mixtures to find a suitable system for recrystallization. Common solvents for pyridinone derivatives include isopropanol, ethanol, and toluene.[2]

  • Column Chromatography Optimization: Use a gradient elution system to improve the separation of the product from impurities. Different stationary phases (e.g., alumina instead of silica gel) can also be explored.

  • Trituration: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not (trituration) can be an effective purification method.

  • Activated Carbon Treatment: To remove colored, high-molecular-weight impurities, a solution of the crude product can be treated with activated carbon before filtration and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields for the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives?

A1: The yields can vary significantly depending on the specific synthetic route and the substituents on the aryl ring. Reported yields for the final products after purification can range from moderate to good. For example, in a multi-step synthesis starting from azlactones and enamines, the final yields of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylates were reported to be in the range of 74-94%.[2]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). High-temperature reactions should be conducted behind a safety shield. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q3: Can I use microwave irradiation to improve the reaction rate and yield?

A3: Microwave-assisted organic synthesis can often reduce reaction times and improve yields. It is a viable technique to explore for both the initial condensation and the cyclization steps. However, optimization of the reaction time, temperature, and power will be necessary for each specific substrate.

Data Presentation

Table 1: Reported Yields for Key Intermediates and Final Products in the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Analogs

StepProductSubstituent (Aryl Group)Yield (%)Reference
CondensationEthyl cis-2-methyl-6-oxo-4-phenyl-5-[(phenylcarbonyl)-amino]-1,4,5,6-tetrahydropyridine-3-carboxylatePhenyl58[2]
CondensationEthyl cis-4-(4-methoxyphenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl) amino]-1,4,5,6-tetrahydropyridine-3-carboxylate4-Methoxyphenyl53[2]
Dehydrogenation/ AromatizationEthyl 2-methyl-6-oxo-4-phenyl-5-[(phenylcarbonyl)-amino]-1,6-dihydropyridine-3-carboxylatePhenyl84[2]
Dehydrogenation/ AromatizationEthyl 4-(4-methoxyphenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate4-Methoxyphenyl74[2]
Dehydrogenation/ AromatizationEthyl 4-(4-fluorophenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate4-Fluorophenyl80[2]
Dehydrogenation/ AromatizationEthyl 2-methyl-4-(4-nitrophenyl)-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate4-Nitrophenyl94[2]

Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates [2]

A mixture of the appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone, 10 mmol) and an enamine of ethyl acetoacetate (10 mmol) is heated at 180°C for 1.5 hours. After cooling, the reaction mixture is purified by column chromatography on silica gel using a chloroform-ethyl acetate (10:1) eluent to afford the target compound.

General Procedure for the Synthesis of Ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylates [2]

The corresponding 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylate is heated with phosphorus oxychloride. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice-water and neutralized. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., isopropanol) to yield the final product.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis SM1 4-Arylidene-2-phenyloxazol-5(4H)-one (Azlactone) Intermediate Ethyl 4-aryl-2-methyl-6-oxo-5- [(phenylcarbonyl)amino]-1,4,5,6- tetrahydropyridine-3-carboxylate SM1->Intermediate Condensation (Heat, 180°C) SM2 Enamine of Ethyl Acetoacetate SM2->Intermediate FinalProduct 3-Amino-4-arylpyridin-2(1H)-one Derivative Intermediate->FinalProduct Cyclization/Dehydrogenation (e.g., POCl3, Heat)

Caption: Synthetic workflow for 3-amino-4-arylpyridin-2(1H)-one derivatives.

TroubleshootingYield Start Low Yield Observed Step At which step is the low yield observed? Start->Step Condensation Condensation Step Step->Condensation Condensation Cyclization Cyclization Step Step->Cyclization Cyclization Purification Purification Step Step->Purification Purification Sol_Condensation Check starting material purity. Optimize reaction time and temperature. Consider solvent use. Condensation->Sol_Condensation Sol_Cyclization Screen different cyclizing agents. Optimize temperature. Consider protecting groups. Cyclization->Sol_Cyclization Sol_Purification Screen recrystallization solvents. Optimize column chromatography. Try trituration. Purification->Sol_Purification

References

Technical Support Center: Efficient Suzuki Coupling of 3-Amino-5-bromopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a 3-amino-5-bromopyridine analog is failing or giving low yields. What are the most common reasons?

Low yields or reaction failure with 3-amino-5-bromopyridine substrates often stem from a few key issues:

  • Catalyst Inhibition: The primary challenge arises from the pyridine nitrogen and the amino group's lone pair of electrons, which can coordinate with the palladium catalyst, leading to its deactivation or inhibition.[1][2][3]

  • Suboptimal Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount for an efficient reaction with these challenging substrates.[4][5] Standard ligands like triphenylphosphine (PPh₃) may prove ineffective.[5]

  • Inappropriate Reaction Conditions: The selection of base, solvent, and temperature are interdependent and crucial for success.[4][5] An improper combination can halt the reaction or promote side reactions.

  • Poor Reagent Quality: The purity of the 3-amino-5-bromopyridine analog, the boronic acid or ester, and the dryness of the solvent are essential. Impurities can act as catalyst poisons.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of the reaction mixture can lead to rapid catalyst deactivation.[1]

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of 3-amino-5-bromopyridine analogs?

For electron-rich and potentially coordinating substrates like 3-amino-5-bromopyridine, bulky and electron-rich phosphine ligands are highly recommended.[6][7] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while preventing catalyst inhibition.[3][6]

Recommended Catalyst Systems:

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosPd: 1-5%, Ligand: 2-10%These "Buchwald ligands" are often the state-of-the-art for difficult couplings, including those with heteroaromatic amines.[6][7]
PdCl₂(dppf)(dppf is the ligand)2-5%A robust and commonly used pre-catalyst that can be effective, though it may require higher temperatures.[1][5]
Pd(PPh₃)₄(PPh₃ is the ligand)5%A classic catalyst, but often less effective for this specific substrate class compared to more modern systems.[7][8] May require optimization.

Q3: What are the most common side reactions observed in the Suzuki coupling of 3-amino-5-bromopyridine analogs and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen atom on the pyridine ring.[4] It can be caused by trace palladium hydride species. To minimize this, careful selection of the base and solvent system is crucial.[1][4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, converting it back to the corresponding arene.[1] This side reaction is often promoted by high temperatures and extended reaction times in aqueous basic conditions.[1] Using fresh boronic acids, considering more stable boronic esters (e.g., pinacol esters), and minimizing reaction time can help.[1][9]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture.[1] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent homocoupling.[1][9]

Troubleshooting Guide

Problem: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted 3-amino-5-bromopyridine analog, consider the following troubleshooting steps:

Possible CauseSuggested Solution
Catalyst Inhibition/Deactivation Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[3][6][7] Consider using a pre-formed palladium catalyst (pre-catalyst) for more reproducible results.[4]
Ineffective Base The base is crucial for activating the boronic acid.[5] Switch to a stronger or more soluble base. For this substrate class, K₃PO₄ or Cs₂CO₃ are often effective.[4][5] Note that for anhydrous conditions with K₃PO₄, a small, controlled amount of water may be necessary for it to be effective.[5]
Low Reaction Temperature The C-Br bond on the electron-rich aminopyridine may require higher temperatures for efficient oxidative addition.[5] Increase the reaction temperature in increments of 10-20 °C, typically in the range of 80-110 °C.[5]
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent or solvent mixture, such as 1,4-dioxane/water, DMF, or toluene/ethanol.[10][11]
Oxygen Contamination Ensure your solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.
Problem: Significant Formation of Side Products (e.g., Debromination, Homocoupling)

If your desired product is formed but is accompanied by significant impurities, the following adjustments can be made:

Side ProductPossible CauseSuggested Solution
Debrominated Starting Material Formation of palladium hydride species.Screen different bases; weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better than strong organic bases.[4] Adjusting the solvent system, for instance, by using a mixture of an organic solvent and water, can sometimes suppress this side reaction.[4]
Homocoupled Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents before adding the catalyst.[1] Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[9]
Protodeboronation of Boronic Acid Unstable boronic acid, prolonged heating, excess water.Use high-purity, fresh boronic acid or consider using a more stable boronic ester derivative (e.g., pinacol ester).[1] Minimize reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).[1] Use milder reaction conditions if possible.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Amino-5-bromopyridine Analogs

This protocol is a general starting point and may require optimization for specific substrates.

Reagents & Materials:

  • 3-Amino-5-bromopyridine analog (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 3-amino-5-bromopyridine analog, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment.[12]

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand (if not using a pre-catalyst) in a small amount of the degassed solvent.

  • Add the catalyst solution (or the pre-catalyst directly) to the reaction vessel, followed by the remaining degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Product Ar-Ar' Product RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low-Yield Suzuki Coupling start Low or No Yield check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_reagents->check_conditions Reagents OK purify_reagents Purify/Replace Reagents, Ensure Rigorous Degassing check_reagents->purify_reagents Issue Found check_catalyst Evaluate Catalyst System (Pd Source & Ligand) check_conditions->check_catalyst Conditions Seem OK optimize_conditions Optimize T, Base, Solvent check_conditions->optimize_conditions Potential Issue screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands Potential Inhibition success Improved Yield check_catalyst->success System is Optimal optimize_conditions->success screen_ligands->success purify_reagents->start

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Impact of solvent and base on "3-aminopyridinone" reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 3-aminopyridinone derivatives. The efficiency of these reactions is highly dependent on the choice of solvent and base, and this guide will help you navigate common challenges to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of my 3-aminopyridinone reaction?

A1: The yield of 3-aminopyridinone reactions, particularly in cross-coupling reactions like Suzuki or Buchwald-Hartwig, is primarily influenced by a combination of factors. These include the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. The interplay between these parameters is crucial for achieving high efficiency.

Q2: How do I choose the right solvent for my reaction?

A2: The ideal solvent will dissolve the reactants, reagents, and catalyst system to a suitable extent. The polarity of the solvent can significantly influence the reaction rate and selectivity. For many cross-coupling reactions involving pyridinones, polar aprotic solvents like dioxane, DMF, or THF, as well as alcoholic solvents like n-butanol, are often employed. It is recommended to screen a range of solvents to find the optimal one for your specific substrate.[1] Always use dry, high-purity solvents, especially for moisture-sensitive reactions.[1]

Q3: What is the role of the base in the reaction, and how do I select an appropriate one?

A3: In cross-coupling reactions, the base plays a crucial role in the catalytic cycle, for instance, by activating the boronic acid in Suzuki coupling or facilitating the reductive elimination step. The strength and solubility of the base are important considerations. Common bases for these reactions include inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), and organic bases. The choice of base can impact the reaction rate and the formation of side products. A screening of different bases is often necessary to identify the most effective one for a particular transformation.

Q4: I am observing significant side product formation. What are the likely causes and how can I minimize them?

A4: Side product formation can arise from several issues, including:

  • Decomposition of starting materials or products: This can be caused by excessively high temperatures or prolonged reaction times.

  • Competing reactions: Depending on the functional groups present in your substrates, side reactions may occur.

  • Catalyst deactivation: The catalyst may be deactivated by impurities or by the reaction conditions themselves.

To minimize side products, you can try optimizing the reaction temperature, using a more selective catalyst system, or changing the solvent or base to disfavor the side reactions. Following the reaction progress by TLC or LC-MS can help in identifying the formation of side products early on.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst and ligand are not degraded. Use fresh reagents. Consider screening different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, SPhos).
Suboptimal Base The chosen base may be too weak or not soluble in the reaction medium. Screen a range of bases with varying strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
Inappropriate Solvent The solvent may not be suitable for the reaction. Screen a variety of solvents with different polarities (e.g., n-butanol, dioxane, toluene). Ensure the solvent is anhydrous if the reaction is moisture-sensitive.[1]
Incorrect Reaction Temperature The reaction may require a higher temperature to proceed or a lower temperature to prevent degradation. Optimize the temperature by running the reaction at a range of temperatures.
Poor Quality of Reagents Impurities in starting materials or reagents can inhibit the catalyst. Ensure all reagents are of high purity.
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps
Catalyst Deactivation A plateau in reaction conversion over time, despite the presence of starting materials, can indicate catalyst deactivation.[2] Try adding a fresh portion of the catalyst or using a more robust catalyst system.
Inhibition by a Product or Byproduct The product or a byproduct formed during the reaction may be inhibiting the catalyst. Diluting the reaction mixture or using a different solvent might help.
Insufficient Amount of a Reagent One of the reactants or the base may have been consumed. Re-evaluate the stoichiometry of your reactants and reagents.

Experimental Protocols

Example Protocol: Suzuki Coupling for the Synthesis of a 3-Amino-5-arylpyridin-2-one Derivative

This protocol is adapted from a literature procedure for the synthesis of a 3-aminopyridin-2-one based fragment library.[3]

Materials:

  • 5-Bromo-3-amino-2-methoxypyridine

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • n-Butanol (solvent)

Procedure:

  • To a reaction vessel, add 5-bromo-3-amino-2-methoxypyridine, the aryl/heteroaryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed n-butanol.

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the general impact of solvent and base selection on the efficiency of cross-coupling reactions for 3-aminopyridinone synthesis, based on literature precedents.[3][4]

Parameter Options General Impact on Reaction Efficiency
Solvent n-Butanol, Dioxane, Toluene, Ethanol/Water mixturesn-Butanol: Often a good choice for higher temperatures.[3]Dioxane: A common polar aprotic solvent for Suzuki and Buchwald-Hartwig reactions.Toluene: A non-polar solvent, can be effective in certain cases.Ethanol/Water: Can be used in some Suzuki couplings, but the water content may need to be carefully controlled.
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄: A strong base, often effective in Suzuki and Buchwald-Hartwig reactions.[3][4]K₂CO₃: A weaker base, can be a good alternative if substrate is base-sensitive.Cs₂CO₃: A strong and often highly effective base, but more expensive.

Visualizations

Troubleshooting Workflow for Low Yield Reactions

TroubleshootingWorkflow start Low or No Yield check_reagents Check Reagent Quality (Purity, Stoichiometry) start->check_reagents check_reagents->start Issue Found check_catalyst Evaluate Catalyst System (Precursor, Ligand) check_reagents->check_catalyst Reagents OK? check_catalyst->start Issue Found check_conditions Optimize Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst System OK? check_conditions->start No Improvement screen_solvent Screen Solvents check_conditions->screen_solvent Conditions Optimized? screen_solvent->check_conditions Re-optimize screen_base Screen Bases screen_solvent->screen_base Solvent Screened? screen_base->screen_solvent Re-optimize success Improved Yield screen_base->success Base Screened?

Caption: A logical workflow for troubleshooting low-yield reactions.

Generalized Catalytic Cycle for Suzuki Coupling

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L2-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The key steps in the Suzuki-Miyaura cross-coupling cycle.

References

Strategies to improve the purity of "3-Amino-1-methylpyridin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to improve the purity of "3-Amino-1-methylpyridin-2(1H)-one". The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of aminopyridinones can include:

  • Starting Materials: Unreacted precursors, such as the corresponding nitro- or halopyridinone.

  • Reaction Intermediates: Incomplete reduction of a nitro group can leave hydroxylamino intermediates.

  • Positional Isomers: Amination reactions on the pyridine ring can sometimes yield small quantities of other isomers (e.g., 5-amino or 6-amino isomers) depending on the directing effects of the substituents.

  • Over-alkylation or Di-alkylation Products: If methylation is part of the synthesis, there is a possibility of forming di-methylated byproducts.

  • Degradation Products: The compound may be sensitive to high temperatures or strong acidic/basic conditions, leading to the formation of colored, often polymeric, impurities.

Q2: What is the first step I should take to purify my crude product?

A2: A simple and often effective first step is recrystallization. This technique is excellent for removing small to moderate amounts of impurities. The choice of solvent is critical for successful recrystallization.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which is a relatively polar molecule, suitable solvent systems could include:

  • Single Solvents: Ethanol, methanol, or ethyl acetate.[1]

  • Solvent Mixtures: A combination of a solvent in which the compound is soluble (like methanol or ethanol) and an anti-solvent in which it is less soluble (like diethyl ether or hexanes) can be effective.

A good practice is to test solubility in a range of solvents on a small scale before committing your entire batch.

Q4: Recrystallization isn't improving the purity enough. What should I try next?

A4: If recrystallization is insufficient, column chromatography is the next logical step. Given the polar nature of the amino and pyridone groups, normal-phase silica gel chromatography is often effective. A typical mobile phase would be a gradient of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[2]

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes. The presence of the basic amino group allows for purification via acid-base extraction. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

  • Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and carefully neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified free amine.

  • Extract the purified amine back into an organic solvent, dry the organic layer, and evaporate the solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization The chosen solvent is not optimal.Test a wider range of solvents or solvent mixtures. Consider using an anti-solvent to induce crystallization.
The compound is "oiling out" instead of crystallizing.Use a more dilute solution, cool the solution more slowly, or try a different solvent system. Seeding with a pure crystal can also help.
Difficulty Separating Isomers by Chromatography Isomers have very similar polarity.Use a shallower solvent gradient or a different stationary phase (e.g., alumina). Preparative HPLC with a suitable column may be necessary for very difficult separations.[3]
Product is Colored (Yellow/Brown) Presence of degradation or polymeric impurities.Treat a solution of the crude product with activated charcoal before the final crystallization step.[4] Ensure reaction and work-up temperatures are not excessively high.
Streaking on TLC Plate The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to your TLC and column chromatography mobile phase to improve peak shape.
Low Recovery from Column Chromatography The compound is irreversibly adsorbing to the silica gel.Pre-treat the silica gel with triethylamine. Use a more polar eluent system. If the compound is suspected to be unstable on silica, consider switching to a different stationary phase like alumina.

Quantitative Data on Purification Strategies

The following table provides illustrative data on the expected purity improvements for this compound using different techniques. Note: These values are typical for small organic molecules and serve as a general guide.

Purification Method Initial Purity (HPLC Area %) Purity After 1st Pass (HPLC Area %) Purity After 2nd Pass (HPLC Area %) Typical Recovery
Recrystallization (Ethanol)85%95-97%>98%70-85%
Recrystallization (Ethyl Acetate)[1]85%94-96%>97%75-90%
Silica Gel Chromatography85%>98%N/A60-80%
Acid-Base Extraction85%90-95%N/A80-95%

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Illustrative)
  • Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Flash Chromatography (General Procedure)
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient (e.g., 0% to 5% methanol in dichloromethane).[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

PurificationWorkflow General Purification Workflow crude Crude Product (Purity < 90%) recryst Recrystallization (e.g., Ethanol or Ethyl Acetate) crude->recryst purity_check1 Purity Check (TLC/HPLC) recryst->purity_check1 chrom Silica Gel Chromatography (e.g., DCM/MeOH gradient) purity_check1->chrom Purity Not OK pure_product Pure Product (Purity > 98%) purity_check1->pure_product Purity OK purity_check2 Purity Check (TLC/HPLC) chrom->purity_check2 purity_check2->pure_product Purity OK fail Impure Fraction purity_check2->fail Purity Not OK

Caption: A general workflow for the purification of this compound.

TroubleshootingFlowchart Troubleshooting Chromatography start Problem: Poor Separation or Streaking on TLC/Column check_polarity Is the compound highly polar? start->check_polarity add_base Add Triethylamine (0.5-1%) to the mobile phase check_polarity->add_base Yes change_gradient Use a shallower solvent gradient check_polarity->change_gradient No retry Re-run chromatography add_base->retry change_gradient->retry check_stability Is the compound stable on silica? change_adsorbent Switch to a different stationary phase (e.g., Alumina) check_stability->change_adsorbent No change_adsorbent->retry retry->check_stability Still poor separation

Caption: A troubleshooting flowchart for common column chromatography issues.

References

Validation & Comparative

A Comparative Analysis of 3-Aminopyridinone and Quinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor development, the chemical scaffold serves as a critical determinant of potency, selectivity, and overall drug-like properties. This guide provides a detailed comparative analysis of two prominent heterocyclic scaffolds: 3-aminopyridinone and quinazoline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery efforts.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, and the development of novel scaffolds is a continuous effort to improve efficacy and overcome resistance. The 3-aminopyridinone and quinazoline cores represent two versatile frameworks that have been successfully employed in the design of potent kinase inhibitors.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline scaffold is a well-established and privileged structure in the realm of kinase inhibitors.[2] It is the foundational framework for numerous FDA-approved drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3][4] Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[3] This action effectively blocks the downstream signaling pathways that drive cell proliferation and survival.[3][5]

The 3-Aminopyridinone Scaffold: An Emerging Contender

The 3-aminopyridinone scaffold is a more recent entrant in the field of kinase inhibition but has shown significant promise.[6] This fragment is capable of forming multiple hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[6] Inhibitors based on this scaffold have demonstrated activity against key mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy.[6]

Comparative Performance Analysis

A direct head-to-head comparison of large panels of 3-aminopyridinone and quinazoline inhibitors against the same comprehensive set of kinases is not extensively available in the public domain. However, by compiling data from various studies, we can draw meaningful comparisons of their activity against key kinase targets.

Table 1: Comparative Inhibitory Activity (IC50/Ki) of 3-Aminopyridinone and Quinazoline Derivatives Against Key Kinases
Kinase Target3-Aminopyridinone DerivativeIC50/Ki (nM)Quinazoline DerivativeIC50/Ki (nM)
MPS1 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneKi: Modest InhibitionPF-3837Ki: <0.5
Aurora A 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneKi: Good ActivityAZD1152-HQPA1368
Aurora B 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneKi: Good ActivityAZD1152-HQPA0.37
EGFR Data not readily available-Gefitinib2.7 (IC50)
CDK1 Data not readily available-CDK1-IN-336.8 (IC50)
CDK2 Data not readily available-PHA-53353331 (Ki)
PI3Kδ Data not readily available-IC87114500 (IC50)

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions.[3][6][7][8][9][10][11]

Signaling Pathways

The distinct target profiles of 3-aminopyridinone and quinazoline inhibitors translate to their modulation of different signaling pathways.

Quinazoline Inhibitors: Targeting Growth Factor Receptor Pathways

Quinazoline-based inhibitors like gefitinib and erlotinib primarily target receptor tyrosine kinases such as EGFR.[3][5] Inhibition of EGFR blocks the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, which are critical for cell proliferation, survival, and differentiation.[3][5][12][13][14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR

Figure 1: EGFR Signaling Pathway Inhibition by Quinazolines.
3-Aminopyridinone Inhibitors: Modulating Mitotic Progression

3-Aminopyridinone-based inhibitors have shown significant activity against kinases that regulate mitosis, such as MPS1 and Aurora kinases.[6] Inhibition of these kinases disrupts the spindle assembly checkpoint, leading to chromosomal missegregation and ultimately, cell death.[9][15]

Mitotic_Pathway cluster_mitosis Mitosis MPS1 MPS1 SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC AuroraB Aurora B AuroraB->SAC ChromosomeSeg Proper Chromosome Segregation SAC->ChromosomeSeg Apoptosis Apoptosis SAC->Apoptosis Failure CellDivision CellDivision ChromosomeSeg->CellDivision Successful Cell Division Aminopyridinone 3-Aminopyridinone Inhibitor Aminopyridinone->MPS1 Aminopyridinone->AuroraB

Figure 2: Mitotic Pathway Inhibition by 3-Aminopyridinones.

Experimental Protocols

To ensure the reproducibility and standardization of research findings, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (3-aminopyridinone or quinazoline derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include a DMSO control (vehicle).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent quenches the kinase reaction and converts the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Add Luminescence Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Figure 3: In Vitro Kinase Assay Workflow.
Protocol 2: Cell Proliferation Assay

This protocol describes a method to assess the effect of kinase inhibitors on the proliferation of cancer cell lines using a colorimetric assay (e.g., MTT or WST-1).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (3-aminopyridinone or quinazoline derivative)

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Development: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. The reagent is converted to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of kinase inhibitors on the phosphorylation status of downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • Test compound (3-aminopyridinone or quinazoline derivative)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.

Conclusion

Both the 3-aminopyridinone and quinazoline scaffolds have demonstrated significant potential in the development of potent and selective kinase inhibitors. Quinazolines are a well-established class with several approved drugs targeting growth factor receptor pathways. The 3-aminopyridinone scaffold is a promising newer entrant with demonstrated activity against key mitotic kinases. The choice of scaffold for a drug discovery program will depend on the specific kinase target and the desired selectivity profile. The data and protocols presented in this guide provide a valuable resource for researchers to make informed decisions in the design and evaluation of novel kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-1-methylpyridin-2(1H)-one derivatives, focusing on their applications as HIV-1 reverse transcriptase (RT) inhibitors and as agents for the treatment of mechanical allodynia. The information presented herein is compiled from key studies in the field to facilitate further research and development.

I. Comparative Analysis of Biological Activity

The this compound scaffold has proven to be a versatile platform for the development of potent and selective therapeutic agents. The biological activity of its derivatives is highly dependent on the nature and position of substituents on the pyridinone core. This section compares the SAR of two distinct classes of these derivatives: HIV-1 reverse transcriptase inhibitors and anti-allodynic agents.

HIV-1 Reverse Transcriptase Inhibitors

A seminal study by Saari et al. (1992) explored a series of 3-aminopyridin-2(1H)-one derivatives as non-nucleoside inhibitors of HIV-1 RT. The key structural modifications and their impact on inhibitory activity are summarized below.

Table 1: SAR of this compound Derivatives as HIV-1 RT Inhibitors

CompoundR5R6XYHIV-1 RT IC50 (µM)
1 HCH3HH> 100
2 C2H5CH3HH1.4
3 C2H5CH34-CH37-CH30.038
4 C2H5CH34-Cl7-Cl0.019
5 BrCH34-Cl7-Cl0.023

Data sourced from Saari et al., J. Med. Chem. 1992, 35 (21), pp 3792–3802.

Key SAR Insights for HIV-1 RT Inhibition:

  • Substitution at the 3-amino position: A key determinant of potency is the nature of the substituent on the 3-amino group. The presence of a benzoxazol-2-ylmethyl group was found to be crucial for high-affinity binding to the enzyme.

  • Substituents on the pyridinone ring: Alkyl groups at the R5 and R6 positions, such as ethyl and methyl respectively, were shown to enhance inhibitory activity.

  • Substituents on the benzoxazole ring: Electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro) groups at the 4 and 7 positions of the benzoxazole ring significantly increased potency. The dichloro-substituted analog (Compound 4) exhibited the highest potency in this series.

Anti-Allodynic Agents

More recently, Frazier et al. (2024) investigated 3,5-disubstituted pyridin-2(1H)-one derivatives for their efficacy in a rat model of capsaicin-induced mechanical allodynia. The study revealed a different set of SAR principles for this therapeutic application.

Table 2: Anti-Allodynic Activity of 3,5-Disubstituted Pyridin-2(1H)-one Derivatives

CompoundR3R5% Inhibition of Mechanical Allodynia
B Indol-4-ylPyridin-4-ylamino56%
7 Indol-4-yl4-(Aminocarbonyl)phenylamino75%
25 Indol-4-yl4-Hydroxyphenylamino80%
36 Indol-4-yl4-Methoxyphenylamino85%

Data sourced from Frazier et al., RSC Med. Chem., 2024, 15, 2900-2921.

Key SAR Insights for Anti-Allodynic Activity:

  • Substitution at the 3-position: An indol-4-yl group at the R3 position was a common feature among the active compounds.

  • Substitution at the 5-position: The nature of the substituent at the R5 position played a critical role in modulating the anti-allodynic effect. Replacing the pyridin-4-ylamino group of the initial lead compound (B) with aminocarbonyl, hydroxyl, or methoxy-substituted phenylamino groups led to a significant increase in efficacy. The O-methylated derivative (Compound 36) demonstrated the most potent effect.

II. Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to evaluate the biological activities of the this compound derivatives discussed in this guide.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This protocol is based on a non-radioactive, colorimetric ELISA-based assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Poly(A) template coated on microtiter plates

  • Oligo(dT) primer

  • Digoxigenin (DIG)-labeled dUTP and unlabeled dATP, dCTP, dGTP, dTTP

  • Anti-DIG-Peroxidase (POD) antibody

  • POD substrate (e.g., ABTS)

  • Lysis buffer

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, dNTPs (including DIG-dUTP), and oligo(dT) primer.

  • Enzyme Addition: Add the recombinant HIV-1 RT to the master mix.

  • Incubation: Add the reaction mixture containing the enzyme to the poly(A)-coated microtiter plate wells, followed by the addition of the test compounds or vehicle control. Incubate the plate at 37°C for 1-2 hours.

  • Washing: Wash the wells multiple times with a wash buffer to remove unincorporated nucleotides.

  • Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate at 37°C for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the POD substrate to each well and incubate at room temperature until color development.

  • Measurement: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

Capsaicin-Induced Mechanical Allodynia in Rats (In Vivo Assay)

This protocol describes a standard method for inducing and measuring mechanical allodynia in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Capsaicin solution (e.g., 10 µg in 10 µL of saline-ethanol-Tween 80 vehicle)

  • Von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatization: Acclimate the rats to the testing environment and the von Frey filaments for several days before the experiment. This involves placing them on the wire mesh platform in the testing chambers for at least 30 minutes each day.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each rat by applying the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The up-down method is commonly used to determine the 50% withdrawal threshold.

  • Induction of Allodynia: Inject the capsaicin solution intraplantarly into the hind paw of the rats.

  • Compound Administration: Administer the test compounds at the desired dose and route (e.g., intraperitoneal, oral) at a specified time before or after the capsaicin injection.

  • Post-Treatment Measurement: At various time points after compound administration, re-measure the PWT using the von Frey filaments as described in the baseline measurement.

  • Data Analysis: Calculate the percentage inhibition of mechanical allodynia for each compound and time point, comparing the PWT of the treated group to the vehicle control group.

III. Visualizations

The following diagrams illustrate the key structure-activity relationships and a typical experimental workflow for the evaluation of this compound derivatives.

Caption: SAR for HIV-1 RT Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Enzyme_Assay Enzymatic Assay (e.g., HIV-1 RT Inhibition) Cell_Assay Cell-Based Assay (e.g., Anti-HIV in MT-4 cells) Enzyme_Assay->Cell_Assay Confirmation of cellular activity Data_Analysis Data Analysis (IC50, % Inhibition) Enzyme_Assay->Data_Analysis Model Animal Model of Disease (e.g., Capsaicin-induced allodynia) Cell_Assay->Model Promising candidates Cell_Assay->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Model->PK_PD In vivo efficacy Model->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Identify key structural features start Compound Synthesis SAR_Analysis->start Lead Optimization start->Enzyme_Assay Initial Screening

Caption: Drug Discovery Workflow.

Validating 3-Aminopyridinone Hits from Fragment Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, the validation of hits from fragment screening is a critical step in advancing a program. This guide provides an objective comparison of common biophysical and biochemical techniques for validating "3-aminopyridinone" fragment hits, complete with supporting experimental data and detailed protocols.

The 3-aminopyridinone scaffold is a valuable starting point for the development of inhibitors for various targets, notably kinases.[1] The initial identification of weakly binding fragments requires rigorous validation to eliminate false positives and confirm genuine interactions, paving the way for structure-activity relationship (SAR) studies and lead optimization.

Comparative Analysis of Hit Validation Techniques

The selection of validation assays depends on factors such as the nature of the target protein, required throughput, and the type of information sought (e.g., binding affinity, mechanism of action). Below is a summary of commonly employed techniques for validating fragment hits.

Technique Parameter Measured Typical Affinity Range (for fragments) Throughput Protein Consumption Information Provided Limitations
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Change in protein melting temperature (ΔTm)Indirectly assessedHighLowTarget engagementProne to false positives/negatives; not all binding events cause a Tm shift.[2]
Surface Plasmon Resonance (SPR) Change in refractive index upon binding100 nM - >1 mMMedium to HighLowKinetics (ka, kd), affinity (KD), stoichiometryRequires protein immobilization which may affect activity; mass transport limitations can be an issue.[3]
Isothermal Titration Calorimetry (ITC) Heat change upon binding1 nM - 100 µMLowHighThermodynamics (ΔH, ΔS), affinity (KD), stoichiometryRequires relatively large amounts of pure protein and compound; low throughput.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical environment of the protein or ligand1 µM - >10 mMLow to MediumHighBinding site information, affinity (KD), structural changesRequires high protein concentrations and specialized equipment; can be time-consuming.[2]
X-ray Crystallography 3D structure of the protein-ligand complexN/ALowHighDefinitive binding mode, conformational changesRequires high-quality crystals; not suitable for all proteins.[3]
Biochemical/Enzymatic Assay Inhibition of enzyme activity (IC50)nM - mMHighLowFunctional effect of the fragmentRequires an active enzyme and a suitable assay; may not detect non-inhibitory binding.[1]

Experimental Protocols

Herein are detailed methodologies for key experiments relevant to the validation of 3-aminopyridinone hits, with a focus on kinase targets as a representative example.

Thermal Shift Assay (TSA) for Primary Screening

This protocol is adapted from a general approach for fragment screening.[2][4]

Objective: To identify 3-aminopyridinone fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified target protein (e.g., MPS1 kinase)

  • 3-aminopyridinone fragment library (e.g., at 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • Dispense 19.8 µL of the master mix into each well of the PCR plate.

  • Add 0.2 µL of each 3-aminopyridinone fragment from the library to the appropriate wells (final fragment concentration: 100 µM). Include DMSO-only controls.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring fluorescence.

  • Analyze the data by fitting the fluorescence curves to a Boltzmann equation to determine the Tm for each well. A ΔTm of ≥ 2°C compared to the DMSO control is typically considered a hit.

Biochemical Kinase Assay (Mobility Shift) for Potency Determination

This protocol is based on the screening of a 3-aminopyridinone library against a kinase panel.[1]

Objective: To determine the inhibitory potency (IC50) of 3-aminopyridinone hits against the target kinase.

Materials:

  • Active target kinase (e.g., Aurora A, MPS1)

  • Peptide substrate (e.g., fluorescently labeled)

  • ATP

  • 3-aminopyridinone hit compounds

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stop solution (e.g., containing EDTA)

  • Microfluidic capillary electrophoresis instrument (e.g., Caliper Life Sciences)

Procedure:

  • Prepare serial dilutions of the 3-aminopyridinone compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 10 µL of a solution containing the kinase and the peptide substrate in kinase reaction buffer.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to its Km) in kinase reaction buffer.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding 25 µL of the stop solution.

  • Analyze the plate on the microfluidic capillary electrophoresis instrument, which separates the phosphorylated and unphosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography for Structural Validation

This protocol provides a general workflow for obtaining a protein-fragment co-crystal structure.[1][4]

Objective: To determine the three-dimensional structure of a 3-aminopyridinone hit bound to the target protein, confirming direct binding and revealing the binding mode.

Materials:

  • Highly pure and concentrated target protein (>10 mg/mL)

  • 3-aminopyridinone hit compound

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)

  • X-ray diffraction equipment (in-house or synchrotron)

Procedure:

  • Co-crystallization:

    • Incubate the target protein with a 2-5 fold molar excess of the 3-aminopyridinone compound for at least 1 hour on ice.

    • Set up crystallization trials by mixing the protein-fragment complex with various crystallization screen conditions.

  • Crystal Soaking (alternative):

    • Grow apo-protein crystals first.

    • Prepare a solution of the 3-aminopyridinone fragment in a cryo-protectant solution.

    • Soak the apo-crystals in this solution for a defined period (minutes to hours).

  • Cryo-protection and Mounting:

    • Transfer the crystals to a cryo-protectant solution to prevent ice formation during data collection.

    • Mount the crystal in a loop and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the target protein.

    • Build the 3-aminopyridinone fragment into the observed electron density map and refine the structure.

Visualizing the Workflow and Pathways

Fragment Screening and Validation Workflow

The following diagram illustrates a typical workflow for the identification and validation of fragment hits.

Fragment_Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Orthogonal Validation cluster_2 Structural Validation cluster_3 Lead Optimization Library Fragment Library TSA Thermal Shift Assay (TSA) Library->TSA Biochem Biochemical Assay (IC50) TSA->Biochem Hits SPR SPR Biochem->SPR Confirmed Hits ITC ITC SPR->ITC Orthogonal Confirmation Xtal X-ray Crystallography ITC->Xtal High-Confidence Hits SAR Structure-Activity Relationship (SAR) Xtal->SAR

Caption: A typical workflow for fragment hit validation.

Illustrative Kinase Signaling Pathway

3-aminopyridinone fragments have shown activity against kinases like MPS1 and Aurora kinases, which are involved in cell cycle regulation. The diagram below shows a simplified representation of a generic kinase signaling cascade.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Kinase1 Kinase 1 (e.g., Aurora A) Receptor->Kinase1 activates Kinase2 Kinase 2 (e.g., MPS1) Kinase1->Kinase2 activates Substrate Substrate Protein Kinase2->Substrate phosphorylates Cellular_Response Cellular Response (e.g., Mitosis) Substrate->Cellular_Response Fragment 3-Aminopyridinone Fragment Fragment->Kinase1 inhibits Fragment->Kinase2 inhibits

Caption: Inhibition of a kinase cascade by a 3-aminopyridinone fragment.

References

Comparative Biological Activity of 3-Amino-1-methylpyridin-2(1H)-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-Amino-1-methylpyridin-2(1H)-one analogs. The information presented is supported by experimental data from peer-reviewed studies and is intended to facilitate the evaluation and selection of these compounds for further investigation.

The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a range of biological activities. This guide focuses on the comparative analysis of these analogs, particularly their efficacy as kinase inhibitors and their potential as anticancer agents.

Kinase Inhibitory Activity

Analogs of this compound have demonstrated notable inhibitory activity against several key kinases involved in cell cycle regulation and oncogenic signaling. The primary targets identified in the literature are Aurora kinases and Monopolar Spindle 1 (MPS1) kinase, both of which are critical for proper mitotic progression and are considered attractive targets for cancer therapy.

The 3-amino group of the pyridinone core often serves as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent enzyme inhibition. Modifications at the 5-position of the pyridone ring have been shown to significantly influence potency and selectivity.

Comparative Inhibitory Activity Data

The following table summarizes the in vitro inhibitory activity of selected this compound analogs against key kinases. This data is compiled from various studies to provide a comparative overview.

Compound IDR Group (at 5-position)Target KinaseIC50 / Ki (nM)Reference
Analog 1 -HAurora A>10,000[1]
Analog 2 1-methyl-1H-pyrazol-4-ylMPS11,200[1]
Analog 3 pyridin-4-ylMPS12,400[1]
Analog 4 (from another study)Aurora B77% inhibition @ 100 µM[1]
Analog 5 (from another study)Itk7 (Ki)[2]

Anticancer Activity

The inhibition of key mitotic kinases by these analogs translates to potent anticancer activity in various cancer cell lines. The primary mechanism of action is the disruption of mitosis, leading to cell cycle arrest and subsequent apoptosis.

Comparative Cytotoxicity Data

The table below presents the cytotoxic activity (IC50 values) of representative this compound analogs against different human cancer cell lines.

Compound IDR Group (at 5-position)Cell LineIC50 (µM)Reference
Analog 6 (various substitutions)MCF-7 (Breast)3.98 - >50[3]
Analog 7 (various substitutions)HeLa (Cervical)9.72 - >50[3]
Analog 8 (various substitutions)HepG-2 (Liver)3.98 - >50[3]
Analog 9 (various substitutions)SW480 (Colorectal)15.70[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method to determine the in vitro potency of test compounds against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials:

  • Test compounds (this compound analogs)

  • Recombinant target kinase (e.g., Aurora A, MPS1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard method to determine the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazial-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can then be determined.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound analogs.

Aurora_Kinase_Signaling_Pathway Aurora_Inhibitor This compound Analog Aurora_A Aurora A Kinase Aurora_Inhibitor->Aurora_A Inhibition PLK1 PLK1 Aurora_A->PLK1 Activation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly p53 p53 Aurora_A->p53 Inhibition CDC25 CDC25 PLK1->CDC25 Activation CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activation Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Apoptosis Apoptosis p53->Apoptosis

Aurora Kinase Signaling Pathway Inhibition

MPS1_Kinase_Signaling_Pathway MPS1_Inhibitor This compound Analog MPS1 MPS1 Kinase MPS1_Inhibitor->MPS1 Inhibition Anaphase Anaphase MPS1_Inhibitor->Anaphase Premature Entry MAD2 MAD2 MPS1->MAD2 Recruitment Kinetochore Unattached Kinetochores Kinetochore->MPS1 Recruitment & Activation CDC20 CDC20 MAD2->CDC20 Inhibition APC_C APC/C CDC20->APC_C Activation APC_C->Anaphase Initiation Aneuploidy Aneuploidy & Mitotic Catastrophe Anaphase->Aneuploidy

MPS1 Kinase and Spindle Assembly Checkpoint Inhibition

Experimental_Workflow Compound_Synthesis Analog Synthesis & Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Data_Analysis Data Analysis & SAR Studies Kinase_Assay->Data_Analysis Cytotoxicity_Assay MTT Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

General Experimental Workflow

References

A Head-to-Head Comparison of 3-Aminopyridinone and Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in drug discovery, 3-aminopyridinones and indazoles have emerged as privileged structures for the design of potent kinase inhibitors. This guide provides a comprehensive head-to-head comparison of these two inhibitor classes, focusing on their performance against key oncogenic kinases, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Introduction to the Scaffolds

The 3-aminopyridinone core is a developing scaffold in kinase inhibition. Recent fragment-based screening has identified it as a promising starting point for the development of inhibitors targeting mitotic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[1][2][3] The scaffold's ability to form multiple hydrogen bonds within the kinase hinge region makes it an attractive candidate for achieving high ligand efficiency.[1]

Conversely, the indazole scaffold is a well-established and highly successful pharmacophore in oncology.[4][5] Several FDA-approved drugs, including Axitinib and Pazopanib, feature an indazole core and effectively target receptor tyrosine kinases involved in angiogenesis.[4] The versatility of the indazole ring system allows for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective inhibitors for a wide range of kinases.[5]

Performance Comparison: Targeting Mitotic Kinases

A direct comparison of 3-aminopyridinone and indazole-based inhibitors is most relevant when evaluating their activity against common targets. Both scaffolds have shown inhibitory potential against Aurora kinases and MPS1, crucial regulators of mitosis that are often dysregulated in cancer.

Data Presentation: Inhibitory Activity

The following tables summarize the inhibitory activities of representative 3-aminopyridinone fragments and established indazole-based inhibitors against Aurora A, Aurora B, and MPS1 kinases. It is important to note that direct comparisons of inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) from different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity of 3-Aminopyridinone Derivatives [1]

CompoundTarget KinaseKᵢ (µM)
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneAurora A0.8
Aurora B0.5
MPS14.4
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A14
Aurora B2.2
MPS12.8
3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora B0.9

Table 2: Inhibitory Activity of Indazole-Based Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference(s)
Danusertib (PHA-739358)Aurora A13[6][7][8][9]
Aurora B79[6][7][8][9]
Aurora C61[6][7][8][9]
Tozasertib (VX-680)Aurora A0.6 (Kᵢ)[10][11][12]
Aurora B18 (Kᵢ)[10][11][12]
Aurora C4.6 (Kᵢ)[10]
Indazole Derivative 17Aurora A26[4]
Aurora B15[4]
ReversineMPS12.8 - 6[13][14]

From the available data, it is evident that the well-optimized indazole-based inhibitors, such as Danusertib and Tozasertib, exhibit significantly higher potency (in the nanomolar range) against Aurora kinases compared to the initial 3-aminopyridinone fragments (micromolar range). However, the 3-aminopyridinone scaffold demonstrates a promising starting point for inhibitor development, with opportunities for medicinal chemistry optimization to enhance potency. For MPS1, the purine-based inhibitor Reversine, which shares some structural similarities with kinase inhibitor scaffolds, shows potent low nanomolar inhibition.[13][14]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor evaluation.

Mitotic_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_targets cluster_inhibitors G2 G2 Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase SAC Satisfaction Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora_A Aurora_A->Prophase Centrosome Maturation Spindle Assembly Aurora_B Aurora_B Aurora_B->Metaphase Chromosome Bi-orientation Spindle Assembly Checkpoint (SAC) MPS1 MPS1 MPS1->Metaphase Spindle Assembly Checkpoint (SAC) Error Correction 3-Aminopyridinone_Inhibitors 3-Aminopyridinone_Inhibitors 3-Aminopyridinone_Inhibitors->Aurora_A 3-Aminopyridinone_Inhibitors->Aurora_B 3-Aminopyridinone_Inhibitors->MPS1 Indazole_Inhibitors Indazole_Inhibitors Indazole_Inhibitors->Aurora_A Indazole_Inhibitors->Aurora_B Experimental_Workflow Compound_Synthesis Inhibitor Synthesis (3-Aminopyridinone or Indazole core) Biochemical_Assay In Vitro Kinase Assay (IC50/Ki Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for downstream targets) Cell_Based_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

References

A Comparative Guide to 3-Aminopyridinone Kinase Inhibitors: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-aminopyridinone-based kinase inhibitors against other notable alternatives, focusing on their efficacy in both laboratory (in vitro) and preclinical animal models (in vivo). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in kinase inhibitor research.

Introduction to 3-Aminopyridinone Kinase Inhibitors

The 3-aminopyridinone scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors.[1] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 3-aminopyridinone core can form multiple hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[1] This guide focuses on the efficacy of 3-aminopyridinone derivatives targeting Monopolar Spindle 1 (MPS1), Aurora kinases, and Interleukin-2 inducible T-cell kinase (Itk), and compares them with alternative inhibitors targeting the same kinases.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro efficacy of kinase inhibitors is typically determined by their ability to inhibit the activity of the target kinase in a cell-free system. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a more potent inhibitor.

MPS1 and Aurora Kinase Inhibitors

MPS1 and Aurora kinases are key regulators of mitosis, making them attractive targets for cancer therapy.[2] Several 3-aminopyridinone derivatives have shown inhibitory activity against these kinases.

Table 1: In Vitro Efficacy of 3-Aminopyridinone Derivatives and Alternative Inhibitors Against MPS1 and Aurora Kinases

CompoundTarget Kinase(s)Ki (µM)[3]IC50 (nM)Reference
3-Aminopyridinone Derivatives
Compound 2MPS1, Aurora A, Aurora B0.86 (MPS1), 0.15 (Aurora A), 0.09 (Aurora B)[3]
Compound 3MPS1, Aurora A, Aurora B1.1 (MPS1), >10 (Aurora A), 1.7 (Aurora B)[3]
Compound 7MPS1, Aurora A, Aurora B0.05[3]
Compound 8MPS1, Aurora A, Aurora B0.03[3]
Alternative Inhibitors
BAY 1217389MPS10.63[4]
Alisertib (MLN8237)Aurora A1[5]
PHA-680632Aurora A, B, C27 (A), 135 (B), 120 (C)[6]
AT9283Aurora A, B3 (A), 3 (B)[6]
Itk Inhibitors

Interleukin-2 inducible T-cell kinase (Itk) is a key signaling molecule in T-cells and a promising target for the treatment of autoimmune and inflammatory diseases.

Table 2: In Vitro Efficacy of 3-Aminopyridinone Derivatives and Alternative Inhibitors Against Itk

CompoundTarget KinaseKi (nM)Reference
3-Aminopyridinone Derivative
Compound 7vItk7[7]
Alternative Inhibitor
Soquelitinib (CPI-818)ItkCovalent, irreversible inhibitor[8]

In Vivo Efficacy: Preclinical Animal Model Data

While several 3-aminopyridinone derivatives have demonstrated promising in vitro activity, publicly available in vivo efficacy data for this specific class of compounds is limited. In contrast, several alternative inhibitors have progressed to in vivo studies and clinical trials, providing valuable comparative data.

MPS1 and Aurora Kinase Inhibitors in Animal Models

BAY 1217389 (MPS1 Inhibitor):

  • Monotherapy: Achieves moderate efficacy in tumor xenograft studies.[4]

  • Combination Therapy: When combined with paclitaxel, low doses of BAY 1217389 improved efficacy over monotherapy in a broad range of xenograft models, including those with paclitaxel resistance.[9]

  • Pharmacokinetics: Orally bioavailable with low blood clearance and long terminal half-lives in mice and rats.[4]

Alisertib (MLN8237) (Aurora A Inhibitor):

  • Monotherapy: Causes tumor growth inhibition in solid tumor xenograft models and regressions in in vivo models of lymphoma.[5][10] A dose of 30 mg/kg administered orally resulted in a 94.7% tumor growth inhibition in an HCT-116 xenograft model.[10]

  • Combination Therapy: The combination of Alisertib (30mg/kg) and Docetaxel (10mg/kg) showed significantly enhanced anti-tumor activity in upper gastrointestinal adenocarcinoma xenografts.[11]

  • Clinical Relevance: Alisertib has been evaluated in multiple clinical trials for various cancers.[12]

Itk Inhibitors in Animal Models

Soquelitinib (CPI-818) (Itk Inhibitor):

  • Monotherapy: Oral administration of CPI-818 resulted in statistically significant inhibition of tumor growth in various cancer models, including colon, kidney, melanoma, T-cell lymphoma, and B-cell lymphoma.[13]

  • Immunomodulatory Effects: In a mouse model of asthma, Soquelitinib was shown to reduce lung inflammation by altering the ratio of Th17 to Treg cells.[14]

  • Clinical Development: Soquelitinib is currently in clinical trials for T-cell lymphoma and has shown promising anti-tumor activity.[15]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for kinase inhibitor evaluation.

Signaling_Pathway cluster_mps1_aurora MPS1 and Aurora Kinase Pathway in Mitosis Mitotic_Stimuli Mitotic Stimuli MPS1 MPS1 Mitotic_Stimuli->MPS1 Aurora_Kinases Aurora Kinases (A, B, C) Mitotic_Stimuli->Aurora_Kinases Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) MPS1->Spindle_Assembly_Checkpoint Aurora_Kinases->Spindle_Assembly_Checkpoint Chromosome_Segregation Correct Chromosome Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation Apoptosis Apoptosis Spindle_Assembly_Checkpoint->Apoptosis Failure leads to Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division Aminopyridinone_Inhibitors 3-Aminopyridinone Inhibitors Aminopyridinone_Inhibitors->MPS1 Inhibition Aminopyridinone_Inhibitors->Aurora_Kinases Inhibition

Caption: Signaling pathway of MPS1 and Aurora kinases in mitosis and the inhibitory effect of 3-aminopyridinone derivatives.

Itk_Signaling_Pathway cluster_itk Itk Signaling Pathway in T-Cells TCR_Activation T-Cell Receptor (TCR) Activation Itk Itk TCR_Activation->Itk PLCg1 PLCγ1 Itk->PLCg1 Phosphorylation T_Cell_Activation T-Cell Activation & Proliferation PLCg1->T_Cell_Activation Cytokine_Production Cytokine Production T_Cell_Activation->Cytokine_Production Aminopyridinone_Inhibitors 3-Aminopyridinone Inhibitors Aminopyridinone_Inhibitors->Itk Inhibition

Caption: Simplified Itk signaling pathway in T-cells and the point of inhibition by 3-aminopyridinone derivatives.

Caption: General experimental workflow for the evaluation of kinase inhibitors from initial screening to lead optimization.

Experimental Protocols

General Kinase Inhibition Assay (In Vitro)

This protocol describes a common method for determining the in vitro potency of kinase inhibitors.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., 3-aminopyridinone derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a microplate, add the kinase enzyme, the peptide substrate, and the test compound dilutions.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. The ATP concentration is often set near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of kinase inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line (e.g., HCT-116 for colon cancer)

  • Cell culture medium and supplements

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the human tumor cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Conclusion

3-aminopyridinone-based kinase inhibitors have demonstrated significant potential in vitro against key cancer and autoimmune targets like MPS1, Aurora kinases, and Itk. The modular nature of their synthesis allows for rapid optimization of potency and selectivity. However, a notable gap exists in the publicly available literature regarding their in vivo efficacy. In contrast, alternative inhibitors for the same targets, such as BAY 1217389, Alisertib, and Soquelitinib, have undergone more extensive preclinical and clinical evaluation, providing a clearer picture of their therapeutic potential and limitations.

For researchers and drug developers, the 3-aminopyridinone scaffold remains an attractive starting point. Future work should focus on translating the promising in vitro activity of these compounds into demonstrable in vivo efficacy and favorable pharmacokinetic profiles. Direct, head-to-head in vivo comparisons with existing clinical candidates will be crucial in determining the ultimate therapeutic value of this compound class.

References

Unveiling the Off-Target Landscape of 3-Amino-1-methylpyridin-2(1H)-one Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of novel compounds is paramount for advancing safe and effective therapeutics. This guide provides a comprehensive comparison of the off-target profiles of 3-Amino-1-methylpyridin-2(1H)-one derivatives, a scaffold of interest in kinase inhibitor development. By presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways, this document aims to be an invaluable resource for navigating the complexities of kinase inhibitor selectivity.

Derivatives of the 3-aminopyridin-2-one core structure have emerged as a promising scaffold for the development of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute target selectivity. Off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repositioning. This guide focuses on elucidating the off-target effects of this chemical series, with a particular emphasis on compounds identified in a screen against a panel of 26 representative kinases.[1]

Comparative Off-Target Profile of 3-Aminopyridin-2-one Derivatives

A fragment-based library centered around the 3-aminopyridin-2-one motif has been screened to identify its kinase inhibition profile. The following tables summarize the inhibitory activity of key derivatives against a panel of kinases, highlighting their promiscuity and potential off-target liabilities.

Table 1: Kinase Inhibition Profile of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (Compound 2) [1]

Kinase TargetFamily% Inhibition at 100 µM
MPS1 CMGC99
Aurora A AGC98
CHK1 CAMK98
PIM1CAMK97
PIM2CAMK97
PIM3CAMK97
PKCζ AGC96
Aurora BAGC95
FLT3TK94
GSK3αCMGC93
GSK3βCMGC93
MST2STE93
CDK2CMGC91
PKA AGC90
SYKTK89
p38αCMGC88
LCKTK86
SRCTK85
CHK2CAMK83
ERK1CMGC78
AKT1AGC77
JNK1CMGC74
MEK1STE68
EGFRTK59
IGF1RTK58
c-MetTK55

Table 2: Kinase Inhibition Profile of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 3) [1]

Kinase TargetFamily% Inhibition at 100 µM
MPS1 CMGC98
CHK1 CAMK96
PKCζ AGC94
PKA AGC92
Aurora AAGC89
Aurora BAGC88
PIM1CAMK87
PIM2CAMK85
PIM3CAMK83
GSK3αCMGC81
GSK3βCMGC80
MST2STE79
FLT3TK78
SYKTK76
LCKTK75
SRCTK73
p38αCMGC72
CDK2CMGC70
CHK2CAMK68
JNK1CMGC65
AKT1AGC63
ERK1CMGC61
MEK1STE58
EGFRTK52
IGF1RTK50
c-MetTK48

Table 3: Inhibitory Potency (Ki) of Selected 3-Aminopyridin-2-one Derivatives against Key On- and Off-Targets [1]

CompoundMPS1 Ki (nM)Aurora A Ki (nM)Aurora B Ki (nM)
2 1,400230380
3 15,000>50,000>50,000
7 (a derivative of 3) 1101,2002,100
8 (a derivative of 3) 2002,3003,800
16 (a derivative of 3) 1,0004,20011,000

Note: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Biochemical Kinase Assays

1. Radiometric Kinase Assay (Example: ³³P-ATP Filter Binding Assay)

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide or protein substrate by the kinase.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide substrate

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 96-well plates

    • P81 phosphocellulose filter plates

    • Phosphoric acid wash buffer

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, combine the kinase, peptide substrate, and kinase reaction buffer.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the DMSO control and determine IC50 values by fitting the data to a dose-response curve.

2. Mobility Shift Kinase Assay

This non-radioactive method relies on the separation of a fluorescently labeled peptide substrate from its phosphorylated product based on changes in charge.[1]

  • Materials:

    • Purified recombinant kinase

    • Fluorescently labeled peptide substrate

    • ATP

    • Kinase reaction buffer

    • Test compounds dissolved in DMSO

    • Microfluidic chip-based instrument (e.g., Caliper Life Sciences EZ Reader)

  • Procedure:

    • Prepare kinase reactions as described for the radiometric assay, but using non-radiolabeled ATP.

    • Incubate the reactions to allow for substrate phosphorylation.

    • Load the reaction mixtures onto a microfluidic chip.

    • Apply an electric field to separate the substrate and phosphorylated product.

    • Quantify the amount of substrate and product by detecting the fluorescent signal.

    • Calculate the percentage of inhibition and determine IC50 values.

Cell-Based Kinase Assays

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a specific kinase target within living cells.

  • Materials:

    • HEK293 cells

    • Plasmid encoding NanoLuc®-kinase fusion protein

    • Transfection reagent

    • NanoBRET™ Kinase Tracer

    • Test compounds dissolved in DMSO

    • Opti-MEM® I Reduced Serum Medium

    • White, 96-well assay plates

    • Luminometer with BRET filters

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed into assay plates.

    • Incubate for 24 hours to allow for protein expression.

    • Prepare serial dilutions of the test compounds.

    • Add the NanoBRET™ Kinase Tracer and the test compounds to the cells.

    • Incubate for 2 hours at 37°C.

    • Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a BRET-enabled luminometer.

    • Calculate the BRET ratio and determine the displacement of the tracer by the test compound to generate IC50 values.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the observed off-target effects and the experimental process, the following diagrams are provided.

Experimental_Workflow_for_Kinase_Inhibitor_Profiling cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_validation Cellular Validation start 3-Amino-1-methyl- pyridin-2(1H)-one Scaffold derivatives Library of Derivatives start->derivatives Chemical Modification primary_screen Primary Screen (e.g., 26-Kinase Panel) derivatives->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response Assays (IC50/Ki Determination) hit_id->dose_response cell_based Cell-Based Assays (e.g., NanoBRET) dose_response->cell_based phenotypic Phenotypic Assays cell_based->phenotypic

Figure 1. General workflow for kinase inhibitor profiling.

Aurora_A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effectors TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA Activation Ajuba Ajuba Ajuba->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Phosphorylation HDAC6 HDAC6 AuroraA->HDAC6 Phosphorylation TACC3 TACC3 AuroraA->TACC3 Phosphorylation others Other Substrates AuroraA->others Mitotic_Entry Mitotic_Entry PLK1->Mitotic_Entry Centrosome_Maturation Centrosome_Maturation PLK1->Centrosome_Maturation Microtubule_Dynamics Microtubule_Dynamics HDAC6->Microtubule_Dynamics Spindle_Assembly Spindle_Assembly TACC3->Spindle_Assembly

Figure 2. Simplified Aurora A signaling pathway.

MPS1_Signaling_Pathway cluster_input Input Signal cluster_kinase Kinase Activation cluster_output Spindle Assembly Checkpoint (SAC) Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached_Kinetochores->MPS1 Recruitment & Activation MAD2 MAD2 MPS1->MAD2 Phosphorylation & Recruitment BUBR1 BUBR1 MPS1->BUBR1 Phosphorylation CDC20 CDC20 MAD2->CDC20 Inhibition BUBR1->CDC20 Inhibition APC_C APC/C CDC20->APC_C Activation Securin_Degradation Securin_Degradation APC_C->Securin_Degradation Ubiquitination CyclinB_Degradation CyclinB_Degradation APC_C->CyclinB_Degradation Ubiquitination CHK1_Signaling_Pathway cluster_damage DNA Damage cluster_activation Checkpoint Activation cluster_effectors Downstream Effectors DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation & Activation CDC25A CDC25A CHK1->CDC25A Inhibition via Degradation CDC25C CDC25C CHK1->CDC25C Inhibition via Phosphorylation DNA_Repair DNA Repair CHK1->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDC25A->Cell_Cycle_Arrest CDC25C->Cell_Cycle_Arrest PKCzeta_PKA_Signaling PKCζ and PKA Signaling Pathways cluster_pkcz PKCζ Pathway cluster_pka PKA Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 Activates PKCzeta PKCζ PDK1->PKCzeta Phosphorylates & Activates NFkB NF-κB PKCzeta->NFkB Activates Gene_Expression Gene_Expression NFkB->Gene_Expression GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene_Expression

References

Benchmarking 3-Aminopyridinone Scaffolds: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyridinone scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating notable activity against key regulators of mitosis, including Monopolar Spindle 1 (MPS1) and Aurora kinases. This guide provides an objective comparison of 3-aminopyridinone-based inhibitors against established drugs targeting these kinases, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of select 3-aminopyridinone derivatives and known clinical and preclinical kinase inhibitors against MPS1, Aurora A, and Aurora B kinases. This allows for a direct comparison of their potency.

CompoundScaffoldTargetIC50 (nM)
3-Aminopyridinone Derivatives
Compound 2 3-AminopyridinoneMPS11500
Aurora A>10000
Aurora B>10000
Compound 3 3-AminopyridinoneMPS12300
Aurora A4100
Aurora B2000
Known MPS1 Inhibitors
BAY 1161909VariousMPS1Low nM range
BAY 1217389VariousMPS1Low nM range
Known Aurora Kinase Inhibitors
Alisertib (MLN8237)[1]AzepineAurora A1.2[1]
Aurora B396.5[1]
Danusertib (PHA-739358)[1]Pyrrolo-pyrazoleAurora A13[1]
Aurora B79[1]
Aurora C61[1]
Tozasertib (VX-680)[2]PyrrolopyrimidineAurora AKi of 0.6[3]
Aurora BKi of 18[3]
Aurora CKi of 4.6[3]

*Data for compounds 2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one) and 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) are derived from a fragment library screening and represent initial hits.[4] Further optimization of these scaffolds is required to achieve potencies comparable to established inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the enzymatic activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., MPS1, Aurora A, Aurora B)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., 3-aminopyridinone derivatives, known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a dose-response curve. A no-inhibitor control (DMSO only) should be included.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • In a multi-well plate, add the serially diluted test compound or DMSO control to each well.

    • Add the kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the reaction and deplete any remaining ATP.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway: Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[5] MPS1 and Aurora kinases are key regulators of this pathway.[6] Inhibition of these kinases disrupts the SAC, leading to mitotic errors and ultimately cell death, a mechanism exploited in cancer therapy.

G cluster_kinetochore Unattached Kinetochore MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 phosphorylates AuroraB Aurora B AuroraB->KNL1 phosphorylates MAD2 MAD2 KNL1->MAD2 BUBR1 BUB1/BUBR1 KNL1->BUBR1 recruits CDC20_MCC CDC20 MAD2->CDC20_MCC MCC_formation MCC_formation BUBR1->CDC20_MCC APC APC/C Anaphase Anaphase Onset APC->Anaphase degrades Securin & Cyclin B, leading to CDC20_APC CDC20 CDC20_APC->APC MCC_formation->APC inhibits

Spindle Assembly Checkpoint Signaling Pathway.
Experimental Workflow: Kinase Inhibitor IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of a test compound against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Compound Serial Dilution Reaction Kinase Reaction Incubation CompoundPrep->Reaction ReagentPrep Prepare Kinase, Substrate, ATP ReagentPrep->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection DataPlot Plot Dose-Response Curve Detection->DataPlot IC50Calc Calculate IC50 Value DataPlot->IC50Calc

Workflow for Kinase Inhibitor IC50 Determination.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Aminopyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aminopyridinone scaffold has emerged as a versatile and promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of various 3-aminopyridinone-based compounds against a panel of kinases, supported by experimental data. Understanding the selectivity profile of these compounds is crucial for researchers, scientists, and drug development professionals to assess their potential therapeutic applications and off-target effects.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of a selection of 3-aminopyridinone derivatives against a panel of 26 kinases. The data, derived from a kinase-targeted fragment library screening, is presented as the percentage of kinase inhibition at a 100 µM compound concentration. For key targets such as Monopolar Spindle 1 (MPS1) and Aurora kinases A and B, inhibitory constants (Ki) are also provided for a subset of compounds.

Table 1: Kinase Inhibition Profile of 3-Aminopyridinone Derivatives

Compound NumberKinase TargetPercent Inhibition at 100 µMMPS1 Ki (µM)AurA Ki (µM)AurB Ki (µM)
1 Aurora A58%>1000361.0159.7
AKT277%
2 MPS1High94.77.53.2
Aurora AHigh
Aurora BHigh
3 (Amrinone) MPS1High80.8393.9>1000
CHK1Moderate
PKCζModerate
PKAModerate
7 Aurora A>50%---
MPS1>50%
GSK3b>50%
RSK1>50%
PKD2>50%
8 Aurora A>50%---
MPS1>50%
GSK3b>50%
RSK1>50%
PKD2>50%
15 Aurora B77%---
16 MPS1>50%---
Aurora A>50%
17 MPS1>50%---
Aurora A>50%
Data is based on the findings from a screening of a 3-aminopyridin-2-one based fragment library.[1] "High" and "Moderate" are qualitative descriptors from the source.[1][2] For compounds 7 and 8 , over 50% inhibition was observed against 23 and a subset of the 26-kinase panel, respectively, indicating broad activity.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is essential for interpreting the results and designing further experiments. Below is a representative protocol for a biochemical kinase assay to determine the inhibitory activity of test compounds.

Biochemical Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is inversely proportional to the amount of ATP remaining.[3][4][5]

1. Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (3-aminopyridinone derivatives) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

2. Procedure: a. Compound Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO.
  • Perform a serial dilution of the compound stock to create a dose-response curve (e.g., 10-point, 3-fold serial dilution).
  • Include a DMSO-only control (vehicle control).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a biochemical kinase inhibition assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Dispense Compound/DMSO Compound_Prep->Add_Compound Kinase_Substrate_Mix Kinase + Substrate Master Mix Add_Kinase_Substrate Add Kinase/Substrate Mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Initiate_Reaction Add ATP to Initiate ATP_Solution->Initiate_Reaction Add_Compound->Add_Kinase_Substrate Pre_Incubate Pre-incubation Add_Kinase_Substrate->Pre_Incubate Pre_Incubate->Initiate_Reaction Reaction_Incubation Incubate Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction & Deplete ATP Reaction_Incubation->Stop_Reaction Generate_Signal Add Detection Reagent Stop_Reaction->Generate_Signal Read_Signal Measure Luminescence Generate_Signal->Read_Signal Calculate_Inhibition % Inhibition Calculation Read_Signal->Calculate_Inhibition IC50_Curve IC50 Curve Fitting Calculate_Inhibition->IC50_Curve G cluster_mitosis Mitotic Progression G2_M G2/M Transition SAC Spindle Assembly Checkpoint (SAC) Anaphase Anaphase Aurora_A Aurora A Aurora_A->G2_M Promotes Aurora_B Aurora B Aurora_B->SAC Regulates MPS1 MPS1 MPS1->SAC Activates Compound 3-Aminopyridinone Compound Compound->Aurora_A Compound->Aurora_B Compound->MPS1

References

A Researcher's Guide to Target Validation: Isothermal Titration Calorimetry for 3-Aminopyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a definitive interaction between a small molecule and its intended biological target is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other key technologies for the target validation of a hypothetical 3-aminopyridinone-based inhibitor, a scaffold of growing interest in medicinal chemistry.

Introduction to Target Validation in Drug Discovery

Target validation is the process of demonstrating that a specific biological target, typically a protein, is directly involved in a disease process and that modulating its activity will have a therapeutic effect.[1][2] For small molecule drug candidates like our hypothetical 3-aminopyridinone derivative, a critical aspect of target validation is confirming direct physical binding to the intended target protein. This confirmation provides confidence to proceed with further preclinical and clinical development.[3][4] A variety of biophysical techniques are available for this purpose, each with its own set of advantages and limitations.[5]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[6][7][8] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing key parameters without the need for labeling or immobilization.[8][9]

Key Parameters Determined by ITC:

  • Binding Affinity (K D ): Quantifies the strength of the interaction. A lower K D value indicates a stronger binding affinity.

  • Stoichiometry (n): Determines the ratio of ligand to protein in the binding complex.

  • Enthalpy Change (ΔH): Measures the heat released or absorbed upon binding, providing insight into the changes in bonding.[7]

  • Entropy Change (ΔS): Calculated from the other parameters, it reflects the change in disorder of the system upon binding.

The primary output of an ITC experiment is a binding isotherm, which plots the heat change per injection against the molar ratio of the ligand to the macromolecule. This curve is then fitted to a binding model to extract the thermodynamic parameters.

Comparative Analysis: ITC vs. Alternative Target Validation Techniques

While ITC provides a wealth of information, other techniques are also widely used for target validation. The choice of method often depends on the specific research question, the properties of the interacting molecules, and available resources. The main alternatives include Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Microscale Thermophoresis (MST).[10][11]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Measures heat change upon binding in solution.Detects changes in refractive index upon binding to a sensor surface.Measures interference of light reflected from a biosensor tip.Measures the movement of molecules in a temperature gradient.
Key Outputs K D , n, ΔH, ΔSK D , k on , k offK D , k on , k offK D
Labeling Required? NoNoNoYes (usually one partner is fluorescently labeled)
Immobilization? NoYes (one partner is immobilized on a sensor chip)Yes (one partner is immobilized on a biosensor tip)No
Throughput Low to MediumMedium to HighHighHigh
Sample Consumption HighLowLowVery Low
Buffer Constraints Buffer composition must be identical for both samples to avoid large heats of dilution.[12]Less sensitive to buffer mismatch.Less sensitive to buffer mismatch.Tolerant to complex buffers and lysates.
Information Richness Provides a complete thermodynamic profile.Provides kinetic and affinity data.Provides kinetic and affinity data.Provides affinity data.
Common Artifacts Heats of dilution, buffer mismatch, incorrect concentration.Mass transport limitations, non-specific binding, protein denaturation on the chip.Non-specific binding, sensor drift.Photobleaching, aggregation, non-specific binding.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for 3-Aminopyridinone Derivative Binding to its Target Protein

This protocol provides a generalized procedure for characterizing the binding of a hypothetical 3-aminopyridinone small molecule inhibitor to its target protein using ITC.

a) Sample Preparation:

  • Protein Preparation: The target protein should be purified to >95% homogeneity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4) at 4°C. After dialysis, determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy with the calculated extinction coefficient).

  • Ligand Preparation: Dissolve the 3-aminopyridinone derivative in 100% DMSO to create a high-concentration stock solution. Subsequently, dilute the stock solution into the final ITC buffer to the desired working concentration. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize buffer mismatch effects.[12] A final DMSO concentration of 1-5% is generally well-tolerated.

  • Buffer Matching: The buffer used to dissolve the ligand must be the final dialysis buffer from the protein preparation to ensure a precise match.[12]

b) ITC Experiment Setup:

  • Concentrations: The concentration of the reactants is crucial. A general starting point is to have the protein in the cell at a concentration of 10-50 µM and the ligand in the syringe at a 10-20 fold higher concentration. The optimal concentrations depend on the expected binding affinity (K D ).

  • Instrument Setup: Thoroughly clean the sample cell and syringe with detergent and water according to the manufacturer's instructions. Set the experimental temperature (e.g., 25°C).

  • Loading Samples: Load the protein solution into the sample cell and the 3-aminopyridinone solution into the injection syringe, ensuring no air bubbles are introduced.

  • Titration Parameters: A typical experiment consists of an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by 19-29 injections of a larger volume (e.g., 2 µL) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

c) Data Analysis:

  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone. This data is subtracted from the experimental data to correct for the heat of dilution of the ligand.

  • Data Fitting: The integrated heat data from the binding experiment is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument to determine K D , n, and ΔH. ΔS and the Gibbs free energy (ΔG) are then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

Visualizing the Workflow and Relationships

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein Purification (>95% purity) Ligand 3-Aminopyridinone Synthesis & Purification Dialysis Extensive Dialysis (Protein in ITC Buffer) Ligand_Prep Ligand Dilution (in final dialysis buffer) Concentration Accurate Concentration Determination Loading Load Protein into Cell Load Ligand into Syringe Concentration->Loading Titration Titration (series of injections) Heat_Measurement Measure Heat Change (Raw Data) Integration Integrate Raw Data (Heat per injection) Heat_Measurement->Integration Control Control Titration (Ligand into Buffer) Subtraction Subtract Control Data Fitting Fit to Binding Model (Binding Isotherm) Results Thermodynamic Parameters (KD, n, ΔH, ΔS)

Target_Validation_Techniques ITC ITC SPR SPR ITC->SPR Compare Kinetics BLI BLI ITC->BLI Compare Throughput MST MST ITC->MST Compare Sample Consumption Enzyme_Assay Enzyme_Assay ITC->Enzyme_Assay Correlate Binding with Inhibition SPR->BLI Similar Principle Cell_Assay Cell_Assay Enzyme_Assay->Cell_Assay Physiological Relevance

Conclusion

Isothermal Titration Calorimetry stands out as a premier technique for the detailed biophysical characterization of small molecule-target interactions. For a novel compound series like the 3-aminopyridinones, ITC provides unambiguous, in-solution evidence of direct binding and delivers a complete thermodynamic signature that can guide further structure-activity relationship (SAR) and structure-thermodynamic relationship (STR) studies. While other techniques such as SPR, BLI, and MST offer advantages in terms of throughput and sample consumption, ITC remains the gold standard for obtaining a comprehensive understanding of the forces driving molecular recognition. A multi-faceted approach, combining the detailed thermodynamic data from ITC with kinetic data from SPR or BLI and functional data from cellular assays, will provide the highest level of confidence in the validation of a novel therapeutic target.

References

Safety Operating Guide

Safe Disposal of 3-Amino-1-methylpyridin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Amino-1-methylpyridin-2(1H)-one (CAS No: 33631-01-5), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the appropriate procedures for its disposal. This compound is classified as harmful and requires careful handling to mitigate risks of exposure and ensure environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific institutional protocols may vary, the following are standard recommendations for handling this chemical.

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves such as nitrile or neoprene.
Body Protection A laboratory coat must be worn.
Respiratory Protection In case of dust or aerosol generation, use a NIOSH-approved respirator or work within a certified fume hood.

Hazard Profile of this compound

Understanding the hazard profile is fundamental to safe handling and disposal. The following table summarizes the key hazards associated with this compound.[1][2]

Hazard Identification and GHS Classification:

Hazard StatementGHS ClassificationPictogramSignal Word
Harmful if swallowed.[1]Acute toxicity, oral (Category 4)GHS07Warning
Causes skin irritation.[1]Skin corrosion/irritation (Category 2)GHS07Warning
Causes serious eye irritation.[1]Serious eye damage/eye irritation (Category 2A)GHS07Warning
May cause respiratory irritation.[1]Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07Warning

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of all personnel and is in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including residues and contaminated disposable labware (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[3][4]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards: "Harmful," "Irritant."

  • Note the date of waste accumulation.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed to prevent spills or the release of vapors.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • The EHS department will ensure the waste is transported to an approved waste disposal facility in accordance with all regulations.[3]

5. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area.

  • If safe to do so, and while wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Report all spills to your laboratory supervisor and EHS department.

Diagrams

Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal PPE Don Appropriate PPE Segregation Segregate Waste (Solid & Liquid) PPE->Segregation Ensure Safety Labeling Label Waste Container (Name, Hazards, Date) Segregation->Labeling Proper Identification Storage Store in Designated Satellite Accumulation Area Labeling->Storage Safe Containment EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Initiate Disposal Documentation Complete Waste Manifest EHS_Contact->Documentation Regulatory Compliance Transport Transport to Approved Waste Disposal Facility Documentation->Transport Final Disposal

Caption: Workflow for the proper disposal of this compound.

Hazard_Relationship cluster_hazards Primary Hazards cluster_response Required Actions substance This compound oral Harmful if Swallowed substance->oral skin Skin Irritant substance->skin eye Serious Eye Irritant substance->eye respiratory Respiratory Irritant substance->respiratory waste_management Follow Hazardous Waste Protocol oral->waste_management ppe Wear Appropriate PPE skin->ppe eye->ppe respiratory->ppe ehs Consult EHS waste_management->ehs

References

Essential Safety and Operational Guide for 3-Amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Amino-1-methylpyridin-2(1H)-one (CAS No. 33631-01-5) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.EU Directive 89/686/EEC and the standard EN 374.[3]
Body Protection Fire/flame resistant and impervious clothing, such as a laboratory coat.[3]N/A
Respiratory Protection Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.NIOSH (US) or EN 149 (EU) approved respirator.[3][4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

  • Keep the container tightly closed and store locked up.[5] The recommended storage temperature is 4°C, protected from light, and under a nitrogen atmosphere.[1]

2. Preparation for Use:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3]

  • Assemble all necessary equipment and materials before handling the chemical.

  • Don the appropriate PPE as specified in Table 1.

3. Handling and Use:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke in the handling area.[5]

4. Spills and Accidental Release:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

  • For larger spills, follow your institution's emergency procedures.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste materials, including unused chemical, contaminated consumables (e.g., gloves, wipes), and empty containers, in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical and tightly sealed.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the chemical waste through an approved hazardous waste disposal company.[6]

  • Never dispose of this chemical down the drain or in the regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the handling and disposal workflow for this compound.

G Figure 1: Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don PPE b Work in Fume Hood a->b c Weighing & Dispensing b->c d Experimental Use c->d e Decontaminate Workspace d->e h Spill Response d->h i First Aid d->i f Segregate Waste e->f g Dispose via EHS f->g

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.